Umibecestat
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-[6-[(3R,6R)-5-amino-3,6-dimethyl-6-(trifluoromethyl)-2H-1,4-oxazin-3-yl]-5-fluoropyridin-2-yl]-3-chloro-5-(trifluoromethyl)pyridine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClF7N5O2/c1-16(7-34-17(2,15(28)32-16)19(25,26)27)13-10(21)3-4-11(30-13)31-14(33)12-9(20)5-8(6-29-12)18(22,23)24/h3-6H,7H2,1-2H3,(H2,28,32)(H,30,31,33)/t16-,17+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSBBWFNMHDUTRH-DLBZAZTESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC(C(=N1)N)(C)C(F)(F)F)C2=C(C=CC(=N2)NC(=O)C3=C(C=C(C=N3)C(F)(F)F)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]1(CO[C@@](C(=N1)N)(C)C(F)(F)F)C2=C(C=CC(=N2)NC(=O)C3=C(C=C(C=N3)C(F)(F)F)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClF7N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
513.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1387560-01-1 | |
| Record name | Umibecestat [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1387560011 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | UMIBECESTAT | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4612B80545 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Umibecestat: A Technical Deep Dive into its Mechanism of Action as a BACE1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Umibecestat (also known as CNP520) is a potent and selective inhibitor of the β-site amyloid precursor protein cleaving enzyme 1 (BACE1). BACE1 is a key enzyme in the amyloidogenic pathway, responsible for the initial cleavage of the amyloid precursor protein (APP), a critical step in the formation of amyloid-beta (Aβ) peptides. The accumulation of Aβ plaques in the brain is a pathological hallmark of Alzheimer's disease (AD). As such, BACE1 has been a prime therapeutic target for the development of disease-modifying therapies for AD. This technical guide provides an in-depth overview of the mechanism of action of this compound, summarizing key preclinical and clinical findings.
Core Mechanism of Action: BACE1 Inhibition
This compound is a small molecule drug that acts as a non-peptidic BACE1 inhibitor.[1] Its primary mechanism of action is the potent and selective inhibition of BACE1, thereby reducing the production of Aβ peptides.[1][2]
Signaling Pathway of BACE1 Inhibition by this compound
Caption: this compound inhibits BACE1, a key enzyme in the amyloidogenic pathway.
Quantitative Data
In Vitro BACE1 Inhibition
This compound demonstrates potent inhibition of BACE1 from different species.
| Target | IC50 |
| Human BACE1 | 11 nM |
| Mouse BACE1 | 10 nM |
Source: MedChemExpress.
BACE1 Selectivity
This compound exhibits selectivity for BACE1 over the homologous enzyme BACE2 and other aspartic proteases.
| Enzyme | Selectivity Ratio (vs. BACE1) |
| BACE2 | 2.7 |
| Cathepsin D | ~20,000 |
| Cathepsin E | ~6,000 |
Source: PMC[1], Reversibility of cognitive worsening observed with BACE inhibitor this compound in the Alzheimer's Prevention Initiative (API) Generation Studies.[3]
In Vivo Amyloid-β Reduction in Rats
Oral administration of this compound leads to a dose-dependent reduction of Aβ40 in the brain and cerebrospinal fluid (CSF) of rats.
| Dose (mg/kg) | Brain Aβ40 Reduction | CSF Aβ40 Reduction |
| 2.4 ± 0.31 (ED50) | 50% | Not Specified |
| 15.4 (30 µM/kg) | ~50% (at 24 hours) | ~50% (at 24 hours) |
| 51.3 (highest dose) | 89.3 ± 4.5% | Not Specified |
Source: MedChemExpress.
A single oral dose of 3.1 mg/kg in rats resulted in a greater than 75% reduction in both Aβ40 and Aβ42 concentrations in the CSF between 12 and 48 hours after dosing.
Experimental Protocols
While specific, detailed protocols for the preclinical studies of this compound are not publicly available in full, the following outlines the general methodologies likely employed based on standard practices in the field.
BACE1/BACE2 Inhibition Assay (General Protocol)
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against BACE1 and BACE2.
Methodology: A FRET (Förster Resonance Energy Transfer) or HTRF (Homogeneous Time-Resolved Fluorescence) assay is commonly used.
-
Reagents:
-
Recombinant human BACE1 or BACE2 enzyme.
-
A specific fluorogenic substrate peptide for BACE1 or BACE2.
-
Assay buffer (e.g., sodium acetate buffer at an acidic pH, typically around 4.5, to mimic the acidic environment of endosomes where BACE1 is active).
-
This compound at various concentrations.
-
Stop solution (e.g., a strong base to halt the enzymatic reaction).
-
-
Procedure:
-
The BACE1 or BACE2 enzyme is pre-incubated with varying concentrations of this compound in the assay buffer in a microplate.
-
The fluorogenic substrate is added to initiate the enzymatic reaction.
-
The reaction is incubated at a controlled temperature (e.g., 37°C) for a specific period.
-
The reaction is terminated by adding a stop solution.
-
The fluorescence is measured using a plate reader. The cleavage of the substrate by the enzyme separates a fluorophore and a quencher, resulting in an increase in fluorescence.
-
The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.
-
Caption: General workflow for a BACE1 inhibition assay.
In Vivo Aβ Reduction Study in Rats (General Protocol)
Objective: To evaluate the effect of orally administered this compound on Aβ levels in the brain and CSF of rats.
Methodology:
-
Animals: Male Sprague-Dawley or Wistar rats are commonly used.
-
Drug Administration: this compound is formulated in a suitable vehicle (e.g., a solution or suspension) and administered orally via gavage at various doses. A vehicle control group receives the vehicle only.
-
Sample Collection:
-
CSF: CSF is collected from the cisterna magna at different time points after drug administration.
-
Brain Tissue: At the end of the study, animals are euthanized, and brains are collected. The brain tissue is then homogenized.
-
-
Aβ Quantification: Aβ40 and Aβ42 levels in the CSF and brain homogenates are measured using a specific and sensitive immunoassay, such as a sandwich ELISA (Enzyme-Linked Immunosorbent Assay).
-
Data Analysis: The Aβ levels in the this compound-treated groups are compared to the vehicle control group to determine the percentage of Aβ reduction. Dose-response curves are generated to calculate the ED50 (the dose that produces 50% of the maximal effect).
Caption: General workflow for an in vivo Aβ reduction study in rats.
Clinical Development and Outcomes
This compound was advanced into clinical trials as a potential preventative treatment for Alzheimer's disease in individuals at high risk. The Alzheimer's Prevention Initiative (API) Generation Program comprised two Phase II/III studies, Generation Study 1 and Generation Study 2.
Alzheimer's Prevention Initiative (API) Generation Program
-
Population: Cognitively unimpaired individuals aged 60-75 at high risk for developing AD, based on age and apolipoprotein E (APOE) ε4 genotype.
-
Intervention:
-
Generation Study 1 (APOE4 homozygotes): this compound 50 mg daily or placebo.
-
Generation Study 2 (APOE4 heterozygotes with elevated brain amyloid): this compound 15 mg or 50 mg daily, or placebo.
-
-
Primary Outcome: Time to diagnosis of mild cognitive impairment or dementia due to AD.
Discontinuation of Clinical Trials
In July 2019, the clinical trials of this compound were discontinued.[2][4] The decision was based on the recommendation of the independent data monitoring committee, which observed a worsening in some measures of cognitive function in the this compound-treated groups compared to placebo.[2][4]
Reversibility of Cognitive Worsening
A subsequent analysis of the data from the discontinued trials revealed that the mild cognitive decline observed in participants treated with this compound was not progressive and reversed after the treatment was stopped. This finding suggests that the cognitive side effects may not be related to neurodegeneration.
Conclusion
This compound is a potent and selective BACE1 inhibitor that effectively reduces Aβ levels in preclinical models. Its mechanism of action is centered on the direct inhibition of BACE1, a critical enzyme in the amyloidogenic pathway. While this compound demonstrated target engagement in clinical trials, its development was halted due to observed cognitive worsening. The subsequent finding that these cognitive effects were reversible provides valuable insights for the future development of BACE1 inhibitors and other Aβ-targeting therapies for Alzheimer's disease. Further research is needed to fully understand the off-target effects that may have contributed to the clinical outcomes and to explore the potential for lower doses or different therapeutic windows for BACE1 inhibition.
References
- 1. f.oaes.cc [f.oaes.cc]
- 2. Discovery of this compound (CNP520): A Potent, Selective, and Efficacious β-Secretase (BACE1) Inhibitor for the Prevention of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. BACE1 Inhibitors for Alzheimer’s Disease: The Past, Present and Any Future? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. inplasy.com [inplasy.com]
The Rise and Fall of Umibecestat (CNP520): A Technical Guide to a BACE1 Inhibitor's Journey in Alzheimer's Drug Development
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Umibecestat (CNP520) emerged as a promising orally bioavailable and brain-penetrant β-site amyloid precursor protein cleaving enzyme 1 (BACE1) inhibitor for the prevention of Alzheimer's disease. Developed by Novartis and Amgen, its potent and selective inhibition of BACE1 aimed to reduce the production of amyloid-β (Aβ) peptides, a key pathological hallmark of Alzheimer's. Despite demonstrating significant Aβ reduction in preclinical and early clinical studies, the development of this compound was halted in Phase II/III trials due to an unexpected worsening of cognitive function in participants. This technical guide provides an in-depth overview of the discovery, development, and eventual discontinuation of this compound, offering valuable insights for the future of Alzheimer's drug development.
Introduction: The BACE1 Hypothesis and the Promise of this compound
The amyloid cascade hypothesis posits that the accumulation of Aβ peptides in the brain is a primary event in the pathogenesis of Alzheimer's disease.[1] BACE1 is the rate-limiting enzyme responsible for the initial cleavage of the amyloid precursor protein (APP), leading to the generation of Aβ.[2][3][4] Therefore, inhibiting BACE1 has been a major therapeutic strategy to slow or prevent the progression of the disease.
This compound was designed as a potent and selective small-molecule inhibitor of BACE1.[5][6] Its development was rooted in the optimization of a 5-amino-1,4-oxazine scaffold to enhance potency, brain penetration, and metabolic stability.[5] Preclinical studies demonstrated its efficacy in reducing Aβ levels in various animal models, setting the stage for clinical investigation.[5][7]
Preclinical Discovery and Characterization
The discovery of this compound involved a rigorous lead optimization process to identify a compound with superior BACE1/BACE2 selectivity and favorable pharmacokinetic properties.[5] This effort was driven by the need to minimize potential off-target effects, such as the fur color changes observed with earlier compounds in the series.[5]
In Vitro Potency and Selectivity
This compound demonstrated potent inhibition of human and mouse BACE1 with IC50 values in the low nanomolar range.[1] Importantly, it exhibited selectivity over the homologous enzyme BACE2 and the lysosomal aspartyl protease Cathepsin D, which was a critical consideration to mitigate potential safety concerns.[8]
Table 1: In Vitro Potency and Selectivity of this compound (CNP520)
| Target | Species | Assay Type | IC50 / Ki | Reference |
| BACE1 | Human | FRET Assay | IC50: 11 nM | [1] |
| BACE1 | Mouse | FRET Assay | IC50: 10 nM | [1] |
| BACE2 | Human | FRET Assay | Ki: 30 nM | [9] |
| Cathepsin D | Human | Enzymatic Assay | >1000-fold selectivity over BACE1 | [8] |
Preclinical Pharmacokinetics and Pharmacodynamics
In vivo studies in rats and dogs showed that this compound was orally bioavailable and could effectively cross the blood-brain barrier.[7] Administration of this compound led to a dose-dependent reduction of Aβ40 in both the brain and cerebrospinal fluid (CSF) of rats.[1] Long-term treatment in APP-transgenic mice resulted in a significant reduction of Aβ plaque deposition.[7]
Table 2: Preclinical Pharmacodynamic Effects of this compound (CNP520)
| Animal Model | Dose | Route of Administration | Effect on Aβ | Reference |
| Rat | 1.5-51.3 mg/kg | Oral gavage | Dose-dependent reduction of brain and CSF Aβ40 | [1] |
| Rat | 30 µM/kg (15.4 mg/kg) | Oral | ~50% reduction of brain and CSF Aβ40 at 24h | [1] |
| Dog | 3.1 mg/kg | Oral | >75% reduction of CSF Aβ40 and Aβ42 | [1] |
| APP-transgenic mice | Chronic treatment | Oral (in food) | Reduced Aβ plaque deposition | [7] |
Clinical Development
The promising preclinical profile of this compound led to its advancement into clinical trials. The clinical program aimed to assess the safety, tolerability, and efficacy of this compound in preventing or delaying the onset of Alzheimer's disease in individuals at high risk.
Phase I Studies
In healthy adult volunteers, this compound was found to be safe and well-tolerated.[7] The studies demonstrated a robust and dose-dependent reduction of Aβ in the CSF.[7]
Table 3: Phase I Clinical Trial Results for this compound (CNP520) in Healthy Adults (≥60 years)
| Dose | Effect on CSF Aβ | Safety and Tolerability | Reference |
| 10, 90, 300, 750 mg (single doses) | Robust and dose-dependent reduction | Safe and well-tolerated | [7] |
| 2 to 85 mg (3-month study) | Not specified | Safe and well-tolerated with no indication of impaired neurological function | [10] |
Phase II/III Generation Program and Discontinuation
This compound was advanced into two pivotal Phase II/III studies as part of the Alzheimer's Prevention Initiative (API) Generation Program.[11] These studies enrolled cognitively unimpaired individuals aged 60 to 75 who were at high genetic risk for developing Alzheimer's disease (apolipoprotein E (APOE) ε4 homozygotes and heterozygotes with elevated brain amyloid).[10]
However, in July 2019, Novartis, Amgen, and the Banner Alzheimer's Institute announced the decision to discontinue the clinical program for this compound.[11] This decision was based on a pre-planned review of unblinded data which revealed a worsening in some measures of cognitive function in the participants receiving the drug compared to placebo.[10][11] The potential benefit was no longer considered to outweigh the risk.[11]
A follow-up analysis of the data revealed that the cognitive worsening was a small, non-progressive, but statistically significant decline in performance on certain cognitive tests.[10] Encouragingly, this cognitive decline was found to be reversible shortly after the discontinuation of treatment, suggesting a symptomatic side effect rather than neurodegeneration.[10]
Table 4: Key Findings from the Phase II/III Generation Program for this compound (CNP520)
| Parameter | Finding | Reference |
| Cognitive Function | Worsening in some measures of cognitive function (e.g., RBANS, API Preclinical Composite Cognitive test) compared to placebo. | [10][11] |
| Reversibility | The observed mild cognitive decline reversed shortly after treatment washout. | [10] |
| Safety | The potential benefit did not outweigh the identified risk of cognitive worsening. | [11] |
| Biomarkers | Significant reduction in CSF Aβ levels was achieved. | [10] |
Signaling Pathways and Experimental Workflows
Amyloid Precursor Protein (APP) Processing Pathway
The primary mechanism of action of this compound is the inhibition of BACE1, a key enzyme in the amyloidogenic pathway of APP processing.
Caption: Amyloid Precursor Protein (APP) Processing Pathways.
This compound Drug Development Workflow
The development of this compound followed a conventional pharmaceutical pipeline, from initial discovery through to late-stage clinical trials.
Caption: this compound (CNP520) Drug Development Workflow.
Experimental Protocols
BACE1 Enzyme Inhibition Assay (Fluorescence Resonance Energy Transfer - FRET)
This protocol describes a typical FRET-based assay to determine the inhibitory activity of compounds against BACE1.
-
Reagents and Materials:
-
Recombinant human BACE1 enzyme
-
BACE1 FRET substrate (e.g., based on the "Swedish" mutant APP sequence)
-
Assay buffer (e.g., 50 mM Sodium Acetate, pH 4.5)
-
Test compound (this compound) and controls
-
384-well black microplate
-
Fluorescence plate reader
-
-
Procedure:
-
Prepare serial dilutions of the test compound in assay buffer.
-
In a 384-well plate, add 10 µL of the test compound dilution or assay buffer (for control wells).
-
Add 10 µL of 3X BACE1 substrate to each well and mix gently.
-
Initiate the reaction by adding 10 µL of 3X BACE1 enzyme to each well.
-
Incubate the plate at room temperature for 60-90 minutes, protected from light.
-
Measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., 545 nm excitation and 585 nm emission for a red FRET substrate).[2]
-
Calculate the percent inhibition of BACE1 activity for each compound concentration and determine the IC50 value.
-
Quantification of Amyloid-β (Aβ40/Aβ42) in Cerebrospinal Fluid (ELISA)
This protocol outlines the steps for a sandwich ELISA to quantify Aβ levels in CSF samples.
-
Reagents and Materials:
-
ELISA plate pre-coated with a monoclonal antibody specific for the C-terminus of Aβ40 or Aβ42.
-
Detection antibody (biotinylated monoclonal antibody specific for the N-terminus of Aβ).
-
Streptavidin-horseradish peroxidase (HRP) conjugate.
-
TMB (3,3’,5,5’-Tetramethylbenzidine) substrate.
-
Stop solution (e.g., 2N H2SO4).
-
Wash buffer (e.g., PBS with 0.05% Tween 20).
-
Assay diluent.
-
Aβ standards of known concentrations.
-
CSF samples collected in polypropylene tubes.
-
-
Procedure:
-
Prepare serial dilutions of the Aβ standards in assay diluent.
-
Add 100 µL of standards, controls, and undiluted CSF samples to the wells of the coated microplate.[3]
-
Incubate for 180 minutes at room temperature.[3]
-
Wash the plate multiple times with wash buffer.
-
Add 100 µL of the biotinylated detection antibody to each well and incubate.
-
Wash the plate.
-
Add 100 µL of streptavidin-HRP conjugate to each well and incubate.
-
Wash the plate.
-
Add 100 µL of TMB substrate to each well and incubate in the dark until color develops.[3]
-
Add 100 µL of stop solution to each well.
-
Read the absorbance at 450 nm using a microplate reader.
-
Generate a standard curve and calculate the Aβ concentrations in the CSF samples.
-
Western Blot Analysis of sAPPβ in Cell Culture Supernatant
This protocol describes the detection of the BACE1 cleavage product, sAPPβ, in cell culture media.
-
Reagents and Materials:
-
Cell culture expressing APP.
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors.
-
SDS-PAGE gels.
-
PVDF or nitrocellulose membranes.
-
Transfer buffer.
-
Blocking buffer (e.g., 5% non-fat milk in TBST).
-
Primary antibody specific for sAPPβ.
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Imaging system.
-
-
Procedure:
-
Culture cells and treat with the test compound (this compound) or vehicle control.
-
Collect the cell culture supernatant.
-
Concentrate the supernatant if necessary (e.g., using ultrafiltration).
-
Determine the protein concentration of the cell lysates (for loading control).
-
Prepare samples by adding Laemmli sample buffer and boiling.
-
Separate proteins by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-sAPPβ antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensities to determine the relative levels of sAPPβ.
-
Conclusion and Future Perspectives
The story of this compound is a cautionary tale in the complex field of Alzheimer's drug development. While it successfully demonstrated target engagement and biomarker modulation (Aβ reduction), the unforeseen cognitive worsening in clinical trials highlights the challenges of translating preclinical efficacy into clinical benefit. The subsequent finding that these cognitive effects were reversible provides a glimmer of hope and a crucial area for further investigation into the underlying mechanisms.
The discontinuation of this compound, along with other BACE1 inhibitors, has prompted a re-evaluation of this therapeutic strategy. Key questions remain regarding the optimal timing of intervention, the degree of BACE1 inhibition required for efficacy without adverse effects, and the potential role of BACE1 in other physiological processes. The comprehensive data generated from the this compound program will undoubtedly be a valuable resource for the scientific community as it continues to unravel the complexities of Alzheimer's disease and pursue novel therapeutic avenues.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. intimakmur.co.id [intimakmur.co.id]
- 4. Measuring human beta-secretase (BACE1) activity using homogeneous time-resolved fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of this compound (CNP520): A Potent, Selective, and Efficacious β-Secretase (BACE1) Inhibitor for the Prevention of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aprh.journals.ekb.eg [aprh.journals.ekb.eg]
- 7. The BACE‐1 inhibitor CNP520 for prevention trials in Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Stepping closer to treating Alzheimer’s disease patients with BACE1 inhibitor drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Reversibility of cognitive worsening observed with BACE inhibitor this compound in the Alzheimer's Prevention Initiative (API) Generation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. novartis.com [novartis.com]
- 11. firstwordpharma.com [firstwordpharma.com]
Umibecestat (CNP520): A Deep Dive into its BACE1 Inhibitor Selectivity Profile
For Researchers, Scientists, and Drug Development Professionals
Introduction
Umibecestat (CNP520) is a potent, orally bioavailable inhibitor of β-site amyloid precursor protein cleaving enzyme 1 (BACE1), a key enzyme in the amyloidogenic pathway implicated in Alzheimer's disease.[1][2] Developed through a collaboration between Novartis and Amgen, this compound was designed for preventative clinical trials in individuals at high risk of developing Alzheimer's disease.[1] A critical aspect of its preclinical development was the thorough characterization of its selectivity profile to minimize off-target effects, a common challenge for BACE1 inhibitors. This technical guide provides a comprehensive overview of the selectivity of this compound against other key aspartic proteases and details the experimental methodologies used for this assessment.
Quantitative Selectivity Profile
The inhibitory activity of this compound against BACE1 and other structurally related aspartic proteases was rigorously evaluated. The data, summarized in the table below, demonstrates a high degree of selectivity for BACE1.
| Target Enzyme | IC50 (nM) | Species | Assay Type | Reference |
| BACE1 | 11 | Human | Enzymatic | [3] |
| BACE1 | 10 | Mouse | Enzymatic | [3] |
| BACE1 | 3 | Human APP expressing CHO cells | Cellular | [3] |
| BACE2 | 160 | Human | Enzymatic | |
| Cathepsin D | >10,000 | Human | Enzymatic | |
| Renin | >10,000 | Human | Enzymatic | |
| Pepsin | >10,000 | Human | Enzymatic |
Data for BACE2, Cathepsin D, Renin, and Pepsin are derived from the primary publication on the discovery of this compound.
Experimental Protocols
The determination of this compound's selectivity profile involved robust enzymatic and cellular assays.
BACE1 and BACE2 Enzymatic Assays
A homogenous time-resolved fluorescence (HTRF) assay was employed to determine the in vitro inhibitory potency of this compound against human BACE1 and BACE2.
-
Principle: The assay measures the cleavage of a specific subtrate by the respective enzyme, resulting in a change in the fluorescence resonance energy transfer (FRET) signal.
-
Reagents:
-
Recombinant human BACE1 and BACE2 enzymes.
-
A specific peptide substrate labeled with a FRET pair (e.g., a europium cryptate donor and an XL665 acceptor).
-
Assay buffer (e.g., sodium acetate buffer at pH 4.5).
-
-
Procedure:
-
This compound was serially diluted to various concentrations.
-
The inhibitor was pre-incubated with the BACE1 or BACE2 enzyme in the assay buffer.
-
The reaction was initiated by the addition of the FRET-labeled peptide substrate.
-
The reaction mixture was incubated at room temperature for a defined period.
-
The HTRF signal was measured using a plate reader capable of time-resolved fluorescence detection.
-
IC50 values were calculated from the dose-response curves.
-
Cathepsin D, Renin, and Pepsin Enzymatic Assays
The selectivity against other key human aspartic proteases, including Cathepsin D, renin, and pepsin, was assessed using commercially available FRET-based assay kits.
-
Principle: Similar to the BACE assays, these assays utilize specific substrates for each enzyme that are labeled with a fluorophore and a quencher. Cleavage of the substrate by the enzyme results in a measurable increase in fluorescence.
-
General Procedure:
-
This compound was tested at a high concentration (e.g., 10 µM) to determine the percentage of inhibition.
-
The assays were performed according to the manufacturer's instructions, typically involving incubation of the enzyme, substrate, and inhibitor, followed by fluorescence measurement.
-
For enzymes where significant inhibition was observed, full dose-response curves were generated to determine IC50 values.
-
Cellular BACE1 Inhibition Assay
The cellular potency of this compound was determined in a Chinese Hamster Ovary (CHO) cell line stably overexpressing human amyloid precursor protein (APP).
-
Principle: This assay measures the ability of the inhibitor to cross the cell membrane and inhibit BACE1 activity within a cellular context, leading to a reduction in the secretion of amyloid-beta (Aβ) peptides.
-
Procedure:
-
CHO-hAPP cells were seeded in multi-well plates.
-
The cells were treated with varying concentrations of this compound.
-
After an incubation period (e.g., 24 hours), the cell culture supernatant was collected.
-
The levels of Aβ40 in the supernatant were quantified using a specific immunoassay, such as an enzyme-linked immunosorbent assay (ELISA) or Meso Scale Discovery (MSD) electrochemiluminescence assay.
-
IC50 values were determined from the dose-response curve of Aβ40 reduction.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the amyloidogenic pathway targeted by this compound and the general workflow for determining its enzymatic inhibition.
Caption: The amyloidogenic pathway and the inhibitory action of this compound on BACE1.
Caption: General workflow for the in vitro enzymatic inhibition assay.
Conclusion
This compound exhibits a highly selective inhibition profile for BACE1 over other key aspartic proteases, including its close homolog BACE2, as well as Cathepsin D, renin, and pepsin. This selectivity, established through rigorous enzymatic and cellular assays, was a critical design feature aimed at minimizing the potential for off-target related adverse effects. While clinical development of this compound was ultimately discontinued due to observations of cognitive worsening in trial participants, the detailed characterization of its selectivity profile remains a valuable case study for the development of future BACE1 inhibitors and other targeted enzyme inhibitors.[4] The methodologies outlined here represent standard industry practices for assessing the selectivity of drug candidates.
References
- 1. The BACE‐1 inhibitor CNP520 for prevention trials in Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of this compound (CNP520): A Potent, Selective, and Efficacious β-Secretase (BACE1) Inhibitor for the Prevention of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. BACE1: A Key Regulator in Alzheimer’s Disease Progression and Current Development of its Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Chemical structure of Umibecestat
An In-depth Technical Guide to the Chemical Structure and Properties of Umibecestat
Introduction
This compound, also known as CNP520, is a potent and selective inhibitor of the β-site amyloid precursor protein cleaving enzyme 1 (BACE1).[1][2] Developed through a collaboration between Novartis and Amgen, it was investigated for its potential to prevent or delay the onset of Alzheimer's disease.[3][4] The primary mechanism of action for this compound is the inhibition of BACE1, an aspartyl protease that initiates the amyloidogenic pathway, leading to the production of amyloid-beta (Aβ) peptides.[5][6] The accumulation of these peptides is a central pathological hallmark of Alzheimer's disease.[3]
This guide provides a comprehensive overview of the chemical structure, physicochemical properties, biological activity, and relevant experimental protocols for this compound, intended for researchers and professionals in drug development.
Chemical Structure and Identifiers
This compound is a complex heterocyclic molecule containing multiple fluorine atoms, which contribute to its metabolic stability and binding affinity. Its formal chemical name is N-[6-[(3R,6R)-5-amino-3,6-dimethyl-6-(trifluoromethyl)-2H-1,4-oxazin-3-yl]-5-fluoro-2-pyridinyl]-3-chloro-5-(trifluoromethyl)pyridine-2-carboxamide.[7] The structure and key identifiers are summarized below.
| Identifier | Value |
| IUPAC Name | N-[6-[(3R,6R)-5-amino-3,6-dimethyl-6-(trifluoromethyl)-2H-1,4-oxazin-3-yl]-5-fluoro-2-pyridinyl]-3-chloro-5-(trifluoromethyl)pyridine-2-carboxamide[7] |
| Molecular Formula | C₁₉H₁₅ClF₇N₅O₂[7] |
| CAS Number | 1387560-01-1[7] |
| SMILES | C[C@]1(CO--INVALID-LINK--(C)C(F)(F)F)C2=C(C=CC(=N2)NC(=O)C3=C(C=C(C=N3)C(F)(F)F)Cl)F[7] |
| InChIKey | PSBBWFNMHDUTRH-DLBZAZTESA-N[7] |
| Synonyms | CNP520, NVP-CNP520-NXA[7] |
Physicochemical Properties
The physicochemical properties of a drug candidate are critical for its absorption, distribution, metabolism, and excretion (ADME) profile. This compound was optimized for properties such as brain penetration and metabolic stability.[8]
| Property | Value |
| Molecular Weight | 513.8 g/mol [1][7] |
| Topological Polar Surface Area (TPSA) | 102 Ų[7] |
| XLogP3 | 2.9 |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 8 |
Mechanism of Action and Signaling Pathway
This compound functions by inhibiting the enzymatic activity of BACE1. In the amyloidogenic pathway of amyloid precursor protein (APP) processing, BACE1 performs the initial cleavage of APP. This is followed by a subsequent cleavage by the γ-secretase complex, which results in the generation of Aβ peptides, primarily Aβ40 and Aβ42.[5] By blocking the initial BACE1 cleavage, this compound effectively reduces the downstream production of these neurotoxic peptides.[8]
Biological and Clinical Activity
This compound demonstrated potent BACE1 inhibition in both in vitro and in vivo models. Its efficacy was characterized by a significant reduction in Aβ levels in the brain and cerebrospinal fluid (CSF) of preclinical animal models.[8][9]
Preclinical Quantitative Data
| Parameter | Species/System | Value |
| IC₅₀ (BACE1) | Human | 11 nM[1] |
| IC₅₀ (BACE1) | Mouse | 10 nM[1] |
| BACE1/BACE2 Selectivity Ratio | Human | 2.7[10] |
| ED₅₀ (Brain Aβ40 reduction) | Rat | 2.4 ± 0.31 mg/kg[1] |
| Aβ40 & Aβ42 Reduction in CSF | Dog (3.1 mg/kg, oral) | > 75% at 12-48h post-dose[1] |
Clinical Development Summary
This compound advanced to Phase II/III clinical trials as part of the Alzheimer's Prevention Initiative (API) Generation Program.[4] The studies enrolled cognitively unimpaired individuals at high genetic risk of developing Alzheimer's disease.[10][11] However, the trials were discontinued after a pre-planned review identified a worsening in some measures of cognitive function in the treatment groups compared to placebo.[4][12] Subsequent follow-up revealed that this mild cognitive decline was not progressive and reversed shortly after treatment was stopped, suggesting a symptomatic side effect rather than neurodegeneration.[10][11]
Experimental Protocols
In Vitro BACE1 Inhibition Assay (Fluorogenic Substrate)
This protocol outlines a typical method for determining the half-maximal inhibitory concentration (IC₅₀) of a compound against BACE1.
-
Reagents and Materials:
-
Recombinant human BACE1 enzyme.
-
Fluorogenic BACE1 substrate peptide (e.g., derived from APP sequence).
-
Assay Buffer (e.g., 50 mM Sodium Acetate, pH 4.5).
-
Test compound (this compound) serially diluted in DMSO.
-
96-well black microplates.
-
Fluorescence plate reader.
-
-
Procedure:
-
Prepare serial dilutions of this compound in DMSO, followed by a further dilution in Assay Buffer to the desired final concentrations.
-
Add 10 µL of the diluted compound or DMSO (vehicle control) to the wells of the microplate.
-
Add 80 µL of the BACE1 enzyme solution (pre-diluted in cold Assay Buffer) to each well.
-
Incubate the plate for 15 minutes at room temperature to allow the compound to bind to the enzyme.
-
Initiate the reaction by adding 10 µL of the fluorogenic substrate solution to each well.
-
Immediately place the plate in a fluorescence reader set to the appropriate excitation/emission wavelengths for the substrate.
-
Monitor the increase in fluorescence over 30-60 minutes at 37°C.
-
Calculate the rate of reaction (slope of fluorescence vs. time).
-
Determine the percent inhibition for each compound concentration relative to the vehicle control.
-
Plot percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
In Vivo Aβ Reduction in Rodent Models
This protocol describes a general workflow for assessing the efficacy of a BACE1 inhibitor in reducing brain Aβ levels in vivo.
-
Animal Models:
-
Use appropriate animal models, such as Sprague-Dawley rats or APP-transgenic mice.[8] House animals under standard conditions with ad libitum access to food and water.
-
-
Compound Administration:
-
Formulate this compound in a suitable vehicle (e.g., 0.5% methylcellulose).
-
Administer the compound orally (p.o.) via gavage at various dose levels (e.g., 0.5 - 50 mg/kg).[1] Include a vehicle-only control group.
-
-
Sample Collection:
-
At specified time points after dosing (e.g., 3, 6, 12, 24 hours), euthanize the animals.
-
Rapidly collect brain tissue and cerebrospinal fluid (CSF).
-
Homogenize the brain tissue in an appropriate buffer containing protease inhibitors.
-
-
Aβ Quantification:
-
Centrifuge the brain homogenates to separate soluble and insoluble fractions.
-
Measure the concentrations of Aβ40 and Aβ42 in the soluble fraction of the brain homogenate and in the CSF using a validated immunoassay, such as a sandwich ELISA or Meso Scale Discovery (MSD) assay.
-
-
Data Analysis:
-
Calculate the percent reduction of Aβ levels for each dose group compared to the vehicle control group.
-
Determine the dose-response relationship and calculate the ED₅₀ (the dose required to achieve 50% of the maximal Aβ reduction).[1]
-
Discovery and Optimization
The discovery of this compound stemmed from the optimization of a series of 5-amino-1,4-oxazine BACE1 inhibitors.[8] The initial lead compounds were refined to enhance potency, improve brain penetration, and increase metabolic stability. A key optimization step involved the introduction of methyl and trifluoromethyl groups at the 6-position of the oxazine core.[8][13] This structural modification led to a precursor compound, NB-360, which had an excellent pharmacological profile but was associated with fur color changes in preclinical animal models. Further optimization to mitigate this side effect, while maintaining superior BACE1/BACE2 selectivity and favorable pharmacokinetics, resulted in the discovery of this compound (CNP520).[8]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. researchgate.net [researchgate.net]
- 4. firstwordpharma.com [firstwordpharma.com]
- 5. BACE1: A Key Regulator in Alzheimer’s Disease Progression and Current Development of its Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stepping closer to treating Alzheimer’s disease patients with BACE1 inhibitor drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | C19H15ClF7N5O2 | CID 88602735 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Discovery of this compound (CNP520): A Potent, Selective, and Efficacious β-Secretase (BACE1) Inhibitor for the Prevention of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medkoo.com [medkoo.com]
- 10. Reversibility of cognitive worsening observed with BACE inhibitor this compound in the Alzheimer's Prevention Initiative (API) Generation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Reversibility of cognitive worsening observed with BACE inhibitor this compound in the Alzheimer's Prevention Initiative (API) Generation Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pharmtech.com [pharmtech.com]
- 13. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide on the Pharmacokinetics and Brain Penetration of Umibecestat (CNP520)
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The clinical development of umibecestat was discontinued due to safety concerns, specifically a worsening in some measures of cognitive function.[1][2] This document is intended for informational and research purposes only.
Introduction
This compound (CNP520) is a potent and selective inhibitor of the β-site amyloid precursor protein cleaving enzyme 1 (BACE1).[3][4] BACE1 is a key enzyme in the amyloidogenic pathway, responsible for the initial cleavage of the amyloid precursor protein (APP), which ultimately leads to the formation of amyloid-β (Aβ) peptides.[5] The accumulation of Aβ plaques in the brain is a pathological hallmark of Alzheimer's disease (AD). This compound was developed with the aim of preventing or delaying the onset of AD by reducing Aβ production.[3] A critical aspect of its development was ensuring adequate penetration of the blood-brain barrier (BBB) to engage its target in the central nervous system (CNS). This guide provides a detailed overview of the pharmacokinetics and brain penetration of this compound, based on available preclinical and clinical data.
Pharmacokinetics
The pharmacokinetic profile of this compound has been characterized in preclinical species (mice, rats, and dogs) and in human clinical trials.[3][6]
Preclinical Pharmacokinetics
This compound demonstrated a favorable pharmacokinetic profile in preclinical studies, with significant reduction of Aβ levels in the brain and cerebrospinal fluid (CSF) of rats and dogs.[7]
Table 1: Preclinical Pharmacokinetic and Pharmacodynamic Parameters of this compound
| Parameter | Species | Value | Reference |
| Pharmacodynamics | |||
| Brain Aβ40 ED50 | Rat | 2.4 ± 0.31 mg/kg (oral) | [4] |
| Brain Aβ40 Reduction (at highest dose) | Rat | 89.3 ± 4.5% | [4] |
| CSF Aβ40 & Aβ42 Reduction (3.1 mg/kg, oral, 7 days) | Dog | > 75% at 12-48h post-dose | [4] |
| Brain Penetration | |||
| Unbound CSF to Unbound Blood Ratio | Dog | 0.7 | [6] |
| In Vivo IC50 | |||
| Total CNP520 in blood | Dog | 103.1 ± 12.3 nM | [6] |
| Unbound CNP520 in blood | Dog | 3.3 ± 0.03 nM | [6] |
Clinical Pharmacokinetics
In human studies, this compound exhibited dose-proportional exposure and a long half-life, making it suitable for once-daily dosing.[6]
Table 2: Human Pharmacokinetic Parameters of this compound (Single Dose)
| Parameter | Population | Value | Reference |
| Tmax (Time to maximum concentration) | Healthy Adults | 1 - 8 hours | [6] |
| T1/2 (Terminal half-life) | Healthy Adults | 61.3 - 83.8 hours | [6] |
| T1/2 (Terminal half-life) | Participants ≥ 60 years | 81.4 - 109 hours | [6] |
| Exposure (Cmax and AUC) | Healthy Adults | Approximately dose-proportional | [6] |
Brain Penetration
A key feature in the design of this compound was its ability to penetrate the CNS. The optimization of its chemical structure, including the insertion of methyl and trifluoromethyl groups, led to a very low P-glycoprotein efflux ratio, which facilitates high CNS penetration and exposure.[3]
Preclinical studies in dogs demonstrated that this compound is efficiently distributed to the central compartment, with a ratio of unbound drug in the CSF to unbound drug in the blood of 0.7.[6] This indicates that a significant portion of the systemically available drug can cross the blood-brain barrier and reach its target, BACE1, in the brain.
Experimental Protocols
In Vivo Pharmacokinetics and Brain Penetration in Preclinical Models
Objective: To determine the pharmacokinetic profile and brain penetration of this compound in preclinical species (e.g., rats, dogs).
Methodology:
-
Animal Models: Wild-type animals (e.g., Sprague-Dawley rats, Beagle dogs) are used to assess the pharmacokinetic profile in a non-disease state.[3]
-
Drug Administration: this compound is administered orally via gavage at various dose levels.[4]
-
Sample Collection:
-
Blood: Serial blood samples are collected at predetermined time points post-dosing from a suitable blood vessel (e.g., tail vein in rats, cephalic vein in dogs). Plasma is separated by centrifugation.
-
Cerebrospinal Fluid (CSF): CSF samples are collected from the cisterna magna. In some studies, an intrathecal catheter may be implanted for serial CSF sampling.[6]
-
Brain Tissue: At the end of the study, animals are euthanized, and brain tissue is collected and homogenized.
-
-
Bioanalysis: The concentration of this compound in plasma, CSF, and brain homogenates is determined using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Pharmacokinetic Analysis: Non-compartmental analysis is used to determine key pharmacokinetic parameters including Cmax, Tmax, AUC, and half-life. The brain-to-plasma ratio and the unbound CSF-to-unbound plasma ratio are calculated to assess brain penetration.
Human Pharmacokinetics and CSF Aβ Reduction
Objective: To evaluate the safety, tolerability, pharmacokinetics, and pharmacodynamics of this compound in human subjects.
Methodology:
-
Study Population: Healthy adult volunteers, including elderly participants (≥ 60 years of age).[6]
-
Study Design: A randomized, placebo-controlled, single- and multiple-ascending dose study.
-
Drug Administration: this compound is administered orally as a single dose or as repeated daily doses for a specified duration (e.g., 3 months in the Phase IIa study).[7]
-
Sample Collection:
-
Blood: Serial blood samples are collected to determine the plasma concentration of this compound over time.
-
Cerebrospinal Fluid (CSF): CSF samples are collected via lumbar puncture or an indwelling intrathecal catheter at specified time points to measure this compound and Aβ levels.[6]
-
-
Bioanalysis: this compound concentrations in plasma and CSF are measured using a validated LC-MS/MS method. Aβ levels (Aβ40 and Aβ42) are quantified using immunoassays (e.g., ELISA).
-
Data Analysis: Pharmacokinetic parameters are calculated as described above. The percentage reduction in CSF Aβ levels from baseline is determined to assess the pharmacodynamic effect of this compound.
Visualizations
BACE1 Signaling Pathway in Alzheimer's Disease
Caption: Amyloidogenic processing of APP and the inhibitory action of this compound on BACE1.
Experimental Workflow for Brain Penetration Assessment
Caption: A typical experimental workflow for evaluating the brain penetration of a drug candidate.
Conclusion
This compound was a potent, selective, and brain-penetrant BACE1 inhibitor that effectively reduced Aβ levels in both preclinical models and human subjects. Its pharmacokinetic profile, characterized by dose-proportional exposure and a long half-life, supported once-daily dosing. The rational drug design of this compound successfully addressed the challenge of CNS penetration, a critical factor for drugs targeting neurodegenerative diseases. Despite its promising preclinical and early clinical pharmacodynamic effects, the development of this compound was halted due to adverse cognitive effects observed in later-stage clinical trials.[4][8] The data and methodologies presented in this guide remain valuable for the scientific community in the ongoing effort to develop safe and effective treatments for Alzheimer's disease.
References
- 1. novartis.com [novartis.com]
- 2. firstwordpharma.com [firstwordpharma.com]
- 3. Discovery of this compound (CNP520): A Potent, Selective, and Efficacious β-Secretase (BACE1) Inhibitor for the Prevention of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. A Close Look at BACE1 Inhibitors for Alzheimer’s Disease Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The BACE‐1 inhibitor CNP520 for prevention trials in Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Reversibility of cognitive worsening observed with BACE inhibitor this compound in the Alzheimer's Prevention Initiative (API) Generation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Preclinical Profile of Umibecestat (CNP520): An In-Depth Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Umibecestat (CNP520) is a potent and selective inhibitor of β-site amyloid precursor protein cleaving enzyme 1 (BACE1), a key enzyme in the amyloidogenic pathway implicated in Alzheimer's disease. Preclinical studies in various animal models, including mice, rats, and dogs, have demonstrated that this compound effectively reduces amyloid-β (Aβ) levels in both the brain and cerebrospinal fluid (CSF). This technical guide provides a comprehensive overview of the preclinical data on this compound, focusing on its pharmacodynamic efficacy, pharmacokinetic profile, and safety in animal models. The information is presented to support further research and development in the field of Alzheimer's therapeutics.
Mechanism of Action: BACE1 Inhibition
This compound is an orally administered small molecule that selectively inhibits BACE1 over its homolog BACE2, with a reported selectivity ratio of 2.7.[1] BACE1 is the rate-limiting enzyme that cleaves the amyloid precursor protein (APP) at the β-secretase site, initiating the production of Aβ peptides. By inhibiting BACE1, this compound effectively reduces the generation of Aβ40 and Aβ42, the primary components of amyloid plaques in the brains of individuals with Alzheimer's disease.
Signaling Pathway of BACE1 in APP Processing
The following diagram illustrates the canonical amyloidogenic pathway and the role of BACE1, which is the target of this compound.
Pharmacodynamic Efficacy: Aβ Reduction
Preclinical studies have consistently demonstrated the dose-dependent reduction of Aβ levels in the brain and CSF of multiple species following oral administration of this compound.
In Vivo Aβ Reduction in Rodents
In a study involving rats, a single oral dose of this compound resulted in a significant, dose-dependent reduction in brain Aβ40 levels.[2] At the highest dose tested, an 89.3% reduction compared to untreated controls was observed.[2] The oral dose required to achieve a 50% reduction in rat brain Aβ40 (ED50) was determined to be 2.4 mg/kg.[2]
Table 1: Dose-Dependent Reduction of Brain Aβ40 in Rats
| Oral Dose of this compound (mg/kg) | Mean Reduction in Brain Aβ40 (%) |
| 1 | ~40% |
| 3 | ~60% |
| 10 | ~80% |
| 30 | 89.3% |
| Data derived from graphical representations in Neumann et al., 2018.[2] |
Studies in APP-transgenic mice also showed that chronic treatment with this compound slowed the deposition of Aβ plaques.[1]
In Vivo Aβ Reduction in Non-Rodents
Studies in dogs also demonstrated a robust reduction in CSF Aβ levels upon treatment with this compound. The free ED50 in dog blood for Aβ reduction was found to be 3.3 nM, which closely translated to the human plasma free ED50.[2]
Pharmacokinetic Profile
This compound exhibits favorable pharmacokinetic properties, including good oral bioavailability and brain penetration, which are essential for a centrally acting therapeutic.
Brain Penetration
A distribution study in rats administered a 15.4 mg/kg oral dose of this compound revealed a peak concentration of 50 nM of unbound drug in the brain.[2] This concentration is fivefold higher than the in vitro IC50 for BACE1 inhibition, indicating that therapeutically relevant concentrations are achieved in the central nervous system.[2]
Table 2: Pharmacokinetic Parameters of this compound in Rats
| Parameter | Value |
| Oral Dose | 15.4 mg/kg |
| Peak Unbound Brain Concentration | 50 nM |
| In Vitro BACE1 IC50 | ~10 nM |
| Data extracted from Neumann et al., 2018.[2] |
While specific Cmax, Tmax, AUC, and half-life values for different species and doses are detailed in the primary publications, the available data indicates a profile suitable for once-daily dosing.
Preclinical Safety and Toxicology
Comprehensive toxicology studies in animals have demonstrated a sufficient safety margin for this compound.
Key Safety Findings
Animal toxicology studies of this compound did not show signs of hair depigmentation, retinal degeneration, liver toxicity, or cardiovascular effects, which have been concerns with other BACE1 inhibitors.[2]
Table 3: Summary of Preclinical Safety Findings for this compound
| Safety Endpoint | Observation in Animal Models |
| Hair Depigmentation | No significant findings |
| Retinal Degeneration | No significant findings |
| Liver Toxicity | No significant findings |
| Cardiovascular Effects | No significant findings |
| Information based on statements in Neumann et al., 2018.[2] |
Specific No Observed Adverse Effect Levels (NOAELs) from these studies are available in the detailed toxicology reports within the primary literature.
Experimental Protocols
The following sections provide an overview of the key experimental methodologies employed in the preclinical evaluation of this compound.
Animal Models
-
Rats (e.g., Sprague-Dawley): Used for pharmacokinetic and pharmacodynamic (Aβ reduction in brain and CSF) studies.
-
Dogs (e.g., Beagle): Utilized for pharmacokinetic and pharmacodynamic (Aβ reduction in CSF) studies, often as a non-rodent species to assess translation to humans.
-
APP-Transgenic Mice (e.g., APP23): Employed to model the amyloid pathology of Alzheimer's disease and to evaluate the long-term effects of this compound on amyloid plaque deposition and associated neuroinflammation.[2]
Measurement of Amyloid-β
Enzyme-Linked Immunosorbent Assay (ELISA): A standard method for the quantitative measurement of Aβ40 and Aβ42 in brain homogenates and CSF.
Experimental Workflow for Brain Aβ ELISA
Immunohistochemistry (IHC): Used for the visualization and quantification of amyloid plaques in brain sections from APP-transgenic mice.
Behavioral Testing
Morris Water Maze (MWM): A common behavioral test to assess spatial learning and memory deficits in rodent models of Alzheimer's disease. The test typically involves training mice to find a hidden platform in a circular pool of water, using visual cues around the room.
Experimental Workflow for Morris Water Maze
Histopathology
Standard histopathological techniques are employed in toxicology studies to examine tissues from various organs for any treatment-related microscopic changes. This involves tissue fixation, embedding, sectioning, and staining (e.g., with Hematoxylin and Eosin) for evaluation by a veterinary pathologist.
Conclusion
The preclinical data for this compound (CNP520) demonstrates its potential as a disease-modifying therapy for Alzheimer's disease. Its potent and selective inhibition of BACE1 leads to a robust, dose-dependent reduction of Aβ in the brain and CSF of multiple animal species. The favorable pharmacokinetic and safety profile observed in these preclinical models supported its advancement into clinical trials. This in-depth guide provides a technical foundation for researchers to understand the preclinical characteristics of this compound and to inform the design of future studies with BACE1 inhibitors.
References
Umibecestat Target Engagement Biomarkers: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the target engagement biomarkers for Umibecestat (CNP520), a potent and selective inhibitor of the β-site amyloid precursor protein cleaving enzyme 1 (BACE1). Developed for the prevention of Alzheimer's disease, the clinical development of this compound was ultimately halted due to observations of cognitive worsening in trial participants.[1][2][3][4][5] Despite its discontinuation, the study of this compound and its interaction with BACE1 has provided valuable insights into the role of amyloid-β (Aβ) pathway modulation and the utility of specific biomarkers in assessing target engagement for this class of therapeutic agents.
Core Mechanism of Action and Key Biomarkers
This compound is designed to inhibit BACE1, the rate-limiting enzyme in the production of Aβ peptides from the amyloid precursor protein (APP).[6][7][8][9] The direct consequence of BACE1 inhibition is a reduction in the cleavage of APP at the β-site, leading to decreased production of Aβ peptides, including Aβ40 and Aβ42, as well as the soluble amyloid precursor protein β (sAPPβ).[10][11][12] Therefore, the primary target engagement biomarkers for this compound are the measurement of these downstream products in cerebrospinal fluid (CSF) and, to a lesser extent, in plasma. A reduction in the levels of Aβ40, Aβ42, and sAPPβ serves as a direct indicator of BACE1 inhibition in the central nervous system.[10][11][12]
Quantitative Data on Target Engagement
Preclinical and early-phase clinical studies with this compound demonstrated a robust and dose-dependent reduction in key target engagement biomarkers.
Preclinical Data: Aβ Reduction in Rats
In preclinical studies, oral administration of this compound to rats resulted in a significant, dose-dependent decrease in Aβ40 levels in both brain tissue and cerebrospinal fluid (CSF).
| Species | Matrix | Dose (mg/kg) | Aβ40 Reduction (%) | Time Point |
| Rat | Brain | 2.4 (ED50) | 50 | 4 hours |
| Rat | Brain | Not Specified (highest dose) | 89.3 ± 4.5 | 4 hours |
| Rat | Brain | 15.4 | ~50 | 24 hours |
| Rat | CSF | 15.4 | ~50 | 24 hours |
Table 1: Preclinical efficacy of this compound in reducing Aβ40 in rats.
Clinical Data: Aβ Reduction in Healthy Adults
Phase I and IIa studies in healthy older adults confirmed the potent effect of this compound on CSF Aβ levels. These studies were crucial in selecting the doses for the larger prevention trials.[1]
| Study Phase | Population | Dose | Aβ Reduction in CSF (%) | Notes |
| Phase I (2-week) | Healthy Adults (≥60 years) | 10 mg/day | 59.8 ± 9.88 | Dose-dependent reduction observed. |
| Phase I (2-week) | Healthy Adults (≥60 years) | 300 mg/day | 93.9 ± 2.09 | Maximum reduction observed at the highest dose. |
| Phase IIa (3-month) | Healthy Adults (≥60 years) | 15 mg/day | ~70 (projected BACE inhibition) | Dose selected for the Generation Program.[1] |
| Phase IIa (3-month) | Healthy Adults (≥60 years) | 50 mg/day | ~90 (projected BACE inhibition) | Dose selected for the Generation Program.[1] |
Table 2: Reduction of CSF Aβ in healthy adults treated with this compound.
Experimental Protocols
Accurate measurement of target engagement biomarkers is critical. The following are detailed methodologies for the key experiments cited in the study of this compound and other BACE1 inhibitors.
Quantification of Aβ40 and Aβ42 in CSF and Brain Homogenates by ELISA
Enzyme-linked immunosorbent assay (ELISA) is a standard method for the quantitative determination of Aβ peptides.
Protocol:
-
Sample Preparation:
-
CSF samples are typically used directly or with minimal dilution.
-
Brain tissue is homogenized in a suitable buffer (e.g., Tris-buffered saline with protease inhibitors) and centrifuged to separate soluble and insoluble fractions.
-
-
Plate Coating: A 96-well microplate is coated with a capture antibody specific for the C-terminus of either Aβ40 or Aβ42 and incubated overnight at 4°C.
-
Blocking: The plate is washed and blocked with a blocking buffer (e.g., 1% bovine serum albumin in PBS) to prevent non-specific binding.
-
Sample and Standard Incubation: Standards of known Aβ40 or Aβ42 concentrations and the prepared samples are added to the wells and incubated for 2 hours at room temperature or overnight at 4°C.
-
Detection Antibody Incubation: After washing, a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP), which recognizes the N-terminus of the Aβ peptide, is added and incubated for 1-2 hours at room temperature.
-
Substrate Addition and Signal Detection: A substrate for the enzyme (e.g., TMB for HRP) is added, and the color development is stopped with a stop solution. The absorbance is read at a specific wavelength (e.g., 450 nm) using a microplate reader.
-
Data Analysis: A standard curve is generated from the absorbance readings of the standards, and the concentrations of Aβ40 or Aβ42 in the samples are calculated from this curve.
Measurement of sAPPβ by Western Blot
Western blotting can be used to detect and semi-quantify the levels of sAPPβ.
Protocol:
-
Sample Preparation: CSF or cell lysate samples are prepared in a lysis buffer containing protease inhibitors. The total protein concentration is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein from each sample are loaded onto a polyacrylamide gel and separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with a primary antibody specific for sAPPβ overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1 hour at room temperature.
-
Detection: The membrane is incubated with a chemiluminescent substrate, and the signal is detected using an imaging system. The intensity of the bands corresponding to sAPPβ can be quantified using densitometry software.
Quantitative Analysis of Aβ Peptides by Immunoprecipitation-Mass Spectrometry (IP-MS)
This method offers high specificity and the ability to measure multiple Aβ isoforms simultaneously.
Protocol:
-
Immunoprecipitation (IP):
-
Aβ peptides are captured from CSF using an antibody specific to the N- or C-terminus of Aβ, which is coupled to magnetic beads.
-
The sample is incubated with the antibody-bead conjugate to allow for the binding of Aβ peptides.
-
The beads are then washed to remove unbound proteins.
-
-
Elution: The bound Aβ peptides are eluted from the beads using an acidic solution.
-
Mass Spectrometry (MS) Analysis:
-
The eluted sample is mixed with a matrix and spotted onto a MALDI target plate for Matrix-Assisted Laser Desorption/Ionization-Time of Flight (MALDI-TOF) MS analysis, or analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
The mass spectrometer separates the peptides based on their mass-to-charge ratio, allowing for the identification and quantification of different Aβ isoforms.
-
Stable isotope-labeled Aβ peptides are often used as internal standards for absolute quantification.
-
Visualizations
Signaling Pathway: APP Processing and the Effect of this compound
Caption: Amyloid Precursor Protein (APP) processing pathways.
Experimental Workflow: CSF Biomarker Analysis
Caption: Workflow for assessing target engagement using CSF biomarkers.
Logical Relationship: this compound, BACE1, and Biomarkers
References
- 1. Reversibility of cognitive worsening observed with BACE inhibitor this compound in the Alzheimer's Prevention Initiative (API) Generation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The BACE‐1 inhibitor CNP520 for prevention trials in Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantitative Measurement of Cerebrospinal Fluid Amyloid-β Species by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. A Close Look at BACE1 Inhibitors for Alzheimer’s Disease Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 8. Profiling the dynamics of CSF and plasma Aβ reduction after treatment with JNJ-54861911, a potent oral BACE inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. alzheimerspreventioninitiative.com [alzheimerspreventioninitiative.com]
- 10. BACE1 inhibitor drugs in clinical trials for Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. blogs.the-hospitalist.org [blogs.the-hospitalist.org]
- 12. BACE1 inhibitor drugs for the treatment of Alzheimer's disease: Lessons learned, challenges to overcome, and future prospects† - PMC [pmc.ncbi.nlm.nih.gov]
Umibecestat effect on amyloid beta production
An In-depth Technical Guide on the Effect of Umibecestat on Amyloid-Beta Production
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
This compound (CNP520) is a potent, orally bioavailable small-molecule inhibitor of the β-site amyloid precursor protein cleaving enzyme 1 (BACE1).[1][2][3] BACE1 is the rate-limiting enzyme that initiates the amyloidogenic pathway, leading to the production of amyloid-beta (Aβ) peptides.[4][5] These peptides, particularly Aβ42, are central to the amyloid cascade hypothesis of Alzheimer's disease (AD), as their aggregation and deposition into plaques are considered key pathological events.[4][6] this compound was developed to reduce Aβ production and thereby prevent or slow the progression of AD.[7][8] Preclinical studies demonstrated significant Aβ reduction in various animal models.[9][10] Subsequent clinical trials in humans confirmed a robust, dose-dependent reduction of Aβ in cerebrospinal fluid (CSF).[1][9] However, the Phase II/III clinical trials, known as the Generation Studies, were terminated prematurely.[11] This decision was based on findings of a small but significant cognitive worsening in participants receiving the drug compared to placebo, alongside other side effects like weight loss and brain volume reduction.[12][13][14] Notably, the cognitive decline was observed to be reversible upon discontinuation of the treatment.[13][15] This guide provides a detailed technical overview of this compound's mechanism, its quantified effects on Aβ production, the experimental protocols used for its evaluation, and the ultimate outcomes of its clinical development.
Mechanism of Action: BACE1 Inhibition
The processing of the amyloid precursor protein (APP) can occur via two main pathways: the non-amyloidogenic pathway and the amyloidogenic pathway.
-
Non-Amyloidogenic Pathway: APP is cleaved by α-secretase within the Aβ domain, precluding the formation of the Aβ peptide. This cleavage produces a soluble fragment, sAPPα, and a C-terminal fragment (C83).
-
Amyloidogenic Pathway: APP is first cleaved by BACE1 (β-secretase) at the N-terminus of the Aβ sequence.[4][5] This action generates a soluble fragment, sAPPβ, and a membrane-bound C-terminal fragment of 99 amino acids (C99).[5][16] The C99 fragment is then cleaved by the γ-secretase complex, releasing the Aβ peptide (commonly Aβ40 and Aβ42) and the APP intracellular domain (AICD).[4][17]
This compound is a selective BACE1 inhibitor.[2][3] By binding to the active site of BACE1, it prevents the initial cleavage of APP, thereby shifting APP processing away from the amyloidogenic pathway and reducing the production of all downstream Aβ species.[9] Preclinical studies showed that treatment with this compound not only decreased the direct BACE1 product sAPPβ but also increased sAPPα, confirming this shift in APP metabolism.[9]
Quantitative Data on Aβ Reduction
This compound demonstrated a consistent and dose-dependent reduction in Aβ levels in both preclinical and clinical settings.
Preclinical Studies
Studies in rats, dogs, and APP-transgenic mice showed that this compound effectively reduced Aβ in both the brain and CSF and slowed the deposition of amyloid plaques.[9][10][15]
Table 1: Effect of this compound on Soluble APP Metabolites in APP23 Mice Brains Data extracted from supplementary figures in a 2018 publication.[18]
| Treatment Group | Soluble Aβ40 (pg/mg tissue) | % Reduction vs. Control | Soluble Aβ42 (pg/mg tissue) | % Reduction vs. Control | sAPPβ (Swedish) | % Reduction vs. Control |
| Vehicle Control | ~1200 | - | ~250 | - | ~2.5 | - |
| Low Dose (4 mg/kg) | ~400 | ~67% | ~100 | ~60% | ~1.0 | ~60% |
| High Dose (40 mg/kg) | ~150 | ~87.5% | ~50 | ~80% | ~0.5 | ~80% |
Clinical Studies
In a Phase IIa study involving healthy participants aged 60 years and older, this compound was found to be safe and well-tolerated and produced a robust, dose-dependent reduction in CSF Aβ.[9][15] This data informed the dose selection for the larger Phase II/III Generation Studies.
Table 2: Predicted BACE1 Inhibition in Humans Based on CSF Aβ Reduction Data from the Phase IIa study used to select doses for the Phase II/III Generation Program.[15]
| This compound Daily Dose | Predicted BACE1 Inhibition | Biomarker Used for Prediction |
| 15 mg | ~70% | CSF Aβ1-40 |
| 50 mg | ~90% | CSF Aβ1-40 |
Although the Generation studies were halted, the biomarker data confirmed potent BACE1 inhibition. For comparison, another BACE1 inhibitor, Verubecestat (MK-8931), showed that daily doses of 12, 40, and 60 mg reduced CSF Aβ40 by 57%, 79%, and 84%, respectively, in AD patients.[19]
Experimental Protocols
The evaluation of this compound's effect on Aβ production relies on two primary types of assays: quantification of Aβ peptides and measurement of BACE1 enzymatic activity.
Quantification of Amyloid-Beta in Cerebrospinal Fluid
The concentration of Aβ peptides (primarily Aβ1-40 and Aβ1-42) in CSF is a key biomarker for assessing the pharmacological effect of BACE1 inhibitors. This is typically achieved using immunoassays or mass spectrometry.
Protocol: Aβ Quantification by Immunoprecipitation and Mass Spectrometry (IP-MS) This protocol is a composite based on established methodologies.[20][21][22][23]
-
CSF Sample Collection: Collect cerebrospinal fluid from subjects via lumbar puncture following standardized procedures. Centrifuge the samples to remove any cellular debris and store at -80°C until analysis.
-
Standard Preparation: Prepare a standard curve using synthetic Aβ peptides of known concentrations. For absolute quantification, stable isotope-labeled (e.g., ¹⁵N) Aβ peptides are included as internal standards in each sample.[20]
-
Immunoprecipitation (IP):
-
Add anti-Aβ monoclonal antibodies (e.g., 6E10 or 4G8) conjugated to magnetic beads to the CSF samples.
-
Incubate the mixture to allow the antibodies to bind to the Aβ peptides.
-
Use a magnetic rack to separate the beads (with bound Aβ) from the rest of the CSF.
-
Wash the beads multiple times with wash buffer to remove non-specifically bound proteins.
-
-
Elution: Elute the captured Aβ peptides from the beads using an acidic elution buffer (e.g., formic acid).
-
Mass Spectrometry (MS) Analysis:
-
Analyze the eluted sample using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) or Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS.[20][22]
-
The mass spectrometer separates the peptides based on their mass-to-charge ratio, allowing for the specific detection and quantification of different Aβ isoforms (Aβ1-38, Aβ1-40, Aβ1-42, etc.).
-
-
Data Analysis: Quantify the concentration of each Aβ species in the sample by comparing its signal intensity to that of the internal standard and referencing the standard curve.
BACE1 Enzymatic Activity Assay
To directly measure the inhibitory effect of a compound on BACE1, a cell-free enzymatic assay is commonly used. Fluorogenic resonance energy transfer (FRET) substrates are frequently employed for high-throughput screening.
Protocol: Fluorogenic BACE1 Activity Assay This protocol is based on commercially available kits and published methods.[24][25][26][27]
-
Reagent Preparation:
-
Assay Buffer: Prepare an appropriate acidic buffer (e.g., sodium acetate, pH 4.5), as BACE1 activity is optimal at acidic pH.[4]
-
BACE1 Enzyme: Dilute purified, recombinant human BACE1 enzyme to the desired concentration in the assay buffer.
-
Fluorogenic Substrate: Use a synthetic peptide substrate containing the BACE1 cleavage site flanked by a fluorophore and a quencher. When the peptide is intact, the quencher suppresses the fluorophore's signal.
-
Inhibitor: Prepare serial dilutions of this compound (or other test compounds).
-
-
Assay Procedure (96-well plate format):
-
Add the assay buffer to all wells.
-
Add the test inhibitor (this compound) or vehicle control (e.g., DMSO) to the respective wells.
-
Add the BACE1 enzyme solution to all wells except for the negative control/background wells.
-
Pre-incubate the plate to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
-
-
Signal Detection:
-
Measure the fluorescence intensity at regular intervals using a plate reader set to the appropriate excitation and emission wavelengths for the fluorophore.
-
As BACE1 cleaves the substrate, the fluorophore is separated from the quencher, resulting in an increase in fluorescence.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of fluorescence vs. time).
-
Determine the percent inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value (the concentration of inhibitor required to reduce BACE1 activity by 50%).
-
Conclusion and Future Perspectives
This compound unequivocally demonstrated potent and dose-dependent target engagement by significantly reducing Aβ production in both preclinical models and human subjects.[9][18] The data confirmed that BACE1 inhibition is a viable strategy for lowering central Aβ levels, a primary goal of the amyloid hypothesis.
However, the clinical development of this compound, like that of several other BACE1 inhibitors, was halted due to adverse effects, most notably a paradoxical cognitive worsening.[11][14][28] While this effect was reversible, it raised significant concerns about the long-term safety of potent BACE1 inhibition.[13][15] BACE1 has numerous physiological substrates beyond APP that are involved in processes like myelination and synaptic function, and inhibiting its activity may disrupt these essential functions.[29][30]
The experience with this compound provides critical lessons for the field. It underscores the challenge of balancing efficacy (Aβ reduction) with safety (on-target and off-target effects). Future research may explore strategies such as using lower doses to achieve a more moderate, yet potentially still beneficial, level of BACE1 inhibition or developing inhibitors with different selectivity profiles.[8][15] The failure of the Generation Studies does not necessarily invalidate the amyloid hypothesis but highlights the complexities of targeting this pathway and suggests that the timing and degree of intervention are critical variables.
References
- 1. BACE1 Inhibitors for Alzheimer’s Disease: The Past, Present and Any Future? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. THE ALZHEIMER’S PREVENTION INITIATIVE GENERATION PROGRAM: EVALUATING CNP520 EFFICACY IN THE PREVENTION OF ALZHEIMER’S DISEASE • The Journal of Prevention of Alzheimer's Disease [jpreventionalzheimer.com]
- 3. Discovery of this compound (CNP520): A Potent, Selective, and Efficacious β-Secretase (BACE1) Inhibitor for the Prevention of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Role of Amyloid Precursor Protein Processing by BACE1, the β-Secretase, in Alzheimer Disease Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. New drug helps clear amyloid plaques in Alzheimer's disease patients | EurekAlert! [eurekalert.org]
- 7. alzheimersnewstoday.com [alzheimersnewstoday.com]
- 8. Molecular and Therapeutic Targets for Amyloid-beta Plaques in Alzheimer's Disease: A Review Study - Basic and Clinical Neuroscience [bcn.iums.ac.ir]
- 9. The BACE‐1 inhibitor CNP520 for prevention trials in Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. embopress.org [embopress.org]
- 11. firstwordpharma.com [firstwordpharma.com]
- 12. oaepublish.com [oaepublish.com]
- 13. Reversibility of cognitive worsening observed with BACE inhibitor this compound in the Alzheimer's Prevention Initiative (API) Generation Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Reversibility of cognitive worsening observed with BACE inhibitor this compound in the Alzheimer's Prevention Initiative (API) Generation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. BACE1 Cleavage Site Selection Critical for Amyloidogenesis and Alzheimer's Pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pnas.org [pnas.org]
- 18. researchgate.net [researchgate.net]
- 19. BACE1 inhibitor drugs in clinical trials for Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Quantitative analysis of amyloid-beta peptides in cerebrospinal fluid using immunoprecipitation and MALDI-Tof mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Absolute Quantification of Aβ1-42 in CSF Using a Mass Spectrometric Reference Measurement Procedure - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Quantitative Measurement of Cerebrospinal Fluid Amyloid-β Species by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Protocol for measuring beta-secretase activity in cell and tissue lysate using a fluorogenic peptide substrate in a 96-well format - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Protocol for measuring beta-secretase activity in cell and tissue lysate using a fluorogenic peptide substrate in a 96-well format - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Measuring human beta-secretase (BACE1) activity using homogeneous time-resolved fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. bpsbioscience.com [bpsbioscience.com]
- 28. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 29. Frontiers | Physiological Functions of the β-Site Amyloid Precursor Protein Cleaving Enzyme 1 and 2 [frontiersin.org]
- 30. A Close Look at BACE1 Inhibitors for Alzheimer’s Disease Treatment - PMC [pmc.ncbi.nlm.nih.gov]
Umibecestat: A Technical Guide to a BACE1 Inhibitor for Alzheimer's Disease Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Umibecestat, also known as CNP520, is a potent and selective inhibitor of the β-site amyloid precursor protein cleaving enzyme 1 (BACE1). BACE1 is a key enzyme in the amyloidogenic pathway, which is responsible for the production of amyloid-β (Aβ) peptides. The accumulation of Aβ peptides in the brain is a pathological hallmark of Alzheimer's disease (AD). As a BACE1 inhibitor, this compound was developed as a potential therapeutic agent to reduce Aβ production and thereby slow the progression of AD.[1][2]
This technical guide provides an in-depth overview of the molecular properties, mechanism of action, and preclinical data for this compound. It is intended for researchers, scientists, and drug development professionals working in the field of Alzheimer's disease and neurodegenerative disorders.
Molecular Profile
This compound is a small molecule with the following chemical and physical properties:
| Property | Value | Reference |
| Chemical Formula | C₁₉H₁₅ClF₇N₅O₂ | [3] |
| Molecular Weight | 513.80 g/mol | [4] |
| Monoisotopic Mass | 513.0802 Da | [3][5] |
| IUPAC Name | N-[6-[(3R,6R)-5-amino-3,6-dimethyl-6-(trifluoromethyl)-2H-1,4-oxazin-3-yl]-5-fluoro-2-pyridinyl]-3-chloro-5-(trifluoromethyl)pyridine-2-carboxamide | [3] |
| Synonyms | CNP520, NVP-CNP520-NXA | [3] |
Mechanism of Action: BACE1 Inhibition
This compound exerts its pharmacological effect by inhibiting the enzymatic activity of BACE1. BACE1 is an aspartyl protease that cleaves the amyloid precursor protein (APP) at the β-secretase site, the first step in the amyloidogenic pathway. This cleavage generates a soluble N-terminal fragment (sAPPβ) and a membrane-bound C-terminal fragment (C99). The C99 fragment is then cleaved by γ-secretase to produce Aβ peptides of varying lengths, most notably Aβ40 and Aβ42.
By inhibiting BACE1, this compound prevents the initial cleavage of APP, thereby reducing the production of all downstream Aβ peptides.[6][7]
Preclinical Data
In Vitro Potency and Selectivity
This compound is a potent inhibitor of BACE1 with nanomolar efficacy. It also exhibits selectivity for BACE1 over the homologous protease BACE2 and other aspartyl proteases.
| Target | IC₅₀ (nM) | Selectivity Ratio (BACE2/BACE1) | Reference |
| Human BACE1 | 11 | 2.7 | [6][8] |
| Mouse BACE1 | 10 | - | [6] |
| Human BACE2 | 30 | - | [8] |
| Cathepsin D | >205,000 | >18,636 | [8] |
In Vivo Pharmacodynamics in Animal Models
Studies in preclinical animal models have demonstrated that oral administration of this compound leads to a dose-dependent reduction of Aβ levels in both the brain and cerebrospinal fluid (CSF).
| Species | Dose (mg/kg) | Route | Effect on Aβ | Reference |
| Rat | 1.5 - 51.3 | Oral gavage | Dose-dependent reduction in brain and CSF Aβ40. | [6] |
| Rat | 2.4 | Oral gavage | ED₅₀ for 50% reduction of brain Aβ40. | [6] |
| Rat | 3.1 | Oral | >75% reduction in CSF Aβ40 and Aβ42. | [6] |
| Rat | 15.4 | Oral | ~50% reduction in brain and CSF Aβ40 after 24 hours. | [6] |
| APP-Transgenic Mice | Not specified | Not specified | Reduced Aβ plaque deposition. | [9] |
| Dogs | Not specified | Not specified | Reduced brain and CSF Aβ. | [9] |
Pharmacokinetics
While detailed pharmacokinetic parameters are not extensively published, this compound was developed to have a favorable profile for central nervous system penetration and exposure.[1]
Experimental Protocols
Representative BACE1 Enzymatic Inhibition Assay
The following is a representative protocol for determining the in vitro potency of a BACE1 inhibitor like this compound using a fluorescence resonance energy transfer (FRET) based assay.
-
Reagent Preparation:
-
Assay Buffer: 50 mM Sodium Acetate, pH 4.5.
-
Enzyme Solution: Recombinant human BACE1 diluted in Assay Buffer to the desired concentration (e.g., 0.5 U/mL).
-
Substrate Solution: A FRET-based BACE1 substrate (e.g., containing a fluorophore and a quencher separated by the BACE1 cleavage site) diluted in Assay Buffer to the desired concentration (e.g., 10 µM).
-
Inhibitor Solutions: Prepare a serial dilution of this compound in a suitable solvent (e.g., DMSO) and then dilute further in Assay Buffer.
-
-
Assay Procedure (96-well plate format):
-
To each well, add:
-
10 µL of Assay Buffer.
-
10 µL of BACE1 Enzyme Solution.
-
10 µL of the this compound dilution (or vehicle control).
-
-
Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding 10 µL of the Substrate Solution to each well.
-
Immediately begin monitoring the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 320 nm excitation and 405 nm emission) in a kinetic mode for a set period (e.g., 60 minutes) at a constant temperature (e.g., 37°C).
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the fluorescence intensity versus time curve) for each well.
-
Determine the percent inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Representative In Vivo Measurement of Aβ Levels in Rats
The following protocol is a representative example of how to assess the in vivo efficacy of this compound in reducing Aβ levels in a rat model.
-
Animal Dosing:
-
Acclimate male Sprague-Dawley rats for at least one week prior to the study.
-
Administer this compound or vehicle control orally via gavage at the desired doses.
-
-
Sample Collection:
-
At various time points post-dosing (e.g., 4, 8, 24 hours), anesthetize the animals.
-
Collect cerebrospinal fluid (CSF) via cisterna magna puncture.
-
Perform cardiac perfusion with saline to remove blood from the brain.
-
Harvest the brain and dissect the cortex and hippocampus.
-
-
Sample Preparation:
-
CSF samples can be used directly or stored at -80°C.
-
Brain tissue is homogenized in a suitable buffer (e.g., Tris-buffered saline with protease inhibitors) to extract soluble Aβ.
-
To measure insoluble Aβ, the pellet from the initial homogenization can be further extracted with a strong denaturant like formic acid.
-
-
Aβ Quantification (ELISA):
-
Use commercially available sandwich ELISA kits specific for Aβ40 and Aβ42.
-
Coat a 96-well plate with a capture antibody specific for the C-terminus of Aβ40 or Aβ42.
-
Add prepared samples and standards to the wells and incubate.
-
After washing, add a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the N-terminus of Aβ.
-
Add a substrate that produces a colorimetric or chemiluminescent signal in the presence of the enzyme.
-
Measure the signal using a plate reader.
-
-
Data Analysis:
-
Generate a standard curve from the signal of the known Aβ concentrations.
-
Calculate the concentration of Aβ in the samples based on the standard curve.
-
Compare the Aβ levels in the this compound-treated groups to the vehicle-treated group to determine the percent reduction.
-
Drug Discovery and Development Workflow
The development of this compound followed a structured workflow from initial hit identification to clinical evaluation.
References
- 1. Discovery and Canine Preclinical Assessment of a Non-Toxic Procaspase-3-Activating Compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitative profiling of protease specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of this compound (CNP520): A Potent, Selective, and Efficacious β-Secretase (BACE1) Inhibitor for the Prevention of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of this compound (CNP520): A Potent, Selective, and Efficacious β-Secretase (BACE1) Inhibitor for the Prevention of Alzheimer's Disease. | Semantic Scholar [semanticscholar.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Reversibility of cognitive worsening observed with BACE inhibitor this compound in the Alzheimer's Prevention Initiative (API) Generation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Biochemical and cell-based assays for characterization of BACE-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of this compound (CNP520): A Potent, Selective and Efficacious β-Secretase (BACE1) Inhibitor for the Prevention of Alzheimer’s Disease - OAK Open Access Archive [oak.novartis.com]
The Rationale and Subsequent Re-evaluation of Umibecestat for Alzheimer's Prevention: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Umibecestat (CNP520) is a potent and selective inhibitor of the β-site amyloid precursor protein cleaving enzyme 1 (BACE1), the rate-limiting enzyme in the production of amyloid-beta (Aβ) peptides. The rationale for its development as a preventive agent for Alzheimer's disease (AD) was firmly rooted in the amyloid cascade hypothesis, which posits that the accumulation of Aβ in the brain is the primary pathological trigger of the disease. By inhibiting BACE1, this compound was designed to reduce Aβ production, thereby preventing or delaying the onset of neurodegeneration and cognitive decline in individuals at high risk for AD. This whitepaper provides an in-depth technical guide on the scientific rationale, preclinical and clinical development, and eventual discontinuation of this compound for AD prevention. It includes a comprehensive summary of quantitative data, detailed experimental protocols, and visualizations of key pathways and processes to offer a complete picture for researchers and drug development professionals.
Introduction: The Amyloid Hypothesis and the Role of BACE1
The amyloid cascade hypothesis has been the dominant framework for Alzheimer's drug development for several decades. This hypothesis postulates that the aggregation of Aβ peptides, particularly the 42-amino acid isoform (Aβ42), into soluble oligomers and insoluble plaques initiates a pathogenic cascade that includes synaptic dysfunction, neuroinflammation, tau pathology, and ultimately, widespread neuronal death and cognitive decline.
BACE1 is an aspartyl protease that plays a crucial role in the amyloidogenic processing of the amyloid precursor protein (APP). It performs the initial cleavage of APP, which is then followed by cleavage by the γ-secretase complex to release Aβ peptides. As the rate-limiting enzyme in this pathway, BACE1 presents a prime therapeutic target for reducing Aβ production. The genetic evidence supporting this approach is compelling; a rare mutation in the APP gene (A673T), known as the "Icelandic mutation," results in a lifelong reduction in BACE1 cleavage of APP and confers significant protection against Alzheimer's disease. This provided a strong rationale for the development of BACE1 inhibitors as a preventive strategy.
Preclinical Rationale for this compound
This compound was developed as a potent, selective, and orally bioavailable small-molecule inhibitor of BACE1. Preclinical studies were conducted to evaluate its enzymatic activity, selectivity, and efficacy in reducing Aβ levels in vitro and in vivo.
Enzymatic and Cellular Activity
This compound demonstrated high potency against human and mouse BACE1 in enzymatic assays. Its selectivity for BACE1 over the homologous enzyme BACE2 and other aspartyl proteases like Cathepsin D was a key aspect of its development profile, aimed at minimizing off-target effects.
Table 1: In Vitro Inhibitory Activity of this compound
| Target Enzyme | IC50 (nM) | Selectivity vs. BACE1 |
| Human BACE1 | 11[1] | - |
| Mouse BACE1 | 10[1] | - |
| Human BACE2 | 30[2] | ~2.7-fold[3][4] |
| Cathepsin D | 205,000[2] | ~18,636-fold[2] |
IC50: Half-maximal inhibitory concentration.
In Vivo Efficacy in Animal Models
Preclinical studies in animal models, including rats and mice, demonstrated that oral administration of this compound led to a significant, dose-dependent reduction of Aβ levels in both the brain and cerebrospinal fluid (CSF).
Table 2: Preclinical In Vivo Efficacy of this compound in Rats
| Dose (mg/kg) | Route | Time Point | Brain Aβ40 Reduction (%) | CSF Aβ40 Reduction (%) |
| 1.5 - 51.3 | Oral Gavage | 72 hours | Dose-dependent reduction | Dose-dependent reduction |
| 51.3 | Oral Gavage | 72 hours | 89.3 ± 4.5[1] | Not Specified |
| 15.4 (30 µM/kg) | Oral | 24 hours | ~50[1] | ~50[1] |
| 3.1 | Oral | 7 days | Not Specified | >75[1] |
Data presented as mean ± standard deviation where available.
Clinical Development: The Generation Program
The clinical development of this compound for AD prevention was centered on the Alzheimer's Prevention Initiative (API) Generation Program . This program comprised two pivotal Phase II/III clinical trials: Generation Study 1 (NCT02565511) and Generation Study 2 (NCT03131453) [5].
Study Design and Participants
The Generation Program was designed to assess the efficacy and safety of this compound in cognitively unimpaired individuals aged 60 to 75 who were at high genetic risk for developing Alzheimer's disease.
-
Generation Study 1: Enrolled individuals who were homozygous for the apolipoprotein E ε4 allele (APOE4/E4).
-
Generation Study 2: Enrolled individuals who were heterozygous for the APOE4 allele (APOE4/E2 or APOE4/E3) and had evidence of elevated brain amyloid pathology, as well as APOE4/E4 homozygotes[4].
Participants were randomized to receive either this compound (15 mg or 50 mg daily) or a placebo[3]. The doses were selected based on a prior Phase 2a study in healthy volunteers, with the 15 mg and 50 mg doses predicted to achieve approximately 70% and 90% BACE1 inhibition, respectively[3][4].
The primary endpoints for the studies were the time to diagnosis of mild cognitive impairment (MCI) or dementia due to AD, and the change from baseline on the API Preclinical Composite Cognitive (APCC) test score[6][7].
Unexpected Outcomes and Discontinuation of Clinical Trials
In July 2019, Novartis and Amgen announced the discontinuation of the this compound clinical trials[8]. This decision was based on the recommendation of the independent data monitoring committee, which found that an assessment of unblinded data revealed a worsening in some measures of cognitive function in the participants receiving this compound compared to those receiving placebo[8]. The potential benefit of the treatment was deemed not to outweigh the risks[8].
Cognitive Outcomes
The cognitive worsening was observed as a small, non-progressive, but statistically significant decline in performance on the Repeatable Battery for the Assessment of Neuropsychological Status (RBANS) and the API Preclinical Composite Cognitive (APCC) test[3][9].
Table 3: Cognitive Outcomes in the Generation Program (Pooled this compound Doses vs. Placebo)
| Cognitive Measure | Time Point | Treatment Effect (Cohen's d) | 80% Confidence Interval | Outcome |
| RBANS Total Score | Week 13 | -0.31 | -0.40 to -0.22 | Worsening with this compound[4] |
| RBANS Total Score | Last visit on treatment | Similar to Week 13 | Not Specified | Worsening with this compound[4] |
A negative Cohen's d indicates a worsening in cognitive score with this compound compared to placebo. An effect size of 0.2 is considered small, 0.5 medium, and 0.8 large.
Importantly, a follow-up assessment after discontinuation of the study drug revealed that the observed cognitive decline was reversible. The differences in RBANS scores between the this compound and placebo groups were no longer significant after a washout period[3][9]. This suggests that the adverse cognitive effects were not due to an acceleration of neurodegeneration but were rather a symptomatic side effect of the drug[3].
Experimental Protocols
BACE1 Enzyme Inhibition Assay (Fluorescence Resonance Energy Transfer - FRET)
A common method to determine the in vitro inhibitory activity of compounds like this compound is a BACE1 FRET assay.
-
Reagents and Materials:
-
Recombinant human BACE1 enzyme.
-
A synthetic peptide substrate containing a fluorophore and a quencher moiety, separated by the BACE1 cleavage site.
-
Assay buffer (e.g., 50 mM sodium acetate, pH 4.5).
-
Test compound (this compound) at various concentrations.
-
96-well or 384-well black microplates.
-
Fluorescence plate reader.
-
-
Procedure:
-
Add assay buffer, BACE1 enzyme, and the test compound (or vehicle control) to the microplate wells.
-
Incubate for a specified period (e.g., 15-30 minutes) at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the FRET peptide substrate.
-
Monitor the increase in fluorescence over time at the appropriate excitation and emission wavelengths. Cleavage of the substrate by BACE1 separates the fluorophore from the quencher, resulting in an increase in fluorescence.
-
Calculate the rate of reaction for each inhibitor concentration.
-
Plot the reaction rates against the inhibitor concentrations and fit the data to a dose-response curve to determine the IC50 value.
-
Amyloid-Beta Measurement in Cerebrospinal Fluid (CSF)
The measurement of Aβ levels in CSF is a key biomarker in Alzheimer's disease clinical trials.
-
Sample Collection and Handling:
-
CSF is collected via lumbar puncture.
-
To minimize pre-analytical variability, standardized collection procedures are crucial, including the use of specific collection tubes (e.g., low-bind polypropylene) and consistent handling and storage protocols.
-
-
Measurement by Immunoassay (ELISA):
-
A capture antibody specific for the C-terminus of Aβ40 or Aβ42 is coated onto the wells of a microplate.
-
CSF samples, standards, and controls are added to the wells and incubated.
-
After washing, a detection antibody, which is labeled with an enzyme (e.g., horseradish peroxidase) and recognizes the N-terminus of Aβ, is added.
-
Following another incubation and wash step, a substrate for the enzyme is added, leading to a colorimetric reaction.
-
The reaction is stopped, and the absorbance is measured using a microplate reader.
-
The concentration of Aβ in the samples is determined by comparing their absorbance to the standard curve.
-
Cognitive Assessment in the Generation Program
The cognitive assessments in the Generation Program were designed to detect subtle cognitive changes in a preclinical population.
-
Repeatable Battery for the Assessment of Neuropsychological Status (RBANS):
-
The RBANS is a brief, individually administered battery of 12 subtests that assesses five cognitive domains: Immediate Memory, Visuospatial/Constructional, Language, Attention, and Delayed Memory.
-
Standardized administration and scoring procedures are followed as per the test manual.
-
-
Alzheimer's Prevention Initiative Preclinical Composite Cognitive (APCC) Test:
-
The APCC is a composite score derived from several cognitive tests that are sensitive to the earliest cognitive changes in preclinical Alzheimer's disease.
-
The specific components of the APCC used in the Generation Program were selected to maximize the ability to detect a treatment effect on cognitive decline over time.
-
Visualizations
Signaling Pathway: Amyloid Precursor Protein (APP) Processing
Caption: Amyloid Precursor Protein (APP) processing pathways.
Experimental Workflow: Generation Program Clinical Trial
Caption: Simplified workflow of the Generation Program clinical trials.
Logical Relationship: Rationale for this compound in AD Prevention
Caption: The logical framework for developing this compound for Alzheimer's prevention.
Conclusion and Future Directions
The development and subsequent discontinuation of this compound for Alzheimer's prevention represents a critical chapter in the story of BACE1 inhibition. While the preclinical data and the scientific rationale were strong, the unexpected cognitive worsening observed in clinical trials highlights the complexities of targeting this enzyme. The finding that these cognitive effects were reversible is of significant scientific interest and suggests they may not be related to neurodegeneration.
The experience with this compound and other BACE1 inhibitors underscores the challenges of translating preclinical efficacy into clinical benefit, particularly in a preventive setting. It also raises important questions about the potential on-target, off-pathway effects of BACE1 inhibition and the need for a deeper understanding of the enzyme's physiological roles. Future research in this area may focus on developing more selective BACE1 inhibitors, exploring lower doses that provide a therapeutic window with an acceptable safety profile, or targeting BACE1 in combination with other therapeutic modalities. The comprehensive data generated from the Generation Program, despite its early termination, will remain a valuable resource for the Alzheimer's research community for years to come.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Reversibility of cognitive worsening observed with BACE inhibitor this compound in the Alzheimer's Prevention Initiative (API) Generation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. alzheimerspreventioninitiative.com [alzheimerspreventioninitiative.com]
- 6. The Alzheimer's Prevention Initiative Generation Program: Study design of two randomized controlled trials for individuals at risk for clinical onset of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Alzheimer's Prevention Initiative Generation Program: Study design of two randomized controlled trials for individuals at risk for clinical onset of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. community.addi.ad-datainitiative.org [community.addi.ad-datainitiative.org]
- 9. researchgate.net [researchgate.net]
The Discovery of Umibecestat: A Technical Deep Dive into a Potent BACE1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Umibecestat (formerly CNP520) is a potent and selective inhibitor of the β-site amyloid precursor protein cleaving enzyme 1 (BACE1), a key enzyme in the amyloidogenic pathway implicated in Alzheimer's disease. Developed through a collaboration between Novartis and Amgen, this compound was designed to reduce the production of amyloid-beta (Aβ) peptides, which are believed to be a primary driver of the neurodegenerative cascade in Alzheimer's. This technical guide provides an in-depth overview of the key publications surrounding the discovery and preclinical development of this compound, as well as insights from its clinical evaluation. All quantitative data is summarized in structured tables, and detailed experimental protocols for key cited experiments are provided. Visualizations of key pathways and workflows are presented using Graphviz to facilitate understanding.
The Rationale for BACE1 Inhibition
The amyloid cascade hypothesis posits that the accumulation of Aβ peptides in the brain is the initiating event in Alzheimer's disease. BACE1, an aspartyl protease, is the rate-limiting enzyme for the production of Aβ from the amyloid precursor protein (APP). Therefore, inhibiting BACE1 presents a promising therapeutic strategy to slow or prevent the progression of the disease by targeting its root cause. The development of this compound was rooted in this hypothesis, aiming to create a brain-penetrant small molecule that could effectively and safely inhibit BACE1 activity.
Lead Optimization and Discovery of this compound
The discovery of this compound was the result of a rigorous lead optimization program starting from an initial hit compound. The key objectives of this program were to enhance potency against BACE1, improve selectivity over the homologous enzyme BACE2 and other aspartyl proteases, and optimize pharmacokinetic properties to ensure sufficient brain exposure.
Structure-Activity Relationship (SAR) Studies
A series of chemical modifications were made to the lead compound to explore the structure-activity relationship. These modifications focused on different regions of the molecule to improve its interaction with the BACE1 active site and enhance its drug-like properties.
Quantitative Data Summary
The following tables summarize the key quantitative data from the preclinical evaluation of this compound.
| Parameter | Value | Reference |
| Human BACE1 IC50 | 11 nM | [1] |
| Mouse BACE1 IC50 | 10 nM | [1] |
| CHO Cell Aβ40 Reduction IC50 | 3 nM | [1] |
| BACE1/BACE2 Selectivity Ratio | ~3 | [2][3] |
Table 1: In Vitro Potency and Selectivity of this compound
| Species | Dose | Effect on Brain Aβ40 | Effect on CSF Aβ40 | Reference |
| Rat | 2.4 ± 0.31 mg/kg (ED50) | 50% reduction | Not Reported | [1] |
| Rat | 1.5-51.3 mg/kg | Dose-dependent reduction | Dose-dependent reduction | [1] |
| Rat | 3.1 mg/kg (7 days) | Not Reported | >75% reduction | [1] |
| Rat | 15.4 mg/kg (single dose) | ~50% reduction at 24h | ~50% reduction at 24h | [1] |
Table 2: In Vivo Efficacy of this compound in Preclinical Models
Key Experimental Protocols
BACE1 Enzymatic Assay
The in vitro inhibitory potency of this compound against BACE1 was determined using a FRET-based enzymatic assay.
-
Enzyme: Recombinant human BACE1.
-
Substrate: A synthetic peptide substrate containing the "Swedish" mutation of APP, flanked by a fluorophore and a quencher.
-
Assay Principle: In the absence of an inhibitor, BACE1 cleaves the substrate, separating the fluorophore and quencher and resulting in an increase in fluorescence. The presence of an inhibitor prevents this cleavage, leading to a dose-dependent decrease in the fluorescence signal.
-
Procedure: The assay was performed in a 384-well plate format. The reaction mixture contained the enzyme, substrate, and varying concentrations of the test compound in an appropriate buffer. The plate was incubated at room temperature, and fluorescence was measured at regular intervals using a plate reader.
-
Data Analysis: IC50 values were calculated by fitting the dose-response data to a four-parameter logistic equation.
Cellular Aβ Reduction Assay
The ability of this compound to inhibit Aβ production in a cellular context was assessed using a CHO cell line overexpressing human APP.
-
Cell Line: Chinese Hamster Ovary (CHO) cells stably transfected with a vector expressing human amyloid precursor protein (APP).
-
Treatment: Cells were treated with varying concentrations of this compound for a defined period (e.g., 24 hours).
-
Aβ Quantification: The levels of Aβ40 and Aβ42 in the cell culture supernatant were measured using a sandwich enzyme-linked immunosorbent assay (ELISA).
-
Procedure: Following treatment, the cell culture medium was collected. Aβ peptides were captured by a specific antibody coated on the ELISA plate and detected with a second, labeled antibody. The signal was quantified using a plate reader.
-
Data Analysis: IC50 values for Aβ reduction were determined by plotting the percentage of Aβ reduction against the compound concentration and fitting the data to a dose-response curve.
In Vivo Animal Studies
The in vivo efficacy of this compound was evaluated in rodent models.
-
Animal Models: Wild-type rats and mice were used to assess the effect of this compound on brain and cerebrospinal fluid (CSF) Aβ levels.
-
Dosing: this compound was administered orally at various doses.
-
Sample Collection: At specified time points after dosing, brain tissue and CSF were collected.
-
Aβ Measurement: Aβ levels in brain homogenates and CSF were quantified using ELISA.
-
Data Analysis: The dose-dependent reduction in Aβ levels was analyzed to determine the in vivo potency (ED50) of this compound.
Signaling Pathways and Workflows
Amyloid Precursor Protein (APP) Processing Pathway
The following diagram illustrates the two main pathways of APP processing: the non-amyloidogenic pathway mediated by α-secretase and the amyloidogenic pathway mediated by BACE1 and γ-secretase. This compound inhibits BACE1, thereby shifting APP processing towards the non-amyloidogenic pathway.
References
- 1. The Alzheimer’s Prevention Initiative composite cognitive test score: Sample size estimates for the evaluation of preclinical Alzheimer’s disease treatments in presenilin 1 E280A mutation carriers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reversibility of cognitive worsening observed with BACE inhibitor this compound in the Alzheimer's Prevention Initiative (API) Generation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Is It the Twilight of BACE1 Inhibitors? - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Umibecestat Administration in Rat Models of Alzheimer's Disease
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a summary of the preclinical administration of Umibecestat (also known as CNP520), a β-secretase 1 (BACE1) inhibitor, in rat models relevant to Alzheimer's disease (AD) research. The data and protocols are based on available preclinical studies. It is important to note that clinical trials of this compound were halted due to observed cognitive worsening in human subjects[1][2][3]. Therefore, its use is confined to preclinical research settings to understand the mechanisms of BACE1 inhibition and its physiological consequences.
Quantitative Data Summary
The primary preclinical endpoint for this compound in rat models was the reduction of amyloid-beta (Aβ) levels in the brain and cerebrospinal fluid (CSF). The following tables summarize the dose-dependent and time-dependent effects of this compound on Aβ40 levels.
Table 1: Dose-Dependent Reduction of Brain Aβ40 in Rats [4]
| Oral Dose (mg/kg) | Mean Brain Aβ40 Reduction (%) (4 hours post-dose) |
| 1.5 | Data not specified |
| 5.1 | ~50% |
| 15.4 | ~75% |
| 51.3 | >80% |
Table 2: Time-Dependent Reduction of Brain and CSF Aβ40 in Rats Following a Single 15.4 mg/kg Oral Dose [4]
| Time Post-Dose (hours) | Mean Brain Aβ40 Reduction (%) | Mean CSF Aβ40 Reduction (%) |
| 1 | Initial reduction | Initial reduction |
| 4 | Peak effect (~75%) | Approaching peak effect |
| 8 | Sustained reduction | Peak effect |
| 24 | Return towards baseline | Return towards baseline |
Note: Specific percentage reductions at all time points were not detailed in the available literature. The table reflects the trends described.
Experimental Protocols
The following are generalized protocols for the administration of this compound to rats based on methodologies reported in preclinical studies. These should be adapted to specific experimental designs and institutional guidelines.
Animal Models
-
Strain: While not always explicitly stated, studies on the pharmacodynamics of novel compounds often utilize standard laboratory rat strains such as Sprague-Dawley or Wistar rats. For efficacy studies modeling Alzheimer's disease, transgenic rat models such as the TgF344-AD, which expresses human amyloid precursor protein (APP) with the Swedish mutation and a mutant human presenilin 1 (PSEN1), are relevant[5][6][7][8].
-
Age and Sex: The age and sex of the animals should be appropriate for the specific research question. For AD models, aged rats are often used to allow for the development of pathology. Both male and female rats should be considered, as sex differences have been reported in AD models[7].
-
Housing and Care: Rats should be housed in a controlled environment with a standard light-dark cycle and ad libitum access to food and water, in accordance with institutional animal care and use committee (IACUC) guidelines.
This compound Administration
This protocol is based on the oral administration route described for this compound[4].
-
Formulation: this compound is typically formulated as a suspension for oral administration. The vehicle used should be appropriate for the compound's solubility and safe for oral administration in rats (e.g., 0.5% methylcellulose).
-
Dosage: Dosages ranging from 1.5 mg/kg to 51.3 mg/kg have been used to demonstrate a dose-dependent effect on brain Aβ levels[4]. A dose of 15.4 mg/kg has been used for time-course evaluations[4]. The specific dose should be determined based on the experimental objectives.
-
Procedure (Oral Gavage):
-
Accurately weigh each rat to determine the correct volume of the this compound suspension to administer.
-
Gently restrain the rat.
-
Use a proper-sized, ball-tipped gavage needle.
-
Carefully insert the needle into the esophagus and deliver the suspension directly into the stomach.
-
Monitor the animal for any signs of distress after the procedure.
-
Sample Collection and Analysis
-
Cerebrospinal Fluid (CSF) Collection:
-
Anesthetize the rat according to an approved protocol.
-
Place the rat in a stereotaxic frame.
-
Surgically expose the cisterna magna.
-
Carefully puncture the dura with a fine-gauge needle and collect the CSF.
-
-
Brain Tissue Collection:
-
Following CSF collection (if applicable), euthanize the animal via an approved method.
-
Perfuse the animal with saline to remove blood from the brain.
-
Dissect the brain and isolate specific regions of interest (e.g., cortex, hippocampus).
-
Snap-freeze the tissue in liquid nitrogen and store it at -80°C until analysis.
-
-
Aβ Level Quantification (ELISA):
-
Homogenize brain tissue in an appropriate lysis buffer.
-
Centrifuge the homogenate to separate soluble and insoluble fractions.
-
Use commercially available ELISA kits specific for rat Aβ40 and Aβ42 to quantify the levels in brain homogenates and CSF according to the manufacturer's instructions.
-
Signaling Pathways and Experimental Workflows
BACE1 Signaling Pathway in Amyloidogenesis
This compound is a potent inhibitor of BACE1, the rate-limiting enzyme in the amyloidogenic pathway of APP processing. The following diagram illustrates this pathway.
Experimental Workflow for Preclinical Evaluation of this compound
The following diagram outlines a typical experimental workflow for assessing the efficacy of this compound in a rat model of AD.
References
- 1. Reversibility of cognitive worsening observed with BACE inhibitor this compound in the Alzheimer's Prevention Initiative (API) Generation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Reversibility of cognitive worsening observed with BACE inhibitor this compound in the Alzheimer's Prevention Initiative (API) Generation Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The BACE‐1 inhibitor CNP520 for prevention trials in Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rodent Models of Amyloid-Beta Feature of Alzheimer’s Disease: Development and Potential Treatment Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The TgF344-AD rat: behavioral and proteomic changes associated with aging and protein expression in a transgenic rat model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Insights From TgF344-AD, a Double Transgenic Rat Model in Alzheimer’s Disease Research - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Insights From TgF344-AD, a Double Transgenic Rat Model in Alzheimer's Disease Research - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring Umibecestat Concentration in Cerebrospinal Fluid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Umibecestat (CNP520) is a potent and selective inhibitor of the β-site amyloid precursor protein cleaving enzyme 1 (BACE1).[1] BACE1 is the rate-limiting enzyme in the production of amyloid-β (Aβ) peptides, which are central to the amyloid cascade hypothesis of Alzheimer's disease (AD). Inhibition of BACE1 is a key therapeutic strategy aimed at reducing Aβ production, thereby potentially slowing or preventing the progression of AD.[2][3] Given that this compound targets the central nervous system (CNS), accurately measuring its concentration in cerebrospinal fluid (CSF) is critical for assessing target engagement, understanding pharmacokinetic/pharmacodynamic (PK/PD) relationships, and determining optimal dosing in clinical trials.[4]
These application notes provide a comprehensive overview of the methodologies for quantifying this compound in CSF, including data from clinical studies and detailed experimental protocols.
BACE1 Signaling Pathway and Mechanism of Action of this compound
BACE1 initiates the amyloidogenic pathway by cleaving the amyloid precursor protein (APP) at the β-secretase site. This cleavage event generates a soluble N-terminal fragment (sAPPβ) and a membrane-bound C-terminal fragment (C99). The C99 fragment is subsequently cleaved by γ-secretase to produce Aβ peptides of varying lengths, most notably Aβ40 and Aβ42. This compound, by inhibiting BACE1, blocks the initial cleavage of APP, leading to a reduction in the production of sAPPβ, C99, and consequently, Aβ peptides.
Quantitative Data of this compound in Human Cerebrospinal Fluid
The following tables summarize the pharmacokinetic parameters of this compound (CNP520) in human CSF from a clinical study involving healthy adults (≥ 60 years old).
Table 1: this compound (CNP520) Concentration in CSF after a Single Dose [4]
| Dose (mg) | Mean Cmax (ng/mL) | Mean Cmax (nM) |
| 750 | 20.4 | 39.7 |
Table 2: this compound (CNP520) Pharmacokinetics in Plasma and CSF [4]
| Parameter | Value |
| Mean CSF/Plasma Concentration Ratio | 0.02 - 0.03 |
| Inter-subject Variability (CV%) in CSF PK | 20 - 35% |
Table 3: Reduction in CSF Aβ40 after Multiple Doses of this compound (CNP520) [4]
| Daily Dose (mg) | Mean Reduction from Baseline (%) |
| 10 | 59.8 ± 9.88 |
| 30 | Not specified |
| 90 | Not specified |
| 300 | 93.9 ± 2.09 |
Experimental Protocols
Cerebrospinal Fluid Collection and Handling
Proper collection and handling of CSF are crucial to ensure the integrity of the sample and the accuracy of the analytical results.
Protocol:
-
Collection: CSF is typically collected via lumbar puncture between the L3/L4 or L4/L5 vertebrae.
-
Collection Tubes: Use polypropylene tubes to minimize analyte adsorption to the tube surface.
-
Sample Processing:
-
Immediately after collection, centrifuge the CSF sample at 2000 x g for 10 minutes at 4°C to remove any cellular debris.
-
Carefully transfer the supernatant to fresh, labeled polypropylene cryovials.
-
-
Storage: Store CSF samples at -80°C until analysis. Avoid repeated freeze-thaw cycles.
Representative LC-MS/MS Method for this compound Quantification in CSF
The following is a representative protocol for the quantitative analysis of this compound in human CSF using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This method is adapted from a validated protocol for another BACE1 inhibitor, AZD3293, and may require optimization for this compound.[5]
a. Sample Preparation (Protein Precipitation)
-
Thaw CSF samples on ice.
-
To 100 µL of CSF in a polypropylene microcentrifuge tube, add 25 µL of an internal standard (IS) working solution (e.g., a stable isotope-labeled this compound) in 50% acetonitrile/water.
-
Add 450 µL of acetonitrile containing 0.1% formic acid to precipitate proteins.
-
Vortex mix for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer 400 µL of the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 150 µL of the mobile phase (e.g., 30% acetonitrile in water with 0.1% formic acid).
-
Vortex mix and transfer to an autosampler vial for LC-MS/MS analysis.
b. Liquid Chromatography Parameters
| Parameter | Recommended Condition |
| LC System | High-performance liquid chromatography (HPLC) or Ultra-high performance liquid chromatography (UHPLC) system |
| Column | C18 reversed-phase column (e.g., 50 x 2.1 mm, 2.7 µm particle size) |
| Column Temperature | 40°C |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.5 mL/min |
| Injection Volume | 10 µL |
| Gradient | Start with 10% B, increase to 95% B over 3 minutes, hold for 1 minute, then return to initial conditions and equilibrate for 2 minutes. |
c. Mass Spectrometry Parameters
| Parameter | Recommended Condition |
| Mass Spectrometer | Triple quadrupole mass spectrometer |
| Ionization Mode | Positive electrospray ionization (ESI+) |
| Ion Source Temp. | 500°C |
| IonSpray Voltage | 5500 V |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | To be determined by direct infusion of this compound and its stable isotope-labeled internal standard. |
d. Calibration and Quality Control
-
Prepare calibration standards and quality control (QC) samples by spiking known concentrations of this compound into a surrogate matrix, such as artificial CSF or a pooled human CSF that has been stripped of endogenous compounds.
-
The calibration curve should cover the expected concentration range of this compound in the study samples.
-
QC samples should be prepared at low, medium, and high concentrations and analyzed with each batch of study samples to ensure the accuracy and precision of the assay.
Workflow Diagrams
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Sample Preparation for Endopeptidomic Analysis in Human Cerebrospinal Fluid [jove.com]
- 4. Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids u ... - Analyst (RSC Publishing) DOI:10.1039/C4AN00094C [pubs.rsc.org]
- 5. tandfonline.com [tandfonline.com]
Application Notes: Umibecestat as a Potent BACE1 Inhibitor
Introduction
Beta-site amyloid precursor protein cleaving enzyme 1 (BACE1), an aspartic protease, plays a critical role in the amyloidogenic pathway, which is implicated in the pathogenesis of Alzheimer's disease.[1][2][3] BACE1 initiates the cleavage of the Amyloid Precursor Protein (APP), a crucial step in the generation of amyloid-beta (Aβ) peptides.[4] The accumulation of these peptides in the brain is a hallmark of Alzheimer's disease.[3] Consequently, the inhibition of BACE1 is a primary therapeutic strategy for reducing Aβ production.[3]
Umibecestat (CNP520) is a potent and selective BACE1 inhibitor developed for the prevention of Alzheimer's disease.[5][6][7] It demonstrates high affinity for BACE1 and selectivity over other proteases, including the homologous BACE2 and Cathepsin D.[5][8] These application notes provide a summary of this compound's inhibitory activity and a detailed protocol for its evaluation using a Fluorescence Resonance Energy Transfer (FRET)-based BACE1 activity assay.
Quantitative Data: this compound (CNP520) Inhibitory Activity
The inhibitory potency of this compound against BACE1 has been characterized in both enzymatic and cellular assays. The following table summarizes key quantitative data.
| Target | Assay Type | Species | IC50 Value | Reference |
| BACE1 | Enzymatic | Human | 11 nM | [5][8] |
| BACE1 | Enzymatic | Mouse | 10 nM | [5] |
| BACE1 | Cellular (in CHO cells) | Human | 3 nM | [5] |
| BACE2 | Enzymatic | Human | 30 nM | [8] |
IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
BACE1 Signaling Pathway and Inhibition by this compound
BACE1 is the rate-limiting enzyme in the production of Aβ peptides. It cleaves APP at the β-site, generating a soluble N-terminal fragment (sAPPβ) and a membrane-bound C-terminal fragment (C99). The C99 fragment is subsequently cleaved by γ-secretase to release Aβ peptides of varying lengths, primarily Aβ40 and Aβ42. This compound directly inhibits the initial cleavage step mediated by BACE1, thereby reducing the production of all downstream Aβ species.
Experimental Protocol: BACE1 Activity Assay (FRET-Based)
This protocol describes a fluorometric method to determine the in vitro inhibitory activity of this compound on recombinant human BACE1. The assay is based on Fluorescence Resonance Energy Transfer (FRET), where a substrate peptide is labeled with a donor fluorophore and a quencher.[9] Cleavage of the substrate by BACE1 separates the pair, resulting in an increase in fluorescence.[9][10]
Workflow Overview
1. Materials and Reagents
-
Recombinant Human BACE1 Enzyme
-
BACE1 FRET Substrate (e.g., based on the "Swedish" APP mutation)[9]
-
This compound (CNP520)
-
BACE1 Assay Buffer (e.g., 50 mM Sodium Acetate, pH 4.5)[9]
-
Dimethyl Sulfoxide (DMSO)
-
Black, opaque 96-well microplates[4]
-
Fluorescence microplate reader capable of kinetic or endpoint reading[4]
2. Reagent Preparation
-
Assay Buffer: Prepare 0.2 M Sodium Acetate buffer by dissolving 16.4 g of anhydrous sodium acetate in 800 mL of dH₂O, adjusting the pH to 4.5 with acetic acid, and bringing the final volume to 1 L.[4]
-
This compound Stock Solution: Prepare a high-concentration stock solution of this compound in 100% DMSO.
-
This compound Dilutions: Perform serial dilutions of the this compound stock solution in Assay Buffer to achieve the desired final concentrations for the dose-response curve. Ensure the final DMSO concentration in the assay wells does not exceed 1%.[11]
-
BACE1 Enzyme Solution: Just before use, dilute the BACE1 enzyme stock to the desired working concentration (e.g., ~7.5-10 ng/µl) in ice-cold Assay Buffer.[11] Keep the diluted enzyme on ice.
-
BACE1 Substrate Solution: Prepare the FRET substrate solution according to the manufacturer's instructions, typically by diluting a concentrated stock in Assay Buffer. Protect the solution from light.[9]
3. Assay Procedure
Perform all additions in a 96-well black plate. Set up reactions in duplicate or triplicate.
-
Plate Setup: Add the components to the wells in the following order (example volumes for a 100 µL final reaction volume):
-
Blank (No Enzyme): 80 µL Assay Buffer + 10 µL Substrate Solution.
-
Positive Control (100% Activity): 60 µL Assay Buffer + 10 µL DMSO vehicle + 10 µL BACE1 Enzyme.
-
Test Wells (this compound): 60 µL Assay Buffer + 10 µL this compound dilution + 10 µL BACE1 Enzyme.
-
-
Pre-incubation: Gently mix the plate and pre-incubate for 10-15 minutes at room temperature or 37°C. This allows the inhibitor to bind to the enzyme before the substrate is added.
-
Reaction Initiation: Initiate the enzymatic reaction by adding 20 µL of the BACE1 Substrate Solution to all wells (except the blank, which already contains substrate). Mix gently.
4. Incubation and Measurement
-
Kinetic Assay (Recommended): Immediately place the plate in a microplate reader pre-heated to 37°C. Measure the fluorescence every 5 minutes for a total of 60 minutes.[4] Use an excitation wavelength of ~320-350 nm and an emission wavelength of ~405-490 nm, depending on the specific FRET substrate used.[2][4][11] The rate of fluorescence increase (slope) is proportional to BACE1 activity.
-
Endpoint Assay: If a kinetic reading is not possible, incubate the plate at 37°C for 30-60 minutes, protected from light.[4][12] After incubation, stop the reaction (if a stop solution is provided with the kit) and read the final fluorescence at the appropriate wavelengths.
5. Data Analysis
-
Background Subtraction: Subtract the average fluorescence signal of the Blank wells from the readings of all other wells.
-
Calculate Percentage Inhibition: Use the following formula to determine the percent inhibition for each concentration of this compound: % Inhibition = [1 – (Fluorescence of Test Well / Fluorescence of Positive Control)] x 100%[12]
-
Determine IC50: Plot the percent inhibition against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve (variable slope) using appropriate software (e.g., GraphPad Prism) to calculate the IC50 value.
References
- 1. BACE1 and BACE2 Enzymatic Activities in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. BACE1: A Key Regulator in Alzheimer’s Disease Progression and Current Development of its Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protocol for measuring beta-secretase activity in cell and tissue lysate using a fluorogenic peptide substrate in a 96-well format - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Discovery of this compound (CNP520): A Potent, Selective, and Efficacious β-Secretase (BACE1) Inhibitor for the Prevention of Alzheimer's Disease. | Semantic Scholar [semanticscholar.org]
- 7. Discovery of this compound (CNP520): A Potent, Selective, and Efficacious β-Secretase (BACE1) Inhibitor for the Prevention of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. BACE1 Enzyme Inhibition Assay [bio-protocol.org]
Application Notes and Protocols: Preparation of Umibecestat Stock Solution
Audience: Researchers, scientists, and drug development professionals.
Introduction: Umibecestat, also known as CNP520, is a potent and selective inhibitor of the beta-site amyloid precursor protein cleaving enzyme 1 (BACE1).[1][2] BACE1 is a key enzyme in the amyloidogenic pathway, which leads to the production and aggregation of amyloid-beta (Aβ) peptides, a hallmark of Alzheimer's disease.[3][4] By inhibiting BACE1, this compound reduces the levels of Aβ in the brain and cerebrospinal fluid.[4][5] These characteristics make this compound a valuable tool in Alzheimer's disease research. Proper preparation of a stock solution is the first critical step for ensuring accurate and reproducible results in in vitro and in vivo experiments. This document provides detailed protocols for the preparation, storage, and handling of this compound stock solutions.
Data Presentation
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₉H₁₅ClF₇N₅O₂ | [1] |
| Molecular Weight | 513.80 g/mol | [1][6] |
| Appearance | White to off-white solid | [1] |
| Purity | >99% | [1] |
| IC₅₀ (human BACE1) | 11 nM | [1] |
| IC₅₀ (mouse BACE1) | 10 nM | [1] |
Table 2: Solubility and Recommended Storage of this compound
| Solvent | Solubility | Recommended Stock Concentration | Storage Conditions (Stock Solution) |
| DMSO | 100 mg/mL (194.63 mM) | 10 mM | -80°C for up to 6 months; -20°C for up to 1 month (protect from light) |
Note: The use of newly opened, anhydrous DMSO is highly recommended as the solvent is hygroscopic, and water content can significantly impact solubility.[1] Ultrasonic treatment may be necessary to fully dissolve the compound.[1]
Experimental Protocols
Materials and Equipment
-
This compound powder (solid form)
-
Anhydrous Dimethyl Sulfoxide (DMSO), newly opened
-
Sterile microcentrifuge tubes or amber glass vials
-
Analytical balance
-
Spatula
-
Vortex mixer
-
Ultrasonic water bath
-
Pipettes and sterile filter tips
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
Safety Precautions
-
Handle this compound powder in a chemical fume hood.
-
Wear appropriate PPE at all times to avoid inhalation or contact with skin and eyes.
-
Consult the Safety Data Sheet (SDS) for this compound before handling.
Protocol for Preparing a 10 mM this compound Stock Solution
This protocol describes the preparation of 1 mL of a 10 mM this compound stock solution in DMSO.
Step 1: Calculation
-
Determine the mass of this compound required.
-
Molecular Weight (MW) of this compound = 513.80 g/mol .
-
Desired Concentration (C) = 10 mM = 0.010 mol/L.
-
Desired Volume (V) = 1 mL = 0.001 L.
-
Mass (m) = C x V x MW
-
Mass = 0.010 mol/L * 0.001 L * 513.80 g/mol = 0.005138 g = 5.138 mg.
-
Step 2: Weighing the Compound
-
Place a sterile 1.5 mL microcentrifuge tube or amber vial on the analytical balance and tare it.
-
Carefully weigh out 5.138 mg of this compound powder and add it to the tube.
Step 3: Dissolving the Compound
-
Using a calibrated pipette, add 1 mL of anhydrous DMSO to the tube containing the this compound powder.
-
Cap the tube securely and vortex thoroughly for 1-2 minutes to facilitate dissolution.
-
Visually inspect the solution for any undissolved particles. If particles remain, place the tube in an ultrasonic water bath for 5-10 minutes, or until the solution is clear.[1]
Step 4: Aliquoting and Storage
-
Once the this compound is completely dissolved, it is recommended to aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile microcentrifuge tubes. This prevents product inactivation from repeated freeze-thaw cycles.[1]
-
Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.
-
For long-term storage (up to 6 months), store the aliquots at -80°C.[1]
-
For short-term storage (up to 1 month), store at -20°C.[1]
-
Crucially, protect all stock solutions from light. [1]
Mandatory Visualizations
Signaling Pathway
Caption: Mechanism of action of this compound in inhibiting Aβ production.
Experimental Workflow
Caption: Workflow for preparing this compound stock solution.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of this compound (CNP520): A Potent, Selective, and Efficacious β-Secretase (BACE1) Inhibitor for the Prevention of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. BACE1 Inhibitors for Alzheimer’s Disease: The Past, Present and Any Future? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reversibility of cognitive worsening observed with BACE inhibitor this compound in the Alzheimer's Prevention Initiative (API) Generation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. This compound | C19H15ClF7N5O2 | CID 88602735 - PubChem [pubchem.ncbi.nlm.nih.gov]
Umibecestat: Application Notes and Protocols for Chronic Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the treatment durations and methodologies employed in chronic studies of Umibecestat (CNP520), a potent BACE1 inhibitor investigated for the prevention of Alzheimer's disease. The information is intended to guide the design and execution of future preclinical and clinical research in this area.
Introduction
This compound is an orally bioavailable small molecule designed to inhibit the β-site amyloid precursor protein cleaving enzyme 1 (BACE1).[1] BACE1 is the rate-limiting enzyme in the amyloidogenic pathway, initiating the cleavage of the amyloid precursor protein (APP) to produce amyloid-beta (Aβ) peptides.[2] The accumulation and aggregation of Aβ in the brain are considered key pathological events in Alzheimer's disease.[2] By inhibiting BACE1, this compound aims to reduce the production of Aβ, thereby potentially preventing or slowing the progression of the disease.
Chronic studies are essential to evaluate the long-term safety and efficacy of potential therapeutic agents like this compound. These studies, conducted in both animal models and humans, provide critical data on the sustained effects of the drug on disease pathology and its safety profile over extended periods.
Data Presentation: this compound Chronic Study Durations
The following tables summarize the treatment durations in key chronic preclinical and clinical studies of this compound.
| Preclinical Study | Animal Model | Treatment Duration | Key Findings |
| Therapeutic Efficacy Study | APP23 Transgenic Mice | 6 months | Reduced Aβ plaque deposition. |
| Chronic Toxicology Study | Dogs | 9 months | Demonstrated a sufficient safety margin with no major toxicities observed.[1] |
| Short-term Efficacy Study | Rats | 7 days (oral administration) | Showed a >75% reduction in CSF Aβ40 and Aβ42 levels. |
| Clinical Study Program | Study Name | Target Population | Intended Treatment Duration | Actual Mean Treatment Duration | Reason for Discontinuation |
| Generation Program | Generation Study 1 & 2 | Cognitively unimpaired individuals at high risk for Alzheimer's disease | 60 to 96 months[2] | Approximately 7 months[3] | Worsening in some measures of cognitive function.[4][5] |
Signaling Pathway
This compound's mechanism of action is centered on the inhibition of BACE1 within the amyloidogenic pathway. The following diagram illustrates this pathway and the point of intervention for this compound.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the preclinical evaluation of this compound and other BACE1 inhibitors. These protocols are provided as a guide and may require optimization for specific laboratory conditions.
Chronic BACE1 Inhibitor Administration in APP Transgenic Mice
Objective: To evaluate the long-term efficacy of a BACE1 inhibitor in reducing Aβ pathology in a transgenic mouse model of Alzheimer's disease.
Animal Model: APP23 transgenic mice, which overexpress human APP with the Swedish double mutation, leading to age-dependent development of Aβ plaques.
Treatment Duration: 6 months.
Methodology:
-
Animal Housing and Acclimation:
-
House APP23 mice in a specific pathogen-free facility with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Acclimate mice to the housing conditions for at least one week prior to the start of the experiment.
-
-
Drug Formulation and Administration:
-
Formulate this compound or other BACE1 inhibitors in a suitable vehicle for oral administration. For chronic studies, incorporating the compound into the chow is a common and less stressful method than daily gavage.
-
Prepare medicated and control chow. The concentration of the BACE1 inhibitor in the feed should be calculated based on the average daily food consumption of the mice to achieve the desired daily dose (e.g., mg/kg body weight/day).
-
Randomly assign mice to either the treatment or control group.
-
-
Monitoring:
-
Monitor the body weight and general health of the mice weekly.
-
Measure food consumption periodically to ensure consistent drug intake.
-
-
Tissue Collection and Processing:
-
At the end of the 6-month treatment period, anesthetize the mice and perfuse transcardially with ice-cold phosphate-buffered saline (PBS).
-
Harvest the brains. For immunohistochemistry, fix one hemisphere in 4% paraformaldehyde. For biochemical analysis, snap-freeze the other hemisphere in liquid nitrogen and store at -80°C.
-
Quantification of Aβ Plaque Burden by Immunohistochemistry
Objective: To visualize and quantify the extent of Aβ plaque deposition in the brains of treated and control mice.
Methodology:
-
Tissue Sectioning:
-
Cryoprotect the fixed brain hemispheres in a sucrose solution.
-
Section the brains coronally or sagittally at a thickness of 30-40 µm using a cryostat or vibratome.
-
-
Immunostaining:
-
Wash the sections in PBS.
-
Perform antigen retrieval by incubating the sections in formic acid (e.g., 70-90%) for a few minutes.
-
Block non-specific binding sites using a blocking solution (e.g., PBS with 10% normal goat serum and 0.3% Triton X-100).
-
Incubate the sections overnight at 4°C with a primary antibody specific for Aβ (e.g., 6E10 or 4G8).
-
Wash the sections and incubate with a biotinylated secondary antibody.
-
Amplify the signal using an avidin-biotin complex (ABC) reagent.
-
Visualize the plaques using a chromogen such as 3,3'-diaminobenzidine (DAB).
-
-
Image Acquisition and Analysis:
-
Capture images of the stained sections using a brightfield microscope equipped with a digital camera.
-
Use image analysis software (e.g., ImageJ) to quantify the Aβ plaque load. This is typically done by setting a color threshold for the DAB stain and calculating the percentage of the total area of the brain region of interest (e.g., cortex, hippocampus) that is occupied by plaques.
-
Measurement of Brain Aβ Levels by ELISA
Objective: To quantify the levels of soluble and insoluble Aβ40 and Aβ42 in the brain homogenates of treated and control mice.
Methodology:
-
Brain Homogenization and Fractionation:
-
Homogenize the frozen brain tissue in a buffer containing protease inhibitors to extract soluble proteins. A common buffer is Tris-buffered saline (TBS).
-
Centrifuge the homogenate at high speed (e.g., 100,000 x g) at 4°C. The supernatant contains the soluble Aβ fraction.
-
To extract the insoluble Aβ, resuspend the pellet in a strong denaturant such as 70% formic acid or 5M guanidine-HCl.
-
Neutralize the formic acid or dilute the guanidine-HCl extract before performing the ELISA.
-
-
ELISA Procedure:
-
Use commercially available ELISA kits specific for Aβ40 and Aβ42.
-
Coat a 96-well plate with a capture antibody that binds to one end of the Aβ peptide.
-
Add the brain homogenate samples and standards to the wells and incubate.
-
Wash the plate and add a detection antibody that is conjugated to an enzyme (e.g., horseradish peroxidase) and binds to the other end of the Aβ peptide.
-
Add a substrate that will be converted by the enzyme to produce a colorimetric or chemiluminescent signal.
-
Measure the signal using a plate reader.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of synthetic Aβ peptides.
-
Calculate the concentration of Aβ in the samples by interpolating their signal on the standard curve.
-
Normalize the Aβ levels to the total protein concentration of the brain homogenate.
-
Experimental Workflow Diagrams
References
- 1. researchgate.net [researchgate.net]
- 2. The Alzheimer's Prevention Initiative Generation Program: Study design of two randomized controlled trials for individuals at risk for clinical onset of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reversibility of cognitive worsening observed with BACE inhibitor this compound in the Alzheimer's Prevention Initiative (API) Generation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. novartis.com [novartis.com]
- 5. Novartis and Amgen stop two Phase II/III clinical studies of CNP520 in the Alzheimer's Prevention Initiative Generation programme | Alzheimer Europe [alzheimer-europe.org]
Application Notes and Protocols for Measuring Umibecestat Efficacy in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Umibecestat, also known as CNP520, is a potent inhibitor of the beta-site amyloid precursor protein cleaving enzyme 1 (BACE1). BACE1 is the rate-limiting enzyme in the production of amyloid-beta (Aβ) peptides, which are central to the amyloid cascade hypothesis of Alzheimer's disease (AD). Inhibition of BACE1 is a key therapeutic strategy aimed at reducing the formation of amyloid plaques in the brain.[1][2][3][4] These application notes provide detailed protocols for cell-based assays to determine the efficacy of this compound in a laboratory setting.
Mechanism of Action of this compound
This compound is a small molecule that acts as a competitive inhibitor of the BACE1 enzyme.[5] By binding to the active site of BACE1, it prevents the cleavage of the amyloid precursor protein (APP) into the sAPPβ fragment and the C-terminal fragment C99. This initial cleavage is a necessary step for the subsequent action of γ-secretase, which cleaves C99 to generate Aβ peptides (primarily Aβ40 and Aβ42). Therefore, by inhibiting BACE1, this compound effectively reduces the production of these amyloidogenic peptides.
Below is a diagram illustrating the amyloid precursor protein (APP) processing pathway and the inhibitory action of this compound.
Caption: Amyloid Precursor Protein (APP) processing pathways.
Quantitative Data Summary
The following tables summarize the in vitro efficacy of this compound from various cell-based and biochemical assays.
Table 1: this compound Inhibitory Activity against BACE1
| Assay Type | Target | Cell Line/System | IC50 | Reference |
| Biochemical | Human BACE1 | - | 11 nM | [1] |
| Biochemical | Mouse BACE1 | - | 10 nM | [1] |
| Cellular | BACE1 | CHO cells expressing human APP | 3 nM | [1] |
Table 2: Selectivity Profile of this compound
| Target Enzyme | Fold Selectivity (vs. BACE1) | Reference |
| BACE2 | 2.7 | [6] |
| Cathepsin D | >200 | [7] |
Note: Higher fold selectivity indicates greater specificity for the target enzyme.
Experimental Protocols
Cell-Based Assay for Aβ Reduction using ELISA
This protocol describes the measurement of Aβ40 and Aβ42 levels in the supernatant of cultured cells treated with this compound.
Experimental Workflow:
Caption: Workflow for measuring Aβ reduction by ELISA.
Materials:
-
HEK293 cells stably expressing APP with the Swedish mutation (HEK293-APPsw)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
This compound
-
Aβ40 and Aβ42 ELISA kits
-
96-well cell culture plates
-
Microplate reader
Protocol:
-
Cell Culture:
-
Culture HEK293-APPsw cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
-
Cell Seeding:
-
Seed the cells into 96-well plates at a density that will result in 80-90% confluency at the end of the experiment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO).
-
-
Incubation:
-
Incubate the plates for 24 to 48 hours at 37°C.
-
-
Supernatant Collection:
-
After incubation, carefully collect the cell culture supernatant.
-
Centrifuge the supernatant to remove any cell debris.
-
-
ELISA:
-
Data Analysis:
-
Measure the absorbance using a microplate reader.
-
Generate a standard curve and calculate the concentrations of Aβ40 and Aβ42 in each sample.
-
Plot the percentage of Aβ reduction against the concentration of this compound to determine the IC50 value.[13]
-
Western Blot Analysis of sAPPβ
This protocol is for the semi-quantitative detection of the soluble APPβ fragment (sAPPβ) in cell lysates, which is a direct product of BACE1 activity.
Experimental Workflow:
Caption: Workflow for sAPPβ detection by Western Blot.
Materials:
-
Treated cells from the Aβ reduction assay
-
RIPA lysis buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibody specific for sAPPβ
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Lysis:
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein from each sample onto an SDS-PAGE gel.
-
Run the gel to separate the proteins by size.
-
Transfer the separated proteins to a PVDF membrane.[14]
-
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).
-
Incubate the membrane with the primary antibody against sAPPβ overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[15]
-
-
Detection:
-
Wash the membrane and add the chemiluminescent substrate.
-
Capture the signal using an imaging system.[14]
-
-
Analysis:
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
-
FRET-Based BACE1 Activity Assay
This is a biochemical assay to directly measure the enzymatic activity of BACE1 in the presence of this compound.
Experimental Workflow:
Caption: Workflow for the FRET-based BACE1 activity assay.
Materials:
-
Recombinant human BACE1 enzyme
-
BACE1 FRET substrate
-
Assay buffer (e.g., sodium acetate, pH 4.5)
-
This compound
-
Black 96-well or 384-well plates
-
Fluorescence plate reader
Protocol:
-
Assay Preparation:
-
Prepare the assay buffer and serial dilutions of this compound.
-
-
Enzyme and Inhibitor Incubation:
-
In a black microplate, add the recombinant BACE1 enzyme to each well.
-
Add the different concentrations of this compound to the respective wells. Include a no-inhibitor control.
-
Incubate for a short period at room temperature to allow the inhibitor to bind to the enzyme.[16]
-
-
Reaction Initiation:
-
Initiate the enzymatic reaction by adding the BACE1 FRET substrate to all wells.[17]
-
-
Fluorescence Measurement:
-
Data Analysis:
-
Calculate the initial reaction rates from the linear phase of the fluorescence signal increase.
-
Plot the percentage of BACE1 inhibition against the concentration of this compound to determine the IC50 value.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Biochemical and cell-based assays for characterization of BACE-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of this compound (CNP520): A Potent, Selective, and Efficacious β-Secretase (BACE1) Inhibitor for the Prevention of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. d-nb.info [d-nb.info]
- 5. L655,240, acting as a competitive BACE1 inhibitor, efficiently decreases β-amyloid peptide production in HEK293-APPswe cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Reversibility of cognitive worsening observed with BACE inhibitor this compound in the Alzheimer's Prevention Initiative (API) Generation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chemoproteomic profiling reveals that cathepsin D off-target activity drives ocular toxicity of β-secretase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. novamedline.com [novamedline.com]
- 10. Quantification of Alzheimer amyloid beta peptides ending at residues 40 and 42 by novel ELISA systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ELISA method for measurement of amyloid-beta levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. takarabio.com [takarabio.com]
- 13. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. bio-rad.com [bio-rad.com]
- 15. origene.com [origene.com]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. bpsbioscience.com [bpsbioscience.com]
Application Notes and Protocols for Immunohistochemistry After Umibecestat Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the immunohistochemical (IHC) analysis of brain tissue following treatment with Umibecestat (CNP520), a potent inhibitor of β-site amyloid precursor protein cleaving enzyme 1 (BACE1). The protocol is designed to assess the pharmacodynamic effects of this compound by evaluating changes in the levels and distribution of key proteins in the amyloidogenic and non-amyloidogenic pathways.
Introduction
This compound is a BACE1 inhibitor that was developed for the prevention of Alzheimer's disease. BACE1 is the rate-limiting enzyme in the amyloidogenic pathway, responsible for the initial cleavage of the amyloid precursor protein (APP) to generate the N-terminus of the amyloid-beta (Aβ) peptide. Inhibition of BACE1 is expected to reduce the production of Aβ and the soluble APP fragment β (sAPPβ), while potentially increasing the products of the non-amyloidogenic pathway, which is initiated by α-secretase, namely the soluble APP fragment α (sAPPα).
Immunohistochemistry is a critical technique to visualize and quantify the in-situ changes in these key biomarkers within the brain tissue architecture. This protocol provides a comprehensive methodology for the detection of Aβ, sAPPα, and sAPPβ in formalin-fixed, paraffin-embedded brain sections.
Data Presentation
The following table summarizes hypothetical quantitative data representing the expected outcome of this compound treatment on the targeted biomarkers as assessed by immunohistochemistry. This data is for illustrative purposes to guide researchers in their analysis.
| Biomarker | Treatment Group | Mean Staining Intensity (Arbitrary Units) | Standard Deviation | % Area Positive | Standard Deviation | p-value |
| Amyloid-beta (Aβ) | Vehicle Control | 85.4 | 12.1 | 15.2 | 3.5 | <0.001 |
| This compound | 22.7 | 5.8 | 3.1 | 1.2 | ||
| sAPPβ | Vehicle Control | 76.2 | 10.5 | 45.8 | 8.9 | <0.001 |
| This compound | 18.9 | 4.3 | 10.2 | 2.7 | ||
| sAPPα | Vehicle Control | 45.1 | 8.9 | 30.5 | 6.4 | <0.05 |
| This compound | 65.8 | 11.2 | 42.1 | 7.8 |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway affected by this compound and the experimental workflow for the immunohistochemistry protocol.
Experimental Protocols
Materials and Reagents:
-
Formalin-fixed, paraffin-embedded brain tissue sections (4-5 µm)
-
Xylene
-
Ethanol (100%, 95%, 70%)
-
Deionized water
-
Citrate buffer (10 mM, pH 6.0) for Heat-Induced Epitope Retrieval (HIER)
-
Formic acid (88%) for Aβ antigen retrieval
-
Tris-buffered saline with Tween 20 (TBST)
-
Blocking solution (e.g., 5% normal goat serum in TBST)
-
Primary antibodies:
-
Anti-Amyloid-beta (Aβ) antibody (e.g., clone 6E10 or 4G8)
-
Anti-sAPPα antibody
-
Anti-sAPPβ antibody
-
-
Biotinylated secondary antibody (anti-mouse or anti-rabbit, depending on primary antibody host)
-
Streptavidin-HRP conjugate
-
3,3'-Diaminobenzidine (DAB) substrate kit
-
Hematoxylin
-
Mounting medium
Protocol:
-
Deparaffinization and Rehydration: a. Immerse slides in two changes of xylene for 5 minutes each. b. Rehydrate sections through a graded series of ethanol: 2 changes of 100% ethanol for 3 minutes each, followed by 95% and 70% ethanol for 3 minutes each. c. Rinse slides in deionized water for 5 minutes.
-
Antigen Retrieval:
-
For sAPPα and sAPPβ: a. Perform Heat-Induced Epitope Retrieval (HIER). b. Immerse slides in pre-heated citrate buffer (pH 6.0) and incubate at 95-100°C for 20-30 minutes. c. Allow slides to cool in the buffer for 20 minutes at room temperature. d. Rinse with TBST.
-
For Amyloid-beta (Aβ): a. Incubate sections in 88% formic acid for 8-10 minutes at room temperature. b. Rinse slides thoroughly with deionized water for 5 minutes, followed by a rinse in TBST.
-
-
Immunostaining: a. Quench endogenous peroxidase activity by incubating sections in 3% hydrogen peroxide in methanol for 15 minutes. b. Rinse with TBST. c. Block non-specific binding by incubating sections in blocking solution for 1 hour at room temperature. d. Incubate sections with the primary antibody (diluted in blocking solution according to manufacturer's instructions) overnight at 4°C in a humidified chamber. e. The next day, wash slides three times with TBST for 5 minutes each. f. Incubate sections with the biotinylated secondary antibody for 1 hour at room temperature. g. Wash slides three times with TBST for 5 minutes each. h. Incubate sections with streptavidin-HRP conjugate for 30 minutes at room temperature. i. Wash slides three times with TBST for 5 minutes each.
-
Detection and Counterstaining: a. Develop the signal by incubating sections with DAB substrate until the desired stain intensity is reached (monitor under a microscope). b. Rinse slides with deionized water to stop the reaction. c. Counterstain with hematoxylin for 30-60 seconds. d. "Blue" the sections in running tap water.
-
Dehydration and Mounting: a. Dehydrate sections through a graded series of ethanol (70%, 95%, 100%). b. Clear in two changes of xylene. c. Coverslip slides using a permanent mounting medium.
Image Acquisition and Analysis:
-
Images should be captured using a bright-field microscope equipped with a digital camera.
-
Quantitative analysis can be performed using image analysis software (e.g., ImageJ, QuPath).
-
Parameters such as staining intensity and the percentage of positive area should be measured in defined regions of interest across multiple sections and animals per group.
-
Statistical analysis should be performed to compare the differences between the vehicle control and this compound-treated groups.
Conclusion
This protocol provides a robust framework for the immunohistochemical evaluation of brain tissue after this compound treatment. Careful optimization of antibody concentrations and incubation times may be necessary to achieve the best results. The expected outcome is a significant reduction in Aβ and sAPPβ immunoreactivity, alongside a potential increase in sAPPα staining, providing clear evidence of BACE1 target engagement in situ.
Application Notes and Protocols: Western Blot Analysis of Amyloid-β (Aβ) Levels Following Umibecestat Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Umibecestat (CNP520) is a potent and selective inhibitor of β-secretase 1 (BACE1), the rate-limiting enzyme in the amyloidogenic pathway that produces Amyloid-β (Aβ) peptides. The accumulation of Aβ plaques in the brain is a central hallmark of Alzheimer's disease (AD). As a BACE1 inhibitor, this compound was developed to reduce the production of Aβ peptides, thereby potentially preventing or slowing the progression of AD. Although clinical trials for this compound were discontinued due to cognitive worsening in participants, the compound remains a valuable tool for preclinical research into the mechanisms of Aβ production and the consequences of BACE1 inhibition.[1][2][3]
These application notes provide a summary of the quantitative effects of this compound on Aβ levels and a detailed protocol for the analysis of Aβ and related proteins using Western blotting.
Data Presentation: Quantitative Analysis of Aβ Levels Post-Umibecestat
This compound has been shown to significantly reduce Aβ levels in both preclinical animal models and human clinical trials. The following table summarizes the reported quantitative data on the effects of this compound on Aβ levels.
| Study Type | Species/Participants | Tissue/Fluid | Analyte | Treatment Group | % Reduction (vs. Placebo) | Analytical Method | Reference |
| Preclinical | Rats and Dogs | Brain and CSF | Aβ | This compound | Significant Reduction | Not Specified | [3] |
| Preclinical | APP-Transgenic Mice | Brain | Aβ Plaques | This compound | Slowed Deposition | Not Specified | [3] |
| Clinical Trial (Phase II/III) | Cognitively Unimpaired, At-Risk Individuals | Plasma | Aβ40 | This compound (15 mg and 50 mg) | ~47% (at 52 weeks) | Immunoassay | [3] |
| Clinical Trial (Phase II/III) | Cognitively Unimpaired, At-Risk Individuals | CSF | Aβ1-40 | This compound (15 mg and 50 mg) | ~70% and ~90% BACE inhibition predicted | Not Specified | [3] |
Signaling Pathway
The amyloidogenic pathway begins with the cleavage of the Amyloid Precursor Protein (APP) by BACE1. This cleavage generates a soluble N-terminal fragment (sAPPβ) and a membrane-bound C-terminal fragment (C99). The γ-secretase complex then cleaves C99 to release Aβ peptides of varying lengths, most commonly Aβ40 and Aβ42. This compound directly inhibits the enzymatic activity of BACE1, thereby blocking the initial step of this pathway and reducing the production of all downstream products, including Aβ.
Experimental Protocols
Western Blot Analysis of Aβ, APP, and BACE1 in Brain Tissue
This protocol is a composite of established methods for the detection of Aβ and related proteins in brain tissue and can be adapted for use with samples from this compound-treated animal models.
1. Materials and Reagents
-
Lysis Buffer: RIPA buffer (10 mM Tris pH 8.0, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS, 5 mM EDTA) supplemented with protease and phosphatase inhibitor cocktails.
-
BCA Protein Assay Kit
-
Sample Buffer: 4x Laemmli sample buffer (with 2-mercaptoethanol or DTT).
-
Tris-Tricine Gels: 10-20% gradient gels for Aβ detection, or 4-12% Bis-Tris gels for APP and BACE1.
-
Running Buffer: Tris-Tricine-SDS for Aβ, MES or MOPS for Bis-Tris gels.
-
Transfer Buffer: CAPS transfer buffer (1X) with 20% methanol.
-
Membranes: 0.2 µm PVDF or nitrocellulose membranes.
-
Blocking Buffer: 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST).
-
Primary Antibodies:
-
Anti-Aβ (e.g., 6E10, 4G8)
-
Anti-APP, C-terminal (e.g., A8717)
-
Anti-BACE1 (e.g., D10E5)
-
Anti-Actin or Anti-GAPDH (loading control)
-
-
Secondary Antibodies: HRP-conjugated anti-mouse or anti-rabbit IgG.
-
Detection Reagent: Enhanced chemiluminescence (ECL) substrate.
-
Imaging System: Chemiluminescence imager.
2. Sample Preparation
-
Homogenize frozen brain tissue on ice in 5-10 volumes of ice-cold lysis buffer using a Dounce homogenizer.
-
Incubate the homogenate on ice for 30 minutes with intermittent vortexing.
-
Centrifuge the lysate at 14,000 x g for 20 minutes at 4°C to pellet cellular debris.
-
Carefully collect the supernatant. For analysis of insoluble Aβ, the pellet can be further extracted with 70% formic acid.
-
Determine the protein concentration of the supernatant using a BCA protein assay.
3. Gel Electrophoresis
-
Normalize protein samples to a concentration of 1-2 µg/µL with lysis buffer.
-
Add 1/4 volume of 4x Laemmli sample buffer and boil at 95-100°C for 5-10 minutes. For Aβ detection, boiling may be omitted to preserve oligomeric structures.
-
Load 20-30 µg of protein per lane onto the appropriate polyacrylamide gel.
-
Run the gel according to the manufacturer's instructions until the dye front reaches the bottom.
4. Protein Transfer
-
Equilibrate the gel and PVDF/nitrocellulose membrane in transfer buffer.
-
Assemble the transfer stack and transfer the proteins to the membrane. For Aβ, a wet transfer at 100V for 60-90 minutes at 4°C is recommended. For larger proteins like APP and BACE1, a longer transfer time or overnight transfer at a lower voltage may be necessary.
5. Immunoblotting
-
Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.
-
Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
6. Detection and Analysis
-
Prepare the ECL substrate according to the manufacturer's instructions and incubate with the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the intensity of the target protein band to the corresponding loading control band.
Experimental Workflow
The following diagram outlines the key steps in the Western blot analysis of Aβ levels.
References
- 1. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 2. Amyloid β and Tau Alzheimer’s disease related pathology is reduced by Toll-like receptor 9 stimulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reversibility of cognitive worsening observed with BACE inhibitor this compound in the Alzheimer's Prevention Initiative (API) Generation Studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Preclinical Research on Umibecestat in Combination with Other Alzheimer's Disease Compounds
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Umibecestat (CNP520) is a potent inhibitor of the β-site amyloid precursor protein cleaving enzyme 1 (BACE1). Its clinical development for the prevention of Alzheimer's disease was discontinued following the observation of cognitive worsening in study participants.[1][2] The cognitive decline was reported to be mild and reversible upon cessation of treatment.[3][4] Consequently, the following application notes and protocols are intended for preclinical research purposes only to explore the scientific rationale and potential synergistic effects of combining a BACE1 inhibitor with other therapeutic modalities in non-human models of Alzheimer's disease. These notes are not an endorsement or guide for clinical use.
Introduction: The Rationale for Combination Therapy
Alzheimer's disease (AD) is a multifactorial neurodegenerative disorder characterized by complex pathological cascades, including the accumulation of amyloid-beta (Aβ) plaques and neurofibrillary tangles composed of hyperphosphorylated tau protein. The complexity of AD suggests that targeting a single pathological pathway may be insufficient to halt or reverse disease progression. A combination therapy approach, targeting multiple disease mechanisms simultaneously, is a promising strategy for more effective therapeutic intervention.
This compound, as a BACE1 inhibitor, reduces the production of Aβ peptides by inhibiting the initial cleavage of the amyloid precursor protein (APP).[5][6] Combining this compound with a compound that acts on a different aspect of AD pathology could theoretically lead to synergistic or additive effects. Potential combination strategies for preclinical investigation include:
-
Anti-amyloid antibodies: These agents are designed to enhance the clearance of existing Aβ plaques. Combining a BACE1 inhibitor to reduce Aβ production with an anti-Aβ antibody to clear existing plaques offers a dual-pronged approach to lowering the total Aβ burden in the brain.[7][8][9][10]
-
Anti-tau compounds: As tau pathology is another major hallmark of AD, combining a BACE1 inhibitor with a tau aggregation inhibitor or an anti-tau immunotherapy could address both defining pathologies of the disease.[11][12][13][14]
-
Anti-inflammatory agents: Neuroinflammation is increasingly recognized as a critical component of AD pathogenesis. Co-administration of a BACE1 inhibitor with an anti-inflammatory drug could potentially reduce both amyloid burden and the associated inflammatory damage.[15]
The following sections will provide data, protocols, and visualizations based on a representative preclinical study of a BACE1 inhibitor in combination with an anti-Aβ antibody to guide the design of similar research studies.
Data Presentation: Synergistic Effects of a BACE1 Inhibitor and an Anti-Aβ Antibody
The following tables summarize preclinical data from a study combining the BACE1 inhibitor RO5508887 with the anti-Aβ antibody gantenerumab in a transgenic mouse model of Alzheimer's disease (APPLondon mice).[7][8][9][10] This data is presented as a representative example of the potential for synergistic effects when combining these two classes of drugs.
Table 1: Effect of Monotherapy and Combination Therapy on Total Brain Aβ42 Levels
| Treatment Group | Dose | Mean Brain Aβ42 (ng/g) | % Reduction vs. Vehicle |
| Vehicle | - | 1500 | - |
| Gantenerumab (anti-Aβ Ab) | 20 mg/kg weekly | 1050 | 30% |
| RO5508887 (BACEi) - Low Dose | 30 mg/kg daily | 900 | 40% |
| RO5508887 (BACEi) - High Dose | 90 mg/kg daily | 600 | 60% |
| Gantenerumab + RO5508887 (Low) | 20 mg/kg + 30 mg/kg | 450 | 70% |
| Gantenerumab + RO5508887 (High) | 20 mg/kg + 90 mg/kg | 300 | 80% |
Data are illustrative and based on published findings.[9]
Table 2: Effect of Monotherapy and Combination Therapy on Amyloid Plaque Burden
| Treatment Group | Dose | Mean Plaque Area (%) - Cortex | % Reduction vs. Vehicle |
| Vehicle | - | 2.5 | - |
| Gantenerumab (anti-Aβ Ab) | 20 mg/kg weekly | 1.75 | 30% |
| RO5508887 (BACEi) - Low Dose | 30 mg/kg daily | 1.5 | 40% |
| RO5508887 (BACEi) - High Dose | 90 mg/kg daily | 1.0 | 60% |
| Gantenerumab + RO5508887 (Low) | 20 mg/kg + 30 mg/kg | 0.75 | 70% |
| Gantenerumab + RO5508887 (High) | 20 mg/kg + 90 mg/kg | 0.5 | 80% |
Data are illustrative and based on published findings.[10]
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the efficacy of a combination therapy involving a BACE1 inhibitor and an anti-Aβ antibody in a preclinical setting.
Protocol 1: In Vivo Efficacy Study in a Transgenic Mouse Model of AD
Objective: To determine the in vivo efficacy of a BACE1 inhibitor (e.g., this compound) alone and in combination with an anti-Aβ antibody on amyloid pathology in a transgenic mouse model.
Animal Model: APPLondon or other suitable APP transgenic mouse models that develop age-dependent amyloid plaque pathology.[8][16][17]
Materials:
-
APP transgenic mice (e.g., APPLondon)
-
BACE1 inhibitor (e.g., this compound)
-
Anti-Aβ antibody (e.g., gantenerumab analog)
-
Vehicle for BACE1 inhibitor (e.g., 0.5% methylcellulose)
-
Vehicle for antibody (e.g., sterile saline)
-
Gavage needles
-
Syringes and needles for injection
-
Anesthesia (e.g., isoflurane)
-
Tissue collection tools
Procedure:
-
Animal Grouping: Randomly assign mice (e.g., 6-month-old) to the following treatment groups (n=10-15 per group):
-
Group 1: Vehicle control
-
Group 2: BACE1 inhibitor monotherapy
-
Group 3: Anti-Aβ antibody monotherapy
-
Group 4: Combination of BACE1 inhibitor and anti-Aβ antibody
-
-
Dosing:
-
Administer the BACE1 inhibitor daily via oral gavage at a predetermined dose.
-
Administer the anti-Aβ antibody weekly via intraperitoneal injection at a predetermined dose.
-
Administer corresponding vehicles to the control group.
-
-
Treatment Duration: Treat the animals for a chronic period, for example, 3-4 months.
-
Behavioral Testing (Optional): Towards the end of the treatment period, conduct behavioral tests such as the Morris water maze or contextual fear conditioning to assess cognitive function.[18]
-
Tissue Collection:
-
At the end of the study, anesthetize the mice and collect blood samples for plasma Aβ analysis.
-
Perform transcardial perfusion with cold saline.
-
Harvest the brain. Hemisect the brain, with one hemisphere being flash-frozen for biochemical analysis and the other fixed in formalin for immunohistochemistry.
-
Protocol 2: Quantification of Brain Aβ Levels and Plaque Load
Objective: To quantify the changes in Aβ levels and plaque burden in the brains of treated mice.
Materials:
-
Frozen and fixed brain hemispheres from Protocol 1
-
Tissue homogenization buffer
-
ELISA kits for Aβ40 and Aβ42
-
Primary antibodies for immunohistochemistry (e.g., anti-Aβ)
-
Secondary antibodies and detection reagents
-
Microscope with imaging software
Procedure:
A. Aβ ELISA:
-
Homogenize the frozen brain hemisphere in a suitable buffer.
-
Perform a series of extractions to isolate soluble and insoluble Aβ fractions.
-
Quantify the levels of Aβ40 and Aβ42 in each fraction using commercially available ELISA kits according to the manufacturer's instructions.
-
Normalize the Aβ concentrations to the total protein content of the brain homogenate.
B. Immunohistochemistry (IHC) for Plaque Load:
-
Process the formalin-fixed, paraffin-embedded brain hemisphere.
-
Cut sagittal or coronal sections of the brain.
-
Perform antigen retrieval on the tissue sections.
-
Incubate the sections with a primary antibody against Aβ.
-
Incubate with a corresponding biotinylated secondary antibody, followed by an avidin-biotin complex reagent.
-
Develop the signal using a suitable chromogen (e.g., DAB).
-
Counterstain with hematoxylin.
-
Acquire images of the stained sections (e.g., cortex and hippocampus) using a microscope.
-
Quantify the plaque burden (percentage of area occupied by plaques) using image analysis software.
Mandatory Visualization
Caption: Mechanism of action for a BACE1 inhibitor and an anti-Aβ antibody combination.
Caption: Experimental workflow for an in vivo combination therapy study.
Caption: Logical relationship of a combination therapy targeting Aβ.
References
- 1. firstwordpharma.com [firstwordpharma.com]
- 2. Another Alzheimer's Drug Bites the Dust [medscape.com]
- 3. Reversibility of cognitive worsening observed with BACE inhibitor this compound in the Alzheimer's Prevention Initiative (API) Generation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reversibility of cognitive worsening observed with BACE inhibitor this compound in the Alzheimer's Prevention Initiative (API) Generation Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of this compound (CNP520): A Potent, Selective, and Efficacious β-Secretase (BACE1) Inhibitor for the Prevention of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Close Look at BACE1 Inhibitors for Alzheimer’s Disease Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Combined treatment with a BACE inhibitor and anti-Aβ antibody gantenerumab enhances amyloid reduction in APPLondon mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Combined Treatment with a BACE Inhibitor and Anti-Aβ Antibody Gantenerumab Enhances Amyloid Reduction in APPLondon Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jneurosci.org [jneurosci.org]
- 10. researchgate.net [researchgate.net]
- 11. Immunotherapy targeting pathological tau prevents cognitive decline in a new tangle mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Tau immunotherapies for Alzheimer’s disease and related tauopathies: status of trials and insights from preclinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Current Status of Clinical Trials on Tau Immunotherapies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Immunotherapy targeting pathological tau conformers in a tangle mouse model reduces brain pathology with associated functional improvements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Frontiers | Alzheimer’s disease and neuroinflammation: will new drugs in clinical trials pave the way to a multi-target therapy? [frontiersin.org]
- 16. Animal models in the drug discovery pipeline for Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Alzheimer’s Disease: Experimental Models and Reality - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Behavioral assays with mouse models of Alzheimer’s disease: practical considerations and guidelines - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Umibecestat solubility issues and solutions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the solubility of Umibecestat.
Troubleshooting Guide & FAQs
Q1: I am having difficulty dissolving this compound in aqueous buffers for my in vitro assays. What is its expected aqueous solubility?
Q2: In which organic solvents is this compound soluble?
A2: this compound has been reported to be soluble in Dimethyl Sulfoxide (DMSO). A commercially available source indicates a solubility of 100 mg/mL (194.63 mM) in DMSO.[2] For other organic solvents, it is recommended to perform solubility testing to determine suitable solvent systems for your specific experimental needs.
Q3: My this compound solution in DMSO is showing precipitation when diluted into an aqueous buffer. How can I prevent this?
A3: This is a common issue when diluting a drug from a high-concentration organic stock solution into an aqueous medium where it has low solubility. Here are a few troubleshooting steps:
-
Decrease the final concentration: The most straightforward solution is to lower the final concentration of this compound in your assay to a level below its aqueous solubility limit.
-
Optimize the DMSO concentration: Ensure the final concentration of DMSO in your aqueous buffer is as low as possible while still maintaining the solubility of this compound. Typically, a final DMSO concentration of less than 1% is recommended for most cell-based assays to avoid solvent toxicity.
-
Use a surfactant: Incorporating a small amount of a biocompatible surfactant, such as Tween® 80 or Pluronic® F-68, in your aqueous buffer can help to maintain the solubility of hydrophobic compounds.
-
Stepwise dilution: Instead of a single large dilution, try a stepwise dilution approach. This can sometimes prevent the rapid precipitation of the compound.
Q4: What are some advanced formulation strategies I can explore to improve the aqueous solubility of this compound for in vivo studies?
A4: For preclinical and clinical development, several advanced formulation strategies can be employed to enhance the solubility and oral bioavailability of poorly soluble drugs like this compound. These include:
-
Amorphous Solid Dispersions (ASDs): Dispersing this compound in a polymer matrix in its amorphous state can significantly increase its apparent solubility and dissolution rate.
-
Nanoparticle Formulations: Reducing the particle size of this compound to the nanometer range increases the surface area-to-volume ratio, leading to enhanced dissolution.
-
Cyclodextrin Complexation: Encapsulating the hydrophobic this compound molecule within the cavity of a cyclodextrin can form a more water-soluble inclusion complex.
Detailed experimental protocols for these approaches are provided in the "Experimental Protocols" section below.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Weight | 513.8 g/mol | [3] |
| IUPAC Name | N-[6-[(3R,6R)-5-amino-3,6-dimethyl-6-(trifluoromethyl)-2H-1,4-oxazin-3-yl]-5-fluoro-2-pyridinyl]-3-chloro-5-(trifluoromethyl)pyridine-2-carboxamide | [3] |
| Appearance | White to off-white solid | [2] |
Table 2: Known Solubility of this compound
| Solvent | Solubility | Source |
| DMSO | 100 mg/mL (194.63 mM) | [2] |
| Aqueous Media | Very low (qualitative) | [1] |
Experimental Protocols
General Protocol for Determining Equilibrium Solubility (Shake-Flask Method)
This protocol provides a general framework for determining the equilibrium solubility of this compound in various solvents.
-
Preparation: Add an excess amount of this compound to a known volume of the desired solvent (e.g., phosphate-buffered saline at various pH values, ethanol, propylene glycol) in a sealed container (e.g., glass vial with a screw cap).
-
Equilibration: Agitate the suspension at a constant temperature (e.g., 25°C or 37°C) using a shaker or rotator for a sufficient period to reach equilibrium (typically 24-48 hours).
-
Phase Separation: After equilibration, separate the undissolved solid from the solution. This can be achieved by centrifugation at high speed (e.g., 14,000 rpm for 15 minutes) or by filtration through a fine-pore filter (e.g., 0.22 µm).
-
Quantification: Carefully collect the supernatant or filtrate and dilute it with a suitable solvent. Analyze the concentration of this compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: Calculate the solubility of this compound in the solvent based on the measured concentration and the dilution factor.
General Protocol for BACE1 Inhibition Assay
This protocol describes a typical in vitro assay to measure the inhibitory activity of this compound against the BACE1 enzyme.
-
Reagent Preparation:
-
Prepare a stock solution of this compound in 100% DMSO.
-
Prepare a series of dilutions of this compound in assay buffer (e.g., 50 mM Sodium Acetate, pH 4.5), ensuring the final DMSO concentration is consistent across all wells and does not exceed 1%.
-
Prepare solutions of recombinant human BACE1 enzyme and a fluorogenic BACE1 peptide substrate in assay buffer.
-
-
Assay Procedure:
-
In a 96-well black microplate, add the diluted this compound solutions or vehicle control (assay buffer with the same final DMSO concentration).
-
Add the BACE1 enzyme solution to all wells except for the "no enzyme" control wells.
-
Initiate the enzymatic reaction by adding the BACE1 substrate solution to all wells.
-
-
Incubation and Measurement:
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes), protected from light.
-
Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths for the specific fluorogenic substrate used.
-
-
Data Analysis:
-
Subtract the background fluorescence (from "no enzyme" control wells) from all other readings.
-
Calculate the percent inhibition for each this compound concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.
-
Visualizations
Caption: BACE1 signaling pathway and the inhibitory action of this compound.
References
Umibecestat Off-Target Effects: A Technical Support Resource for Preclinical Researchers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the off-target effects of Umibecestat (CNP520) in preclinical models.
Frequently Asked Questions (FAQs)
Q1: We are observing unexpected phenotypic changes in our animal models treated with this compound, specifically alterations in fur color. Is this a known off-target effect?
A1: While preclinical toxicology studies on this compound (CNP520) reportedly showed no evidence of hair depigmentation, a precursor molecule, NB-360, did cause fur color changes in animal models[1]. This suggests a potential off-target effect on melanocyte function. It is crucial to meticulously document these changes and investigate the underlying mechanism. Consider the following troubleshooting steps:
-
Histological Analysis: Examine skin and hair follicle samples to assess melanocyte morphology, number, and melanin distribution.
-
Melanin Content Quantification: Measure the melanin content in skin and fur samples from treated and control animals.
-
In Vitro Melanocyte Assays: Test the direct effect of this compound on cultured melanocytes to assess viability, proliferation, and melanin production.
Q2: Our preclinical studies with a BACE1 inhibitor are showing signs of ocular toxicity. Is this a concern with this compound and what could be the off-target?
Troubleshooting Steps:
-
Ophthalmological Examinations: Conduct thorough eye exams on treated animals, looking for signs of retinal degeneration or other abnormalities.
-
Cathepsin D Activity Assays: Measure Cathepsin D activity in retinal tissue lysates from treated and control animals to assess for direct inhibition.
-
Histopathology of Ocular Tissues: Examine the histology of the eyes for any pathological changes.
Q3: We are observing cognitive worsening in our animal models, which seems counterintuitive for an Alzheimer's disease drug candidate. Is this a documented effect of this compound?
A3: Yes, clinical trials of this compound were halted due to observations of cognitive worsening in some participants[4][5][6][7]. Although this effect was found to be reversible upon discontinuation of the drug, the underlying preclinical off-target mechanism is not fully elucidated[4]. Your preclinical findings are therefore consistent with the clinical observations. Investigating the potential off-targets in neuronal and glial cells is a critical area of research.
Q4: How selective is this compound for BACE1 over BACE2, and what are the potential implications of BACE2 inhibition?
A4: this compound has a reported BACE1/BACE2 selectivity ratio of 2.7, indicating that it is only weakly selective for BACE1[4]. BACE2 has several physiological substrates, and its inhibition could lead to off-target effects. The implications of BACE2 inhibition are still under investigation but could contribute to unforeseen phenotypic changes in your preclinical models. It is advisable to monitor a broad range of physiological parameters in your studies.
Quantitative Data Summary
For ease of reference and comparison, the following tables summarize the available quantitative data for this compound's activity.
| Target | Species | Assay Type | IC50 (nM) | Reference |
| BACE1 | Human | Enzymatic | 11 | [3] |
| BACE1 | Mouse | Enzymatic | 10 | [3] |
| Selectivity Profile | |
| Off-Target | Selectivity Ratio (BACE1/Off-Target) |
| BACE2 | 2.7 |
Note: A lower selectivity ratio indicates less selectivity.
Experimental Protocols
Detailed methodologies for key experiments are provided below to assist in your investigations.
Protocol 1: In Vitro BACE1 and BACE2 Enzyme Activity Assay
This protocol is adapted from commercially available fluorometric assay kits and can be used to determine the IC50 of this compound for BACE1 and BACE2.
Materials:
-
Recombinant human BACE1 and BACE2 enzymes
-
Fluorogenic BACE1/BACE2 substrate
-
Assay buffer (e.g., 50 mM Sodium Acetate, pH 4.5)
-
This compound (serially diluted)
-
96-well black plates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add the assay buffer, this compound dilution (or vehicle control), and the respective enzyme (BACE1 or BACE2).
-
Incubate for 15 minutes at 37°C.
-
Initiate the reaction by adding the fluorogenic substrate.
-
Measure the fluorescence intensity kinetically for 30-60 minutes at an excitation wavelength of 320 nm and an emission wavelength of 405 nm.
-
Calculate the reaction rates and determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Protocol 2: In Vitro Cathepsin D Activity Assay
This protocol allows for the assessment of this compound's inhibitory effect on Cathepsin D.
Materials:
-
Recombinant human Cathepsin D
-
Fluorogenic Cathepsin D substrate
-
Cathepsin D assay buffer (e.g., 100 mM Sodium Acetate, 1 M NaCl, pH 3.5)
-
This compound (serially diluted)
-
96-well black plates
-
Fluorescence plate reader
Procedure:
-
Follow the same steps as the BACE assay, substituting the respective enzyme, substrate, and buffer for Cathepsin D.
-
Measure fluorescence at the appropriate wavelengths for the chosen substrate.
-
Calculate the IC50 value as described for the BACE assay.
Protocol 3: Assessment of Melanocyte Viability and Melanin Content
This protocol can be used to investigate the direct effects of this compound on melanocyte function.
Materials:
-
Melanocyte cell line (e.g., B16-F10)
-
Cell culture medium and supplements
-
This compound
-
MTT or similar cell viability reagent
-
NaOH
-
Spectrophotometer
-
96-well clear plates
Procedure:
Cell Viability:
-
Seed melanocytes in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for 24-72 hours.
-
Perform an MTT assay according to the manufacturer's instructions to assess cell viability.
Melanin Content:
-
After treatment, wash the cells with PBS and lyse them in NaOH.
-
Heat the lysate at 80°C for 1 hour.
-
Measure the absorbance of the lysate at 475 nm to quantify the melanin content.
-
Normalize the melanin content to the total protein concentration of each sample.
Visualizations
Signaling Pathway: BACE1 and Potential Off-Target Proteases
References
- 1. Discovery of this compound (CNP520): A Potent, Selective, and Efficacious β-Secretase (BACE1) Inhibitor for the Prevention of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.cn [sigmaaldrich.cn]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Reversibility of cognitive worsening observed with BACE inhibitor this compound in the Alzheimer's Prevention Initiative (API) Generation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. novartis.com [novartis.com]
- 6. Reversibility of cognitive worsening observed with BACE inhibitor this compound in the Alzheimer's Prevention Initiative (API) Generation Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. firstwordpharma.com [firstwordpharma.com]
Technical Support Center: Umibecestat and Cognitive Outcomes
This technical support center provides guidance for researchers, scientists, and drug development professionals investigating the BACE1 inhibitor, Umibecestat (CNP520). The following troubleshooting guides and frequently asked questions (FAQs) address potential issues related to cognitive worsening observed during clinical trials.
Troubleshooting Guide: Investigating Cognitive Changes with this compound
This guide is intended to assist researchers in designing preclinical and clinical experiments to optimize the therapeutic window of this compound while mitigating the risk of cognitive decline.
| Observed Issue | Potential Cause | Recommended Action |
| Mild cognitive decline in animal models | On-target BACE1 inhibition affecting non-amyloidogenic pathways, or off-target effects. | 1. Dose-Response Study: Conduct a comprehensive dose-ranging study to identify the minimal effective dose for amyloid-beta (Aβ) reduction that does not impair cognition. 2. Cognitive Testing Battery: Utilize a battery of behavioral tests sensitive to different cognitive domains (e.g., memory, executive function). 3. Biomarker Analysis: Measure synaptic and neuronal integrity markers in cerebrospinal fluid (CSF) or brain tissue. |
| Discrepancy between preclinical safety and clinical cognitive worsening | Species-specific differences in BACE1 substrate processing or drug metabolism. | 1. Humanized Animal Models: Employ animal models expressing human APP and BACE1 to better predict clinical outcomes. 2. In-depth Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Correlate drug exposure in the central nervous system (CNS) with cognitive changes and Aβ levels. |
| Reversible cognitive decline upon treatment cessation | Symptomatic side effect rather than permanent neurodegeneration. | 1. Washout Periods: Incorporate planned washout periods in study designs to assess the reversibility of cognitive effects. 2. Longitudinal Monitoring: Continuously monitor cognitive function throughout the study and during the washout phase. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an orally administered small molecule that acts as an inhibitor of the beta-site amyloid precursor protein cleaving enzyme 1 (BACE1)[1]. BACE1 is a key enzyme in the amyloidogenic pathway, responsible for the initial cleavage of the amyloid precursor protein (APP). By inhibiting BACE1, this compound reduces the production of amyloid-beta (Aβ) peptides, which are the primary component of the amyloid plaques found in the brains of individuals with Alzheimer's disease[2][3].
Q2: Why were the clinical trials for this compound halted?
A2: The Phase II/III studies in the Alzheimer's Prevention Initiative Generation Program for this compound were discontinued due to the observation of cognitive worsening in some participants.[4][5] An assessment of unblinded data during a pre-planned review revealed a decline in some measures of cognitive function in the group receiving this compound compared to the placebo group[2][4][5]. This led the sponsors to conclude that the potential benefit did not outweigh the risk for the study participants[4][5][6].
Q3: What were the specific cognitive effects observed with this compound treatment?
A3: Participants treated with this compound showed a small, non-progressive, but statistically significant decline in performance on certain cognitive tests, including the Repeatable Battery for the Assessment of Neuropsychological Status (RBANS) and the API Preclinical Composite Cognitive test[3][7].
Q4: Were the cognitive side effects of this compound reversible?
A4: Yes, the mild cognitive decline observed with this compound treatment was found to be reversible.[3][7] Follow-up assessments after the discontinuation of the drug showed that the differences in RBANS scores were no longer significant between the treatment and placebo groups[3][7]. This suggests that the cognitive worsening was a symptomatic side effect and not indicative of underlying neurodegeneration[3][7].
Q5: At what doses was cognitive worsening observed?
A5: The cognitive worsening was observed in the Alzheimer's Prevention Initiative Generation Studies where cognitively unimpaired individuals at genetic risk for Alzheimer's disease received either 15 mg or 50 mg of this compound daily[3][7].
Data Presentation
Table 1: Summary of this compound Clinical Trial Findings on Cognition
| Study Phase | Doses Administered | Key Cognitive Outcome | Result | Citation |
| Phase II/III (API Generation Program) | 15 mg and 50 mg daily | Repeatable Battery for the Assessment of Neuropsychological Status (RBANS), API Preclinical Composite Cognitive test | Small, non-progressive, statistically significant decline compared to placebo. | [3][7] |
| Post-treatment Follow-up | N/A (Washout period) | RBANS | Differences between this compound and placebo groups were no longer significant. | [3][7] |
Experimental Protocols
Protocol: Assessment of Cognitive Function in the Alzheimer's Prevention Initiative (API) Generation Studies
This protocol provides a general overview of the methodology used to assess cognitive outcomes in the pivotal trials of this compound.
-
Participant Population: Cognitively unimpaired individuals aged 60-75 years who were at high risk for developing Alzheimer's disease based on their apolipoprotein E (APOE) ε4 genetic status[3][7].
-
Study Design: A randomized, double-blind, placebo-controlled study. Participants were assigned to receive a daily oral dose of 15 mg this compound, 50 mg this compound, or a placebo[3][7].
-
Cognitive Assessment Tools:
-
Repeatable Battery for the Assessment of Neuropsychological Status (RBANS): A standardized set of tests measuring various cognitive domains including immediate memory, visuospatial/constructional abilities, language, attention, and delayed memory.
-
API Preclinical Composite Cognitive (APCC) test: A composite score derived from multiple cognitive tests designed to be sensitive to the earliest cognitive changes in preclinical Alzheimer's disease.
-
Clinical Dementia Rating-Sum of Boxes (CDR-SB): An assessment of cognitive and functional performance.
-
-
Data Collection Schedule: Cognitive assessments were performed at baseline and at regular intervals throughout the treatment period. A prespecified follow-up period after treatment discontinuation was included to assess the reversibility of any adverse effects[3].
-
Statistical Analysis: The change from baseline in cognitive scores was compared between the this compound and placebo groups to determine the treatment effect.
Visualizations
Caption: this compound's mechanism of action in the amyloidogenic pathway.
Caption: Experimental workflow for optimizing this compound dosage.
Caption: Relationship between this compound dose and cognitive effects.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pmlive.com [pmlive.com]
- 3. Reversibility of cognitive worsening observed with BACE inhibitor this compound in the Alzheimer's Prevention Initiative (API) Generation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. firstwordpharma.com [firstwordpharma.com]
- 5. novartis.com [novartis.com]
- 6. pharmatimes.com [pharmatimes.com]
- 7. Reversibility of cognitive worsening observed with BACE inhibitor this compound in the Alzheimer's Prevention Initiative (API) Generation Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Umibecestat stability in DMSO at -20°C
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of Umibecestat in DMSO at -20°C, along with troubleshooting advice for related experimental concerns.
Frequently Asked Questions (FAQs)
Q1: What is the recommended short-term storage condition for this compound dissolved in DMSO?
For short-term storage, a solution of this compound in DMSO can be stored at -20°C for up to one month. It is also recommended to protect the solution from light.[1] For longer-term storage, it is advisable to store the stock solution at -80°C, where it can be stable for up to six months.[1]
Q2: How many times can I freeze and thaw my this compound DMSO stock solution?
While specific data on this compound is not available, general studies on compound stability in DMSO suggest that multiple freeze-thaw cycles can be performed without significant compound loss for many molecules.[2][3][4] One study indicated no significant loss for a diverse set of compounds after 11 freeze-thaw cycles when frozen at -15°C and thawed at 25°C.[2][3][4] However, to ensure the highest integrity of your this compound stock, it is best practice to aliquot the stock solution into single-use volumes to minimize the number of freeze-thaw cycles.
Q3: What are potential signs of this compound degradation in my DMSO stock?
Visual signs of degradation can include color changes in the solution or the appearance of precipitates. However, the absence of these signs does not guarantee stability. The most reliable way to assess degradation is through analytical methods such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), which can separate and quantify the parent compound and any degradation products.
Q4: Does the concentration of this compound in DMSO affect its stability at -20°C?
While specific studies on this compound concentration and stability are not publicly available, it is a general principle in chemical stability that higher concentrations can sometimes be more stable. For repository compounds, a concentration of 10 mM in DMSO is often used for storage.[2][4] It is recommended to use a concentration that is both relevant to your experimental needs and has been demonstrated to be stable.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Unexpected or inconsistent experimental results using this compound stock. | 1. Degradation of this compound in DMSO due to improper storage (e.g., prolonged storage at -20°C, exposure to light). 2. Multiple freeze-thaw cycles. 3. Contamination of the stock solution. | 1. Prepare a fresh stock solution of this compound in anhydrous DMSO. 2. Aliquot the new stock solution into single-use vials to avoid repeated freeze-thaw cycles. 3. Verify the concentration and purity of the new stock solution using HPLC or a similar analytical method. 4. Always use high-purity, anhydrous DMSO to prepare stock solutions, as water can contribute to compound degradation.[2][3][4] |
| Precipitate observed in the this compound stock solution upon thawing. | 1. The concentration of this compound may exceed its solubility limit in DMSO at lower temperatures. 2. The compound may have come out of solution during freezing. | 1. Gently warm the vial to room temperature and vortex thoroughly to redissolve the precipitate. 2. If the precipitate does not redissolve, the solution may be supersaturated or the compound may have degraded. Consider preparing a new stock solution at a slightly lower concentration. |
| Difficulty dissolving this compound powder in DMSO. | 1. Insufficient solvent volume. 2. Low-quality or wet DMSO. | 1. Ensure you are using the correct volume of DMSO to achieve the desired concentration. 2. Use fresh, high-purity, anhydrous DMSO. 3. Gentle warming and vortexing can aid in dissolution. |
Quantitative Data Summary
The stability of this compound in a DMSO stock solution is summarized in the table below, based on information from chemical suppliers.
| Storage Temperature | Solvent | Storage Duration | Recommendations |
| -20°C | DMSO | 1 month[1] | Protect from light[1] |
| -80°C | DMSO | 6 months[1] | Protect from light[1] |
Experimental Protocols
Protocol for Assessing this compound Stability in DMSO using HPLC
This is a general protocol for assessing the stability of a small molecule like this compound in DMSO. Specific parameters may need to be optimized for your equipment and this compound.
-
Preparation of this compound Stock Solution:
-
Accurately weigh a known amount of this compound powder.
-
Dissolve the powder in high-purity, anhydrous DMSO to a desired stock concentration (e.g., 10 mM).
-
Aliquot the stock solution into several polypropylene microcentrifuge tubes.
-
-
Time-Zero Analysis (T=0):
-
Take one aliquot for immediate analysis.
-
Dilute the stock solution to a suitable concentration for HPLC analysis using an appropriate mobile phase or solvent mixture.
-
Inject the diluted sample onto the HPLC system.
-
Record the peak area of the this compound parent peak. This will serve as the baseline.
-
-
Storage:
-
Store the remaining aliquots at -20°C, protected from light.
-
-
Analysis at Subsequent Time Points:
-
At predetermined time points (e.g., 1 week, 2 weeks, 1 month), remove one aliquot from the -20°C storage.
-
Allow the aliquot to thaw completely at room temperature.
-
Prepare and analyze the sample by HPLC as described in step 2.
-
-
Data Analysis:
-
Compare the peak area of the this compound parent peak at each time point to the peak area at T=0.
-
Calculate the percentage of this compound remaining at each time point.
-
The appearance of new peaks may indicate the formation of degradation products.
-
Visualizations
This compound's Mechanism of Action: Inhibition of BACE1 in the Amyloidogenic Pathway
This compound is an inhibitor of the beta-site amyloid precursor protein cleaving enzyme 1 (BACE1). BACE1 is a key enzyme in the amyloidogenic pathway, which leads to the production of amyloid-beta (Aβ) peptides, a hallmark of Alzheimer's disease. The diagram below illustrates this pathway and the point of inhibition by this compound.
Caption: this compound inhibits BACE1, preventing the cleavage of APP and reducing Aβ production.
Logical Workflow for Investigating this compound Stability
The following diagram outlines a logical workflow for researchers investigating the stability of this compound in their own laboratory settings.
Caption: A logical workflow for assessing the stability of this compound in DMSO over time.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. [PDF] Studies on Repository Compound Stability in DMSO under Various Conditions | Semantic Scholar [semanticscholar.org]
- 4. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
Umibecestat Side Effect Reversibility: A Technical Resource
This technical support center provides researchers, scientists, and drug development professionals with detailed information on the observed side effects of the BACE1 inhibitor umibecestat and their reversibility. The content is structured to address common questions and provide guidance for experimental design and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound (formerly CNP520) is an orally administered small molecule inhibitor of the enzyme beta-site amyloid precursor protein cleaving enzyme 1 (BACE1).[1] BACE1 is a key enzyme in the amyloidogenic pathway, responsible for the initial cleavage of the amyloid precursor protein (APP).[2][3] By inhibiting BACE1, this compound was developed to reduce the production of amyloid-beta (Aβ) peptides, which are believed to be a primary driver of Alzheimer's disease pathology.[1][2]
Q2: What were the primary side effects observed in clinical trials of this compound?
A2: The most significant side effect leading to the discontinuation of the this compound clinical trials was a mild worsening of cognitive function.[4][5][6] This was observed in the Alzheimer's Prevention Initiative (API) Generation Studies, which enrolled cognitively unimpaired individuals at high genetic risk for developing Alzheimer's disease.[1][2][4]
Q3: Were the cognitive side effects induced by this compound reversible?
A3: Yes, a key finding from the API Generation Studies was that the mild cognitive decline associated with this compound treatment was reversible.[1][2][7] Following a planned, blinded washout period, the cognitive performance of participants who had received this compound returned to levels comparable to the placebo group.[1][2] The reversal was observed shortly after treatment discontinuation, typically within a median of 4 (3 to 6) months.[1][2]
Q4: Did the cognitive decline progress with continued this compound treatment?
A4: No, the cognitive worsening observed was non-progressive.[1][7] The decline occurred early in the treatment period and did not continue to worsen with longer exposure to the drug.[1]
Q5: Was the cognitive worsening associated with neurodegeneration?
A5: The evidence suggests that the cognitive side effects were not associated with neurodegeneration.[1][2][7] The reversibility of the cognitive decline upon drug discontinuation points towards a symptomatic effect rather than a permanent structural change in the brain.[1][2] This is further supported by the fact that the cognitive changes were not accompanied by alterations in clinical dementia ratings.[1]
Q6: Why might a BACE1 inhibitor like this compound cause cognitive worsening?
A6: While BACE1's primary target in Alzheimer's disease research is APP, it also cleaves other substrates that are important for normal neuronal function.[3][8] Inhibition of BACE1 can therefore interfere with these physiological processes. For instance, BACE1 is involved in processing substrates required for neurotransmission and synaptic plasticity.[8] Disruption of these pathways is a potential mechanistic explanation for the observed cognitive side effects.[8]
Troubleshooting Guide for Preclinical and Clinical Research
This guide is intended to assist researchers in designing experiments and interpreting data related to BACE1 inhibitors and their potential side effects.
| Issue/Observation | Potential Cause | Recommended Action/Investigation |
| Unexpected cognitive decline in animal models treated with a BACE1 inhibitor. | On-target effect due to inhibition of non-APP BACE1 substrates. | - Implement a washout period in the study design to assess reversibility.- Analyze brain tissue for changes in synaptic markers.- Measure levels of other known BACE1 substrates and their cleavage products. |
| Difficulty in translating preclinical safety data to clinical outcomes. | Species-specific differences in BACE1 substrate processing or drug metabolism. | - Conduct cross-species comparisons of BACE1 substrate profiles.- Utilize human-derived in vitro models (e.g., iPSC-derived neurons) to assess potential off-target effects. |
| Elevated adverse event reports of a psychiatric nature (e.g., anxiety, depression) in clinical trials. | Potential on-target effects of BACE1 inhibition on mood-regulating pathways. | - In preclinical models, incorporate behavioral assays sensitive to anxiety and depression.- In clinical trials, include specific psychiatric rating scales as secondary endpoints. |
Quantitative Data Summary
The following table summarizes the key quantitative findings from the Alzheimer's Prevention Initiative (API) Generation Studies on the reversibility of this compound-induced cognitive decline.
| Cognitive Assessment | Treatment Period Finding | Post-Washout Finding | Reference |
| Repeatable Battery for the Assessment of Neuropsychological Status (RBANS) | Statistically significant decline in this compound group compared to placebo. | No longer statistically significant difference between groups. | [1][2][7] |
| API Preclinical Composite Cognitive (APCC) test | Statistically significant decline in this compound group compared to placebo. | Not explicitly stated, but overall cognitive worsening was reversed. | [1][2] |
| Clinical Dementia Rating-Sum of Boxes (CDR-SB) | No significant difference between this compound and placebo groups. | Not applicable as no significant effect was observed during treatment. | [1][2] |
Experimental Protocols
Assessment of Cognitive Change in Clinical Trials (Adapted from API Generation Studies)
-
Participant Population: Cognitively unimpaired individuals aged 60-75 with a genetic risk for Alzheimer's disease (e.g., APOE ε4 homozygotes or heterozygotes with elevated brain amyloid).[1]
-
Treatment Arms:
-
Cognitive Assessments:
-
Washout and Follow-up:
-
Statistical Analysis:
-
Compare the change from baseline in cognitive scores between the active treatment and placebo groups at the end of the treatment period and at the end of the follow-up period using appropriate statistical models (e.g., mixed-effects models for repeated measures).
-
Visualizations
Caption: Mechanism of action of this compound in inhibiting the amyloidogenic pathway.
Caption: Workflow for assessing the reversibility of this compound's side effects.
Caption: Logical flow from this compound administration to side effect reversibility.
References
- 1. Reversibility of cognitive worsening observed with BACE inhibitor this compound in the Alzheimer's Prevention Initiative (API) Generation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reversibility of cognitive worsening observed with BACE inhibitor this compound in the Alzheimer's Prevention Initiative (API) Generation Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of BACE1 for therapeutic usein Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. firstwordpharma.com [firstwordpharma.com]
- 5. pmlive.com [pmlive.com]
- 6. novartis.com [novartis.com]
- 7. researchgate.net [researchgate.net]
- 8. Adverse Neurologic Effect of BACE1 inhibitors in Alzheimer’s disease trials - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Umibecestat and BACE2 Inhibition
This technical support center provides researchers, scientists, and drug development professionals with guidance on investigating the potential of umibecestat to inhibit BACE2.
Frequently Asked Questions (FAQs)
Q1: What is the known selectivity of this compound for BACE1 over BACE2?
A1: this compound (also known as CNP520) is a potent inhibitor of β-site amyloid precursor protein cleaving enzyme 1 (BACE1). It was designed to be selective for BACE1 over its homolog BACE2. Published data indicates that this compound has a BACE1/BACE2 selectivity ratio of approximately 2.7 to 3-fold.[1][2]
Q2: What are the reported IC50 values for this compound against BACE1 and BACE2?
A2: In vitro studies have established the following IC50 values for this compound:
| Target Enzyme | IC50 (nM) | Reference |
| Human BACE1 | 11 | [3] |
| Mouse BACE1 | 10 | [3] |
| Human BACE2 | 30 | [2] |
Q3: Why were the clinical trials for this compound discontinued?
A3: The clinical trials for this compound, the Alzheimer's Prevention Initiative (API) Generation Studies, were discontinued.[1] This decision was made after an assessment of unblinded data revealed a worsening in some measures of cognitive function in the participants receiving this compound compared to placebo.[1] Interestingly, the mild cognitive decline observed was found to be reversible after treatment was stopped.[1]
Q4: What are the known physiological roles of BACE2, and what are the potential consequences of its inhibition?
A4: BACE2 has several known physiological substrates and roles. Unlike BACE1, which is highly expressed in the brain, BACE2 is more abundant in peripheral tissues.[4] Its substrates include proteins involved in pigmentation (PMEL), which is why some non-selective BACE inhibitors have been associated with changes in hair color.[2] BACE2 is also involved in the processing of transmembrane protein 27 (TMEM27) in pancreatic beta cells, suggesting a role in glucose homeostasis.[5] Therefore, inhibition of BACE2 could potentially lead to off-target effects related to these pathways.
Troubleshooting Guide for this compound Experiments
| Issue | Potential Cause | Recommended Solution |
| Inconsistent IC50 values for BACE2 inhibition | 1. Suboptimal assay conditions (pH, temperature).2. Instability of this compound in assay buffer.3. Variability in recombinant BACE2 enzyme activity. | 1. Ensure the assay buffer pH is optimal for BACE2 activity (typically around pH 4.0-4.5). Maintain consistent temperature throughout the experiment.2. Prepare fresh dilutions of this compound for each experiment. Check for solubility issues in the assay buffer.3. Aliquot and store the recombinant BACE2 enzyme at -80°C to minimize freeze-thaw cycles. Perform a standard curve with a known BACE2 inhibitor to validate enzyme activity. |
| High background signal in FRET-based assay | 1. Autofluorescence of this compound.2. Non-enzymatic cleavage of the FRET substrate. | 1. Run a control plate with this compound alone (without enzyme) to measure its intrinsic fluorescence and subtract this from the experimental wells.2. Include a no-enzyme control to assess the stability of the substrate under the assay conditions. |
| Discrepancy between in vitro and cell-based assay results | 1. Poor cell permeability of this compound.2. Efflux of this compound by cellular transporters.3. Intracellular degradation of this compound. | 1. Use cell lines with known good permeability for small molecules or perform permeability assays.2. Consider using cell lines that do not overexpress efflux pumps like P-glycoprotein.3. Analyze the stability of this compound in the cell culture medium and cell lysates over the time course of the experiment. |
| Unexpected off-target effects in cell-based assays | 1. Inhibition of other cellular proteases.2. Non-specific cytotoxicity of this compound at high concentrations. | 1. Profile this compound against a panel of related proteases (e.g., Cathepsin D).2. Perform a cell viability assay (e.g., MTT or LDH assay) in parallel with your functional assay to determine the cytotoxic concentration of this compound. |
Experimental Protocols
In Vitro BACE2 Enzyme Inhibition Assay (FRET-based)
This protocol is a representative method for determining the IC50 of this compound against recombinant human BACE2.
Materials:
-
Recombinant human BACE2 enzyme
-
BACE2 FRET substrate (e.g., derived from the Swedish APP mutation sequence)
-
Assay Buffer (e.g., 50 mM Sodium Acetate, pH 4.5)
-
This compound
-
DMSO (for compound dilution)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare this compound Dilutions:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in Assay Buffer to achieve a range of final assay concentrations. The final DMSO concentration in the assay should be kept constant and low (e.g., <1%).
-
-
Assay Plate Setup:
-
Blank wells: Add Assay Buffer and the FRET substrate.
-
Control wells (100% activity): Add Assay Buffer, recombinant BACE2 enzyme, and the FRET substrate.
-
Inhibitor wells: Add Assay Buffer, recombinant BACE2 enzyme, the FRET substrate, and the desired concentration of this compound.
-
-
Enzyme Reaction:
-
Add 50 µL of the appropriate this compound dilution or vehicle control to the wells of the 96-well plate.
-
Add 25 µL of a pre-diluted solution of recombinant BACE2 enzyme in Assay Buffer to the control and inhibitor wells.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 25 µL of the BACE2 FRET substrate solution to all wells.
-
-
Data Acquisition:
-
Immediately measure the fluorescence intensity (Excitation/Emission wavelengths will depend on the specific FRET substrate) in a kinetic mode for a set period (e.g., 60 minutes) at 37°C. Alternatively, an endpoint reading can be taken after a fixed incubation time.
-
-
Data Analysis:
-
Subtract the background fluorescence (from blank wells) from all readings.
-
Calculate the percentage of BACE2 inhibition for each this compound concentration relative to the control wells (100% activity).
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Visualizations
Signaling Pathways of BACE1 and BACE2
References
- 1. Reversibility of cognitive worsening observed with BACE inhibitor this compound in the Alzheimer's Prevention Initiative (API) Generation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Is It the Twilight of BACE1 Inhibitors? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Biological Mechanism-based Neurology and Psychiatry: A BACE1/2 and Downstream Pathway Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Physiological Functions of the β-Site Amyloid Precursor Protein Cleaving Enzyme 1 and 2 [frontiersin.org]
Troubleshooting inconsistent results with Umibecestat
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering inconsistent results during experiments with Umibecestat (CNP520).
Troubleshooting Guides
This section addresses specific issues that may arise during experimentation with this compound, providing potential causes and recommended solutions in a question-and-answer format.
Question 1: Why am I observing high variability in Amyloid-beta (Aβ) reduction between experimental repeats?
Potential Causes:
-
Compound Stability and Handling: this compound, like any small molecule inhibitor, can degrade if not stored or handled correctly. Inconsistent concentrations due to improper dissolution or storage can lead to variable efficacy.
-
Cell Culture Conditions: Variations in cell density, passage number, or media composition can alter cellular metabolism and the expression of β-secretase (BACE1), the target of this compound.
-
Assay Sensitivity and Specificity: The method used to detect Aβ (e.g., ELISA, Western Blot) may have inherent variability or be susceptible to interference from other cellular components.
Recommended Solutions:
-
Compound Handling:
-
Ensure this compound is stored at -20°C for short-term use (up to 1 month) or -80°C for long-term storage (up to 6 months), protected from light.[1]
-
Prepare fresh stock solutions for each experiment and avoid repeated freeze-thaw cycles.
-
Confirm complete dissolution of the compound in the chosen solvent (e.g., DMSO) before diluting into culture media.
-
-
Standardize Cell Culture:
-
Use cells within a consistent and narrow passage number range.
-
Plate cells at a consistent density for all experiments.
-
Ensure media, supplements, and incubation conditions (CO2, temperature, humidity) are identical across all experimental runs.
-
-
Assay Optimization:
-
Validate the Aβ detection assay for linearity, sensitivity, and specificity.
-
Include appropriate positive and negative controls in every assay plate or gel.
-
Consider using a well-characterized reference compound alongside this compound to monitor assay performance.
-
Question 2: My results show a reduction in cell viability or unexpected cellular stress at concentrations expected to be non-toxic. What could be the cause?
Potential Causes:
-
Off-Target Effects: While this compound is a potent BACE1 inhibitor, it also has some activity against BACE2, albeit with a degree of selectivity (BACE1/BACE2 selectivity ratio of 2.7).[2] BACE1 and BACE2 have multiple physiological substrates beyond Amyloid Precursor Protein (APP), and their inhibition can lead to unintended biological consequences.
-
On-Target Effects in Specific Cell Lines: The physiological role of BACE1 is not limited to Aβ production. It is involved in processing other substrates like neuregulin 1 (NRG1), which is crucial for processes like myelination.[3] Inhibition of BACE1 could disrupt these pathways and induce stress in certain cell types (e.g., neuronal cells, glial cells).
-
Solvent Toxicity: High concentrations of the solvent (e.g., DMSO) used to dissolve this compound can be toxic to cells.
Recommended Solutions:
-
Conduct Dose-Response Viability Assays: Perform a comprehensive dose-response curve to determine the cytotoxic concentration of this compound in your specific cell model. Assays such as MTT, LDH, or live/dead cell staining can be used.
-
Control for Solvent Effects: Ensure the final concentration of the solvent is consistent across all treatment groups, including the vehicle control, and is below the known toxic threshold for your cells.
-
Investigate Off-Target and On-Target Effects:
-
Measure the cleavage of other known BACE1 substrates to confirm on-target activity and investigate potential downstream consequences.
-
Consider using a BACE1 knockout or knockdown cell line as a control to differentiate between on-target and off-target effects.
-
Question 3: In preclinical animal studies, why am I observing unexpected behavioral or physiological changes that don't correlate with Aβ reduction?
Potential Causes:
-
Cognitive Worsening: Clinical trials with this compound in humans at high risk for Alzheimer's disease were discontinued due to a mild, early worsening in some cognitive measures.[4][5] Although this effect was found to be reversible after washout, it suggests that high-dose BACE inhibition can have symptomatic side effects not directly related to neurodegeneration.[2][6]
-
Inhibition of BACE1 Substrates: BACE1 is involved in processing various substrates that have important physiological roles. For example, BACE1 deficiency in mice has been shown to impair motor coordination due to effects on muscle spindles.[3]
-
Pharmacokinetic Variability: Differences in drug absorption, distribution, metabolism, and excretion (ADME) between individual animals can lead to variable exposure and inconsistent effects.
Recommended Solutions:
-
Careful Dose Selection: Based on clinical findings, consider using lower doses of this compound that still achieve a significant reduction in Aβ but may mitigate the risk of adverse cognitive or physiological effects.[2]
-
Comprehensive Behavioral and Physiological Monitoring: Expand the range of assessments beyond memory-related tasks to include motor function, general health, and other relevant physiological parameters.
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis: Correlate this compound concentrations in plasma and brain tissue with the observed Aβ reduction and any behavioral or physiological changes to establish a clear dose-exposure-response relationship.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound? A1: this compound is a potent inhibitor of the beta-site amyloid precursor protein cleaving enzyme-1 (BACE1).[1] BACE1 is the rate-limiting enzyme in the production of amyloid-β (Aβ) from the amyloid precursor protein (APP).[3] By inhibiting BACE1, this compound reduces the cleavage of APP, thereby lowering the production of Aβ peptides that are central to the amyloid cascade hypothesis of Alzheimer's disease.
Q2: What are the reported IC50 values for this compound? A2: The in vitro potency of this compound against BACE1 has been reported as follows:
| Target | IC50 |
| Human BACE-1 | 11 nM |
| Mouse BACE-1 | 10 nM |
| [Data sourced from MedChemExpress][1] |
Q3: Why were the clinical trials for this compound discontinued? A3: The Phase II/III clinical trials for this compound in the Alzheimer's Prevention Initiative Generation Programme were discontinued because a pre-planned review of unblinded data identified a worsening in some measures of cognitive function in the participants receiving the drug compared to placebo.[4][5] The sponsors concluded that the potential benefit did not outweigh the risk.[4][5]
Q4: Are the cognitive side effects of this compound permanent? A4: Follow-up studies after the discontinuation of the clinical trials showed that the mild cognitive decline observed in participants treated with this compound was reversible.[2][6] The cognitive performance differences were no longer significant after a washout period, suggesting a symptomatic side effect rather than permanent neurodegeneration.[2][6]
Q5: Does this compound have effects on BACE2? A5: Yes, this compound has some inhibitory activity against BACE2. It is described as having a relative BACE1/BACE2 selectivity with a ratio of 2.7.[2] This is an important consideration as BACE2 has distinct physiological substrates from BACE1, and its inhibition could contribute to off-target effects.
Experimental Protocols
Protocol 1: In Vitro BACE1 Inhibition Assay
Objective: To determine the in vitro potency (IC50) of this compound against BACE1.
Methodology:
-
Reagents and Materials:
-
Recombinant human BACE1 enzyme.
-
Fluorogenic BACE1 substrate peptide (e.g., based on the Swedish mutation of APP).
-
Assay buffer (e.g., 50 mM Sodium Acetate, pH 4.5).
-
This compound stock solution (e.g., 10 mM in DMSO).
-
96-well black microplate.
-
Fluorescence plate reader.
-
-
Procedure:
-
Prepare a serial dilution of this compound in assay buffer.
-
In the microplate, add the diluted this compound solutions. Include wells for a vehicle control (DMSO) and a no-enzyme control.
-
Add the BACE1 enzyme to all wells except the no-enzyme control.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding the fluorogenic BACE1 substrate to all wells.
-
Immediately begin kinetic reading of the fluorescence signal (e.g., Excitation/Emission wavelengths appropriate for the chosen substrate) every 5 minutes for 60 minutes at 37°C.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each concentration of this compound.
-
Normalize the reaction rates to the vehicle control (100% activity).
-
Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Cellular Aβ Reduction Assay
Objective: To measure the effect of this compound on the production of Aβ40 and Aβ42 in a cellular model.
Methodology:
-
Cell Culture:
-
Culture a suitable cell line (e.g., HEK293 cells stably overexpressing human APP, or a neuroblastoma cell line like SH-SY5Y) in appropriate growth medium.
-
Plate the cells in a multi-well plate and allow them to adhere and reach a desired confluency (e.g., 70-80%).
-
-
Treatment:
-
Prepare dilutions of this compound in fresh cell culture medium from a concentrated stock solution.
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or a vehicle control.
-
Incubate the cells for a defined period (e.g., 24-48 hours).
-
-
Sample Collection and Analysis:
-
After incubation, collect the conditioned medium from each well.
-
Centrifuge the medium to pellet any detached cells or debris.
-
Measure the concentration of Aβ40 and Aβ42 in the supernatant using a commercially available ELISA kit according to the manufacturer's instructions.
-
Optionally, lyse the cells and perform a cell viability assay (e.g., MTT or LDH) to assess any cytotoxic effects of the treatment.
-
-
Data Analysis:
-
Normalize the Aβ concentrations to a measure of cell viability or total protein content.
-
Calculate the percent reduction in Aβ levels for each treatment condition relative to the vehicle control.
-
Plot the Aβ reduction against the this compound concentration to determine the cellular potency (EC50).
-
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Reversibility of cognitive worsening observed with BACE inhibitor this compound in the Alzheimer's Prevention Initiative (API) Generation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lessons from a BACE inhibitor trial: Off-site but not off base - PMC [pmc.ncbi.nlm.nih.gov]
- 4. firstwordpharma.com [firstwordpharma.com]
- 5. novartis.com [novartis.com]
- 6. Reversibility of cognitive worsening observed with BACE inhibitor this compound in the Alzheimer's Prevention Initiative (API) Generation Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Umibecestat Long-Term Toxicity: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive information on the long-term toxicity studies of Umibecestat (CNP520). The following troubleshooting guides and frequently asked questions (FAQs) address specific issues and summarize key findings from preclinical and clinical investigations.
Troubleshooting Guides & FAQs
This section is designed to answer common questions and address potential challenges researchers may encounter when interpreting the toxicological data for this compound.
Q1: Why were the Phase II/III clinical trials for this compound discontinued?
A1: The pivotal Phase II/III studies in the Alzheimer's Prevention Initiative (API) Generation Program were discontinued in July 2019.[1] The decision was made by the sponsors, Novartis and Amgen, following a regular pre-planned review of unblinded data which revealed a worsening in some measures of cognitive function in participants receiving this compound compared to the placebo group.[1] The sponsors concluded that the potential benefit for participants did not outweigh the risk.[1]
Q2: What were the specific cognitive effects observed in the clinical trials?
A2: The cognitive decline observed in the this compound group was characterized as mild and occurred early in the treatment course.[2] Importantly, this cognitive worsening did not progress over time and was found to be reversible shortly after the treatment was discontinued (washout period).[2] A detailed analysis showed a small, non-progressive, but statistically significant decline on certain cognitive tests, such as the Repeatable Battery for the Assessment of Neuropsychological Status (RBANS).[2]
Q3: Did preclinical studies predict the cognitive worsening seen in humans?
A3: No, the cognitive worsening observed in human clinical trials was not anticipated based on the available preclinical data. Preclinical studies in various animal models, including mice, rats, and dogs, indicated that this compound was well-tolerated and did not produce signs of neurotoxicity.[3][4][5][6] In fact, these studies showed that this compound effectively reduced amyloid-β (Aβ) levels in the brain and cerebrospinal fluid (CSF) without apparent side effects.[4][5]
Q4: What were the key findings from the long-term preclinical toxicology studies?
A4: Long-term animal toxicology studies, including a 9-month study in dogs, demonstrated a sufficient safety margin for this compound.[6] Key findings from these preclinical assessments are summarized in the table below. It is important to note that while these studies are mentioned in the literature, specific quantitative data such as the No Observed Adverse Effect Level (NOAEL) are not publicly available.
Data Presentation: Preclinical Safety Findings
| Target Organ/System | Key Findings in Long-Term Animal Studies | Citation |
| Central Nervous System (CNS) | No morphological changes were identified in the brain, spinal cord, or central nerves. | [6] |
| Peripheral Nervous System (PNS) | No morphological changes were identified in peripheral nerves, spindle cells, or neuromuscular junctions. | [6] |
| Liver | No signs of liver toxicity were observed. | [3][6] |
| Eye (Retina) | No evidence of retinal degeneration was found in long-term studies in rats and dogs. | [3][6] |
| Skin | No signs of hair depigmentation were observed, a side effect noted with other BACE inhibitors. | [3][6] |
| Cardiovascular System | No cardiovascular effects were reported. | [3] |
| General Tolerability | This compound was found to be safe and well-tolerated in acute and chronic treatment regimens in mice and rats. | [4][5] |
| Reversibility | Any drug-related toxicities observed in animal studies were reported to be reversible upon withdrawal of the compound. | [6] |
Experimental Protocols
While specific, detailed protocols for the this compound long-term toxicity studies are proprietary, this section provides representative methodologies for key experiments based on standard practices in preclinical toxicology.
Representative Protocol: Chronic Oral Toxicity Study in Dogs
-
Test System: Beagle dogs (male and female).
-
Dosage Administration: Once-daily oral administration (capsule) for 9 months.
-
Dose Groups:
-
Control group (vehicle only)
-
Low-dose group
-
Mid-dose group
-
High-dose group
-
-
Parameters Monitored:
-
Clinical Observations: Daily checks for general health, behavior, and any signs of toxicity.
-
Body Weight: Measured weekly.
-
Food Consumption: Measured daily.
-
Ophthalmology: Examinations performed pre-study and at regular intervals.
-
Electrocardiography (ECG): Conducted pre-study and at multiple time points during the study.
-
Clinical Pathology: Blood and urine samples collected at baseline and at specified intervals for hematology, clinical chemistry, and urinalysis.
-
Toxicokinetics: Blood samples collected at various time points to determine the plasma concentration of this compound.
-
-
Terminal Procedures:
-
Gross Necropsy: Full necropsy performed on all animals at the end of the study.
-
Organ Weights: Major organs weighed.
-
Histopathology: A comprehensive set of tissues from all animals is preserved, processed, and examined microscopically by a veterinary pathologist.
-
Mandatory Visualizations
BACE1 Signaling Pathway and Inhibition by this compound
Caption: BACE1 cleavage of APP and its inhibition by this compound.
Experimental Workflow for a Chronic Toxicity Study
Caption: A representative workflow for a long-term preclinical toxicity study.
Logical Relationship of Preclinical and Clinical Findings
Caption: The logical progression from preclinical findings to the clinical outcome for this compound.
References
- 1. novartis.com [novartis.com]
- 2. Reversibility of cognitive worsening observed with BACE inhibitor this compound in the Alzheimer's Prevention Initiative (API) Generation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Discovery of this compound (CNP520): A Potent, Selective, and Efficacious β-Secretase (BACE1) Inhibitor for the Prevention of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The BACE‐1 inhibitor CNP520 for prevention trials in Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Umibecestat and Synaptic Function Assays
This technical support center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and frequently asked questions regarding the impact of the BACE1 inhibitor, Umibecestat, on synaptic function assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its primary mechanism of action?
This compound (also known as CNP520) is an inhibitor of the β-site amyloid precursor protein cleaving enzyme 1 (BACE1).[1] BACE1 is the rate-limiting enzyme that initiates the production of amyloid-β (Aβ) peptides, which are central to the amyloid plaque pathology in Alzheimer's disease (AD).[2][3] By inhibiting BACE1, this compound was developed to reduce Aβ levels in the brain as a potential preventative treatment for AD.[1]
Q2: Why were the clinical trials for this compound discontinued?
The Phase II/III clinical trials for this compound (the Alzheimer's Prevention Initiative Generation Program) were discontinued after a pre-planned data review identified a worsening in some measures of cognitive function in the participants receiving the drug compared to placebo.[4][5][6] The sponsors concluded that the potential benefit did not outweigh the risk, a finding consistent with other BACE1 inhibitors that also failed in late-stage trials due to lack of efficacy or cognitive worsening.[5][7][8]
Q3: What are the known "off-target" effects of BACE1 inhibition on synaptic function?
BACE1 is now understood to have multiple physiological substrates beyond the amyloid precursor protein (APP) that are crucial for normal synaptic function.[3][9] Inhibition of BACE1 is not specific to APP processing and can therefore interfere with these other pathways. Documented effects of BACE1 inhibition or genetic deletion include:
-
Impaired synaptic plasticity: A significant reduction in long-term potentiation (LTP), a cellular correlate of learning and memory, is consistently observed.[10][11]
-
Altered dendritic spine structure: Prolonged BACE1 inhibition can lead to a reduction in the formation of new dendritic spines and a decrease in overall spine density.[11][12][13]
-
Deficits in synaptic transmission: BACE1 inhibitors have been shown to reduce the frequency of spontaneous and miniature excitatory postsynaptic currents (sEPSCs and mEPSCs).[11] This is linked to impaired synaptic vesicle docking and release at the presynaptic terminal.[10][14]
Q4: Is the cognitive worsening observed with this compound reversible?
Yes. Follow-up assessments after the discontinuation of the this compound trials showed that the mild cognitive decline reversed shortly after treatment washout.[4][7] This suggests the negative cognitive effects were a symptomatic side effect related to the ongoing presence of the drug and not due to permanent neurodegeneration.[4][7]
Troubleshooting Guides for Synaptic Function Assays
Assay: Long-Term Potentiation (LTP) Measurements
Q: I am observing a significant reduction in LTP in my this compound-treated hippocampal slices. Is this an expected result?
A: Yes, this is a well-documented "on-target" effect of BACE1 inhibition.[10][11] BACE1 is required for optimal synaptic plasticity. Studies using various BACE1 inhibitors, or in BACE1-null mice, consistently show severe reductions in hippocampal LTP at both Schaffer collateral-CA1 and mossy fiber-CA3 synapses.[10] The mechanism is thought to involve impaired presynaptic vesicle release and potential alterations in postsynaptic receptor levels, such as mGluR1.[10][14] Your result, therefore, likely reflects a true pharmacological effect of the compound rather than an experimental artifact.
Q: My LTP results with this compound are highly variable between slices. How can I improve consistency?
A: High variability in LTP experiments can arise from multiple sources. In addition to standard best practices (e.g., healthy slice preparation, stable baseline recordings for at least 20 minutes, consistent stimulation intensity set to 40-50% of the maximum response), consider these points specific to BACE1 inhibitor studies:
-
Dose-Dependency: The reduction in LTP caused by BACE1 inhibitors can be dose-dependent.[10] Ensure your drug concentration is accurate and consistent across all experiments. Running a full dose-response curve can help characterize the effect.
-
Treatment Duration: Chronic in vivo treatment will likely have a more pronounced and stable effect compared to acute bath application in vitro. If treating animals, ensure the treatment period is consistent.
-
Slice Health: Confirm that baseline synaptic transmission (e.g., fiber volley amplitude, fEPSP slope) is not significantly different between your control and treated groups before inducing LTP. A compromised baseline suggests general slice health issues, not a specific plasticity deficit.
Assay: Dendritic Spine Analysis (In Vivo Imaging or Fixed Tissue)
Q: After chronic treatment with this compound, I am observing a lower density of dendritic spines. Is this a valid finding?
A: Yes, this finding is consistent with published data on BACE1 inhibitors.[11][13] Prolonged pharmacological inhibition of BACE1 has been shown to cause a reduction in the rate of spine formation on pyramidal neurons, leading to a net decrease in spine density.[11] This effect is thought to be caused by the diminished processing of other physiological BACE1 substrates essential for synaptic stability and plasticity, such as Seizure protein 6 (Sez6).[12][15]
Q: What is the appropriate treatment duration to observe changes in spine dynamics?
A: Significant changes in dendritic spine density are typically observed after prolonged treatment. Studies have reported effects after treatment periods ranging from 21 days to 4 months.[10][12][13] Acute or short-term administration is unlikely to produce robust changes in spine density, which relies on slower structural remodeling.
Q: I am not seeing a change in spine density. What could be the issue?
A: If you do not observe an effect, consider the following:
-
Inhibitor Potency and Dose: The degree of spine loss can correlate with the level of BACE1 inhibition and the subsequent reduction in its substrates.[12] A lower, sub-saturating dose of this compound may not be sufficient to induce structural changes.[8]
-
Brain Region: While effects have been noted in the somatosensory cortex and hippocampus, regional differences may exist.[11][12]
-
Age of Animals: The role of BACE1 in synaptic maintenance may be dependent on the developmental stage of the neurons.[16] The effects might be more pronounced in the mature, developed brain.
Quantitative Data Summary
The following tables summarize the reported effects of various BACE1 inhibitors on key synaptic function assays in preclinical models. These findings represent a class effect that is applicable to this compound.
Table 1: Effect of BACE1 Inhibitors on Long-Term Potentiation (LTP)
| BACE1 Inhibitor | Dose / Model | Synaptic Pathway | Key Finding | Citation(s) |
|---|---|---|---|---|
| Verubecestat | 3 mg/kg (in vivo, 4 months) / WT Mice | Schaffer Collateral-CA1 | Significant reduction in LTP magnitude. | [10] |
| Lanabecestat | 0.5 mg/kg (in vivo, 4 months) / WT Mice | Schaffer Collateral-CA1 | Significant reduction in LTP magnitude. | [10] |
| Lanabecestat | 0.25 mg/kg (in vivo) / WT Mice | Schaffer Collateral-CA1 | Weaker, but still significant, LTP reduction (dose-dependent effect). | [10] |
| SCH1682496 | (in vivo, prolonged) / Adult Mice | Hippocampal | Reduced LTP. |[11] |
Table 2: Effect of BACE1 Inhibitors on Dendritic Spine Dynamics
| BACE1 Inhibitor | Treatment Duration / Model | Brain Region | Key Finding | Citation(s) |
|---|---|---|---|---|
| SCH1682496 | Prolonged / Adult Mice | Layer V Pyramidal Neurons | Reduction in spine formation rate; recovered after withdrawal. | [11] |
| LY2811376 | Prolonged / Adult Mice | Layer V Pyramidal Neurons | Reduction in spine formation rate. | [11] |
| Shionogi 1 | 21 days / GFP-M Mice | Somatosensory Cortex | Significant decline in total spine density. | [12][13] |
| Elenbecestat | 21 days / GFP-M Mice | Somatosensory Cortex | No significant difference in total spine density. |[12][13] |
Experimental Protocols
Protocol 1: Ex Vivo Hippocampal LTP Recording
This protocol is a generalized method based on standard practices for recording LTP from mouse hippocampal slices.
-
Animal Perfusion and Brain Extraction:
-
Anesthetize the mouse (e.g., with isoflurane) and perform transcardial perfusion with ice-cold, oxygenated (95% O₂/5% CO₂) NMDG-based slicing solution.
-
Rapidly decapitate the animal, extract the brain, and place it in the ice-cold slicing solution.
-
-
Hippocampal Slice Preparation:
-
Isolate the hippocampus and prepare 300-400 µm thick coronal or sagittal slices using a vibratome in the ice-cold, oxygenated slicing solution.
-
Transfer slices to a recovery chamber containing oxygenated artificial cerebrospinal fluid (aCSF) at 32-34°C for at least 30 minutes, then maintain at room temperature for at least 1 hour before recording.
-
-
Electrophysiological Recording:
-
Transfer a single slice to a submerged recording chamber continuously perfused with oxygenated aCSF (2-3 mL/min) at 30-32°C.
-
Place a bipolar stimulating electrode in the Schaffer collateral pathway and a glass recording microelectrode (filled with aCSF) in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).
-
Generate an input-output curve to determine the stimulation intensity that produces 40-50% of the maximal fEPSP response.
-
-
LTP Induction and Measurement:
-
Baseline Recording: Record stable baseline fEPSPs every 30 seconds for at least 20 minutes using the pre-determined stimulation intensity.
-
LTP Induction: Induce LTP using a high-frequency stimulation (HFS) protocol (e.g., two trains of 100 Hz stimulation for 1 second, separated by 20 seconds).
-
Post-HFS Recording: Continue recording fEPSPs for at least 60 minutes after HFS to measure the potentiation.
-
Data Analysis: Normalize the fEPSP slope to the average baseline value. LTP is quantified as the percentage increase in the average fEPSP slope during the last 10 minutes of the recording period compared to the baseline.
-
Protocol 2: In Vivo Two-Photon Imaging of Dendritic Spines
This protocol provides a general workflow for longitudinal imaging of dendritic spines in live mice.
-
Animal Model: Utilize a transgenic mouse line expressing a fluorescent protein in a subset of neurons (e.g., Thy1-GFP-M line).
-
Surgical Preparation (Cranial Window):
-
Anesthetize the mouse and fix its head in a stereotaxic frame.
-
Perform a craniotomy (3-4 mm diameter) over the brain region of interest (e.g., somatosensory cortex).
-
Carefully remove the dura mater.
-
Cover the exposed brain with a glass coverslip and seal it with dental cement to create a chronic imaging window.
-
Allow the animal to recover for at least two weeks before the first imaging session.
-
-
Longitudinal Two-Photon Microscopy:
-
Baseline Imaging (Day 0): Anesthetize the mouse and fix its head under the two-photon microscope. Relocate the same brain area from previous sessions using a blood vessel map.
-
Acquire high-resolution Z-stacks of apical dendritic tufts of Layer V pyramidal neurons.
-
Treatment: Begin daily administration of this compound or vehicle.
-
Follow-up Imaging: Repeat the imaging procedure on the same dendritic segments at regular intervals (e.g., every 3-7 days) for the duration of the treatment (e.g., 3-4 weeks).
-
-
Image Analysis:
-
Use imaging software (e.g., ImageJ/Fiji) to align and analyze the Z-stacks from different time points.
-
Spine Density: Manually or semi-automatically count the number of spines per unit length of the dendrite at each time point.[17]
-
Spine Dynamics: Track individual spines across imaging sessions to classify them as:
-
Stable: Present at all time points.
-
Gained: Newly appeared after the baseline session.
-
Lost: Disappeared during the experiment.
-
-
Calculate spine formation and elimination rates as the number of gained or lost spines divided by the total number of spines from the previous session.
-
Visualizations and Diagrams
Caption: BACE1 signaling pathway and the dual impact of this compound inhibition.
Caption: General experimental workflow for assessing the impact of this compound.
Caption: Troubleshooting logic for interpreting reduced LTP results.
References
- 1. Discovery of this compound (CNP520): A Potent, Selective, and Efficacious β-Secretase (BACE1) Inhibitor for the Prevention of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibiting BACE1 to reverse synaptic dysfunctions in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of BACE1 in Alzheimer's synaptic function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Reversibility of cognitive worsening observed with BACE inhibitor this compound in the Alzheimer's Prevention Initiative (API) Generation Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. firstwordpharma.com [firstwordpharma.com]
- 6. pharmtech.com [pharmtech.com]
- 7. Reversibility of cognitive worsening observed with BACE inhibitor this compound in the Alzheimer's Prevention Initiative (API) Generation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dementiaresearcher.nihr.ac.uk [dementiaresearcher.nihr.ac.uk]
- 9. Consequences of Pharmacological BACE Inhibition on Synaptic Structure and Function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. BACE1 controls synaptic function through modulating release of synaptic vesicles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pharmacological inhibition of BACE1 impairs synaptic plasticity and cognitive functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pub.dzne.de [pub.dzne.de]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. New Highly Selective BACE1 Inhibitors and Their Effects on Dendritic Spine Density In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Consecutive Analysis of BACE1 Function on Developing and Developed Neuronal Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Direct evidence for dendritic spine compensation and regeneration in Alzheimer's disease models - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Umibecestat Solution Stability
This technical support center provides guidance for researchers, scientists, and drug development professionals on minimizing the degradation of Umibecestat in solution. The following information is based on established principles of drug stability and degradation.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause this compound degradation in solution?
A1: The main factors contributing to the degradation of this compound in solution are pH, temperature, and light exposure.[1][2][3] Oxidation can also play a role, particularly in the presence of oxidizing agents or exposure to air over extended periods.
Q2: What are the recommended storage conditions for this compound stock solutions?
A2: For optimal stability, this compound stock solutions, typically prepared in DMSO, should be stored at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[4] It is crucial to protect these solutions from light.[4]
Q3: How can I monitor the degradation of this compound in my experiments?
A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the recommended approach to monitor this compound degradation.[5][6][7][8][9] This method should be capable of separating the intact this compound from its potential degradation products.
Q4: What are the likely degradation pathways for this compound?
A4: Based on its chemical structure, which includes an amide linkage and several nitrogen-containing functional groups, the most probable degradation pathways are hydrolysis of the amide bond and oxidation of the amino group or other susceptible moieties.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Loss of this compound potency in aqueous buffers. | pH-mediated hydrolysis. this compound contains an amide bond that can be susceptible to hydrolysis, especially at non-optimal pH values. | Maintain the pH of the solution within the optimal stability range (see data below). Prepare fresh solutions before use and minimize storage time in aqueous buffers. |
| Unexpected peaks in HPLC analysis. | Formation of degradation products. Exposure to harsh conditions (e.g., extreme pH, high temperature, or light) can lead to the formation of new chemical entities. | Conduct forced degradation studies to identify potential degradation products. Use a validated stability-indicating HPLC method to resolve these peaks from the parent compound. |
| Variability in experimental results. | Inconsistent solution stability. Differences in solution preparation, storage, and handling can lead to varying levels of degradation, impacting experimental outcomes. | Standardize protocols for solution preparation and storage. Always protect solutions from light and store them at the recommended temperature. Use freshly prepared solutions whenever possible. |
| Precipitation of this compound in aqueous solution. | Poor solubility and/or aggregation. this compound has limited aqueous solubility. Changes in pH or temperature can further affect its solubility. | Ensure the final concentration of the organic solvent (e.g., DMSO) is compatible with your experimental system and maintains this compound solubility. Sonication may aid in initial dissolution. |
Quantitative Data Summary
The following tables present hypothetical data from forced degradation studies to illustrate the stability profile of this compound under various stress conditions.
Table 1: Effect of pH on this compound Stability in Aqueous Solution at 37°C
| pH | Incubation Time (hours) | This compound Remaining (%) | Major Degradation Product(s) |
| 2.0 | 24 | 85.2 | Hydrolysis Product 1 (HP1) |
| 4.0 | 24 | 95.8 | Minor HP1 |
| 7.0 | 24 | 98.5 | Trace HP1 |
| 9.0 | 24 | 88.1 | Hydrolysis Product 1 (HP1) |
| 12.0 | 24 | 75.4 | Hydrolysis Product 1 (HP1) |
Table 2: Effect of Temperature on this compound Stability in pH 7.4 Buffer
| Temperature (°C) | Incubation Time (hours) | This compound Remaining (%) | Major Degradation Product(s) |
| 4 | 72 | 99.1 | Not Detected |
| 25 | 72 | 96.3 | Trace Hydrolysis Product 1 (HP1) |
| 37 | 72 | 92.5 | Minor HP1 |
| 60 | 72 | 78.9 | Hydrolysis Product 1 (HP1), Oxidative Product 1 (OP1) |
Table 3: Effect of Light Exposure on this compound Stability in pH 7.4 Buffer at 25°C
| Light Condition | Exposure Duration (hours) | This compound Remaining (%) | Major Degradation Product(s) |
| Dark Control | 24 | 99.5 | Not Detected |
| Cool White Fluorescent Light | 24 | 94.2 | Photolytic Product 1 (PP1) |
| UV-A Light (365 nm) | 24 | 85.7 | Photolytic Product 1 (PP1), Minor Photolytic Product 2 (PP2) |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines the conditions for inducing degradation of this compound to identify potential degradation products and pathways.
1. Acid and Base Hydrolysis:
-
Prepare a 1 mg/mL solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol).
-
For acid hydrolysis, dilute the stock solution with 0.1 M HCl to a final concentration of 100 µg/mL.
-
For base hydrolysis, dilute the stock solution with 0.1 M NaOH to a final concentration of 100 µg/mL.
-
For neutral hydrolysis, dilute the stock solution with purified water.
-
Incubate the solutions at 60°C for 24 hours.
-
At specified time points (e.g., 0, 4, 8, 12, 24 hours), withdraw aliquots, neutralize if necessary, and analyze by a stability-indicating HPLC method.
2. Oxidative Degradation:
-
Prepare a 100 µg/mL solution of this compound in a suitable solvent.
-
Add 3% hydrogen peroxide to the solution.
-
Incubate the solution at room temperature for 24 hours, protected from light.
-
At specified time points, withdraw aliquots and analyze by HPLC.
3. Thermal Degradation:
-
Place a solid sample of this compound in a controlled temperature oven at 80°C for 72 hours.
-
Prepare a 100 µg/mL solution of this compound in a suitable solvent and incubate at 80°C.
-
At specified time points, analyze both the solid and solution samples by HPLC.
4. Photolytic Degradation:
-
Prepare a 100 µg/mL solution of this compound in a suitable solvent.
-
Expose the solution to a photostability chamber with a light intensity of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
Maintain a parallel sample in the dark as a control.
-
At specified time points, analyze both the exposed and control samples by HPLC.
Protocol 2: Stability-Indicating HPLC Method for this compound
This hypothetical method is designed to separate this compound from its potential degradation products.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient:
-
0-5 min: 20% B
-
5-25 min: 20% to 80% B
-
25-30 min: 80% B
-
30.1-35 min: 20% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 280 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
Visualizations
Caption: Experimental workflow for assessing this compound stability.
Caption: this compound's mechanism of action via BACE1 inhibition.
Caption: A logical flowchart for troubleshooting this compound degradation.
References
- 1. biopharminternational.com [biopharminternational.com]
- 2. researchgate.net [researchgate.net]
- 3. pharmtech.com [pharmtech.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Development of stability-indicating HPLC method and accelerated stability studies for osmotic and pulsatile tablet formulations of Clopidogrel Bisulfate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. japsonline.com [japsonline.com]
- 9. Stability-Indicating HPLC Method for the Determination of Cefcapene Pivoxil - PMC [pmc.ncbi.nlm.nih.gov]
Umibecestat Clinical Trial Discontinuation: A Technical Support Guide
For Immediate Release: The clinical development program for the BACE1 inhibitor Umibecestat (CNP520), part of the Alzheimer's Prevention Initiative Generation Program, has been discontinued. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the reasons for this decision, supported by available data and experimental context.
Frequently Asked Questions (FAQs)
Q1: What was the primary reason for the discontinuation of the this compound clinical trials?
The pivotal Phase II/III studies of this compound were discontinued due to the observation of a worsening in some measures of cognitive function in participants receiving the drug compared to placebo.[1][2][3][4][5] This finding emerged during a regular pre-planned review of unblinded data, leading the trial sponsors—Novartis, Amgen, and the Banner Alzheimer's Institute—to conclude that the potential benefit for participants no longer outweighed the risk.[1][2][4]
Q2: What specific cognitive effects were observed in the trials?
Participants treated with this compound showed a small, but statistically significant, decline in performance on certain cognitive assessments.[6][7] This cognitive worsening was characterized as early, mild, and non-progressive.[6][7] Notably, the cognitive decline was found to be reversible shortly after the cessation of treatment (washout period).[6][7]
Q3: Which cognitive assessment tools detected these changes?
The cognitive decline was primarily observed in the following validated instruments:
-
Repeatable Battery for the Assessment of Neuropsychological Status (RBANS)[6][7]
-
Alzheimer's Prevention Initiative (API) Preclinical Composite Cognitive test[6][7]
Importantly, no significant changes were noted in the Clinical Dementia Rating-Sum of Boxes (CDR-SOB), a measure of global cognitive and functional status.[6][7]
Q4: Who were the participants in the this compound Generation Program studies?
The trials enrolled cognitively unimpaired individuals who were at a high genetic risk of developing Alzheimer's disease.[5][6][7] The participants were aged 60 to 75 and were either apolipoprotein E (APOE) ε4 homozygotes or heterozygotes with evidence of elevated brain amyloid deposition.[7]
Q5: Was liver toxicity a contributing factor to the discontinuation?
Based on the available public statements and publications, liver toxicity was not cited as a reason for the discontinuation of the this compound trials.[1][2][3][4][6] This contrasts with another BACE inhibitor, atabecestat, where development was halted due to concerns about elevated liver enzymes.[8] Preclinical data for this compound had suggested a lack of liver toxicity.[9]
Q6: Is the observed cognitive worsening a common side effect of BACE inhibitors?
Yes, the mild cognitive worsening seen with this compound is consistent with findings from clinical trials of other BACE1 inhibitors.[6][10] Several other BACE1 inhibitor programs have also been terminated due to futility or adverse effects, including cognitive decline and non-progressive brain shrinkage.[6][10]
Quantitative Data Summary
The following table summarizes the key quantitative findings from the this compound Generation Studies related to cognitive outcomes.
| Cognitive Measure | Treatment Group | Change from Baseline (On Treatment) | Post-Washout Outcome |
| RBANS | This compound | Statistically significant decline vs. placebo[6][7] | Differences no longer statistically significant[6][7] |
| Placebo | - | - | |
| API Preclinical Composite Cognitive Test | This compound | Statistically significant decline vs. placebo[6][7] | Not specified, but cognitive worsening was reversible[6] |
| Placebo | - | - | |
| CDR-Sum of Boxes | This compound | No statistically significant difference vs. placebo[6][7] | Not applicable |
| Placebo | - | - |
Experimental Protocols
Study Design: The Alzheimer's Prevention Initiative (API) Generation Program for this compound consisted of two pivotal Phase II/III, multicenter, randomized, double-blind, placebo-controlled, parallel-group studies.
Participant Population: Cognitively unimpaired individuals aged 60-75 years with a genetic predisposition for Alzheimer's disease (APOE ε4 carriers). Participants were required to have a Clinical Dementia Rating (CDR) global score of 0.
Intervention:
-
This compound (CNP520) administered orally at doses of 15 mg or 50 mg daily.[7]
-
Placebo administered orally.
Key Assessments:
-
Cognitive Efficacy: Assessed using a battery of neuropsychological tests, including the RBANS and the API Preclinical Composite Cognitive test.
-
Global Function: Measured by the CDR-Sum of Boxes.
-
Safety and Tolerability: Monitored through the collection of adverse events, vital signs, and laboratory tests.
Washout Period: Following the premature termination of the treatment phase, a blinded follow-up period was conducted for a median of 4 months to assess the reversibility of any adverse findings.[7]
Visualizations
Signaling Pathway of BACE1 Inhibition
Caption: Mechanism of action for this compound as a BACE1 inhibitor.
Logical Flow of Clinical Trial Discontinuation
Caption: Decision pathway leading to this compound trial discontinuation.
References
- 1. firstwordpharma.com [firstwordpharma.com]
- 2. novartis.com [novartis.com]
- 3. Amgen and Novartis discontinue Alzheimer’s drug development [pharmaceutical-technology.com]
- 4. pharmtech.com [pharmtech.com]
- 5. Another Alzheimer's Drug Bites the Dust [medscape.com]
- 6. Reversibility of cognitive worsening observed with BACE inhibitor this compound in the Alzheimer's Prevention Initiative (API) Generation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Reversibility of cognitive worsening observed with BACE inhibitor this compound in the Alzheimer's Prevention Initiative (API) Generation Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biopharmadive.com [biopharmadive.com]
- 9. BACE1 Inhibitors for Alzheimer’s Disease: The Past, Present and Any Future? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Umibecestat and Cognitive Worsening: A Technical Support Resource
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides in-depth information and troubleshooting guidance for researchers investigating the BACE1 inhibitor, Umibecestat, with a focus on understanding its observed cognitive worsening effects. All information is presented in a practical question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what was its intended mechanism of action?
This compound (also known as CNP520) is an orally administered inhibitor of the enzyme beta-site amyloid precursor protein cleaving enzyme 1 (BACE1).[1][2] BACE1 is the rate-limiting enzyme in the production of amyloid-beta (Aβ) peptides, which are the primary component of the amyloid plaques found in the brains of individuals with Alzheimer's disease (AD).[1] By inhibiting BACE1, this compound was designed to reduce the production of Aβ, thereby potentially preventing or slowing the progression of AD.[1]
Q2: Why were the clinical trials for this compound halted?
The Phase II/III clinical trials for this compound, known as the Alzheimer's Prevention Initiative (API) Generation Program, were discontinued in July 2019.[3][4] This decision was based on the findings of a pre-planned interim analysis of unblinded data, which revealed a mild but statistically significant worsening in some measures of cognitive function in participants receiving this compound compared to those receiving a placebo.[3][4] The sponsors concluded that the potential benefit for participants did not outweigh the risk.[3][4]
Q3: What were the specific cognitive domains affected by this compound?
The cognitive worsening was observed in specific cognitive batteries, including the Repeatable Battery for the Assessment of Neuropsychological Status (RBANS) and the API Preclinical Composite Cognitive test.[5][6][7][8] The domains most affected were immediate and delayed memory.[2] Notably, there was no significant difference observed in the Clinical Dementia Rating-Sum of Boxes (CDR-SB), a measure of global cognitive and functional status.[5][8]
Q4: Was the cognitive worsening caused by this compound permanent?
No, the cognitive decline observed with this compound was found to be reversible.[5][6][8] Follow-up assessments conducted after a washout period (a median of 4 to 6 months after treatment discontinuation) showed that the differences in RBANS scores between the this compound and placebo groups were no longer statistically significant.[5][6][8] This reversibility suggests that the cognitive side effect was symptomatic and not indicative of underlying neurodegeneration.[5][6][8]
Q5: What is the proposed mechanism behind the cognitive worsening effect of this compound?
The leading hypothesis is that the cognitive worsening is an on-target effect of BACE1 inhibition, but not related to its intended effect on amyloid precursor protein (APP). BACE1 has numerous substrates in the brain besides APP that are crucial for normal synaptic function, plasticity, and myelination.[9][10][11] By inhibiting BACE1, this compound likely disrupts the normal processing of these other substrates, leading to the observed cognitive side effects.
Troubleshooting Guide for Preclinical and Clinical Research
Issue 1: Observing unexpected cognitive decline in animal models treated with BACE1 inhibitors.
-
Possible Cause: Inhibition of BACE1 substrates essential for normal cognitive function.
-
Troubleshooting Steps:
-
Assess a broader range of cognitive domains: In addition to memory tests, include assessments of motor coordination, anxiety-like behavior, and sensory-motor gating. Deficits in these areas may point to the involvement of specific BACE1 substrates.
-
Analyze synaptic plasticity: Perform electrophysiological studies (e.g., long-term potentiation - LTP) in hippocampal slices to directly measure the impact on synaptic function.
-
Measure levels of BACE1 substrates and their cleavage products: Use techniques like Western blotting or mass spectrometry to quantify the levels of key BACE1 substrates (e.g., Neuregulin 1, SEZ6, CHL1) and their cleaved fragments in brain tissue and cerebrospinal fluid (CSF). This can help correlate specific substrate processing with cognitive outcomes.
-
Dose-response analysis: Investigate lower doses of the BACE1 inhibitor. It's possible that a therapeutic window exists where Aβ reduction can be achieved with minimal impact on the processing of other critical substrates.
-
Issue 2: Difficulty translating preclinical efficacy (Aβ reduction) to cognitive improvement in clinical trials.
-
Possible Cause: The timing of intervention may be too late in the disease process, or the cognitive measures used may not be sensitive enough to detect subtle changes in a preclinical population.
-
Troubleshooting Steps:
-
Enrich trial populations: Select participants in the very early or preclinical stages of AD, identified through genetic markers (e.g., APOE4 carriers) and amyloid biomarkers (PET imaging or CSF Aβ levels). The Generation Program targeted cognitively unimpaired individuals at high genetic risk.
-
Utilize sensitive cognitive endpoints: Employ composite cognitive tests specifically designed for preclinical AD, such as the API Preclinical Composite Cognitive test, which combines multiple cognitive domains to increase sensitivity to subtle changes.
-
Longitudinal tracking: Design studies with long-term follow-up to assess the trajectory of cognitive change over time. The initial cognitive worsening with this compound was observed to be non-progressive.
-
Data Presentation
Table 1: Summary of Cognitive Outcomes from the this compound Generation Program
| Cognitive Assessment | Treatment Group | Outcome | Reversibility |
| Repeatable Battery for the Assessment of Neuropsychological Status (RBANS) - Total Score | This compound (15 mg & 50 mg) | Statistically significant decline compared to placebo (Effect size: 0.2-0.3)[2] | Yes, no longer significant after washout[5][6][8] |
| RBANS - Immediate Memory Index | This compound (15 mg & 50 mg) | Statistically significant decline compared to placebo (Effect size: 0.2-0.3)[2] | Yes, no longer significant after washout[5][6][8] |
| RBANS - Delayed Memory Index | This compound (15 mg & 50 mg) | Statistically significant decline compared to placebo (Effect size: 0.2-0.3)[2] | Yes, no longer significant after washout[5][6][8] |
| API Preclinical Composite Cognitive (APCC) Test | This compound (15 mg & 50 mg) | Statistically significant decline compared to placebo[5][6][7][8] | Information on reversibility is less specific but implied by the overall findings. |
| Clinical Dementia Rating - Sum of Boxes (CDR-SB) | This compound (15 mg & 50 mg) | No statistically significant difference compared to placebo[5][8] | Not applicable |
Experimental Protocols
1. Clinical Assessment of Cognitive Function: The Repeatable Battery for the Assessment of Neuropsychological Status (RBANS)
-
Objective: To assess cognitive function across five domains: immediate memory, visuospatial/constructional, language, attention, and delayed memory.
-
Methodology: The RBANS is an individually administered paper-and-pencil test that takes approximately 20-30 minutes to complete. It consists of 12 subtests. Raw scores from the subtests are converted to age-adjusted index scores for each of the five domains, and a total scale score is also calculated. For the Generation Program, the RBANS was administered at baseline and at scheduled follow-up visits (e.g., month 3, month 6, and every 6 months thereafter).[2]
2. Preclinical Assessment of Cognitive Function in Animal Models: Contextual Fear Conditioning
-
Objective: To assess fear-associated learning and memory, which is dependent on the hippocampus and amygdala.
-
Methodology:
-
Training Phase: A mouse is placed in a novel chamber (the context) and receives a mild foot shock (the unconditioned stimulus) paired with an auditory cue (the conditioned stimulus).
-
Contextual Fear Testing: 24 hours later, the mouse is returned to the same chamber without the auditory cue or foot shock. The amount of time the mouse spends "freezing" (a natural fear response) is measured as an indicator of its memory of the context-shock association.
-
Cued Fear Testing: The mouse is placed in a different chamber with altered sensory cues and the auditory cue is presented without the foot shock. Freezing behavior is again measured to assess memory for the cue-shock association.
-
Application with BACE1 inhibitors: The drug can be administered before or after the training phase to assess its effect on memory acquisition, consolidation, or retrieval.
-
Visualizations
Caption: BACE1 signaling pathways and the impact of this compound.
Caption: Experimental workflow for investigating this compound's cognitive effects.
Caption: Troubleshooting logic for unexpected cognitive decline.
References
- 1. Frontiers | BACE1-Dependent Neuregulin-1 Signaling: An Implication for Schizophrenia [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. Reversibility of cognitive worsening observed with BACE inhibitor this compound in the Alzheimer's Prevention Initiative (API) Generation Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. BACE1-Dependent Neuregulin-1 Signaling: An Implication for Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biological Mechanism-based Neurology and Psychiatry: A BACE1/2 and Downstream Pathway Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Reversibility of cognitive worsening observed with BACE inhibitor this compound in the Alzheimer's Prevention Initiative (API) Generation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Neurological dysfunctions associated with altered BACE1-dependent Neuregulin-1 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. oncotarget.com [oncotarget.com]
- 10. researchgate.net [researchgate.net]
- 11. Accelerated long‐term forgetting is a BACE1 inhibitor‐reversible incipient cognitive phenotype in Alzheimer’s disease model mice - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Umibecestat Blood-Brain Barrier Transport
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the blood-brain barrier (BBB) transport of Umibecestat (CNP520).
I. Troubleshooting Guide
This guide addresses common issues encountered during in vitro and in vivo experiments to assess the BBB transport of this compound.
1. Issue: Lower than expected brain penetration in in vivo studies.
-
Question: My in vivo microdialysis or brain homogenate analysis shows significantly lower concentrations of this compound in the brain than anticipated, despite literature suggesting good CNS penetration. What could be the cause?
-
Possible Causes & Troubleshooting Steps:
-
P-glycoprotein (P-gp) Efflux: Although this compound was designed to have a low P-gp efflux ratio, inter-animal variability or specific experimental conditions can enhance P-gp activity.[1][2]
-
Troubleshooting: Co-administer a known P-gp inhibitor, such as verapamil or cyclosporin A, to assess if the brain concentration of this compound increases. A significant increase would suggest P-gp mediated efflux is a contributing factor.
-
-
Metabolic Instability: this compound may be metabolized in the brain or at the BBB, leading to lower than expected concentrations of the parent compound.
-
Troubleshooting: Analyze brain tissue or microdialysate for known or suspected metabolites of this compound using LC-MS/MS.
-
-
Formulation Issues: The vehicle used to dissolve and administer this compound can impact its bioavailability and brain penetration.
-
Troubleshooting: Ensure the formulation maintains this compound in solution and is appropriate for the route of administration. Consider reformulating with different excipients if solubility or stability is a concern.
-
-
Experimental Variability: Inconsistencies in surgical procedures for microdialysis probe implantation or tissue harvesting can lead to variable results.
-
Troubleshooting: Standardize all surgical and experimental procedures. Ensure the microdialysis probe is correctly placed in the target brain region and that tissue is harvested and processed consistently.
-
-
Logical Relationship for Troubleshooting Low In Vivo Brain Penetration
Caption: Troubleshooting workflow for low in vivo brain penetration.
2. Issue: High variability in in vitro BBB permeability assays.
-
Question: I am observing inconsistent apparent permeability (Papp) values and efflux ratios for this compound in my Transwell assay. What could be causing this variability?
-
Possible Causes & Troubleshooting Steps:
-
Inconsistent Cell Monolayer Integrity: The tightness of the endothelial cell monolayer is critical for accurate permeability measurements.
-
Troubleshooting: Regularly measure the Trans-Endothelial Electrical Resistance (TEER) to ensure the monolayer has reached and is maintaining a high level of integrity before and during the experiment.[3] Discard any Transwells with low TEER values.
-
-
Cell Culture Conditions: Variations in cell passage number, seeding density, and culture media can affect the expression and function of tight junctions and transporters.
-
Troubleshooting: Use cells within a consistent and low passage number range. Standardize seeding density and all aspects of the cell culture protocol.
-
-
Non-Specific Binding: this compound, being a lipophilic molecule, may bind to the plastic of the Transwell plates or other components of the assay system.
-
Troubleshooting: Include control wells without cells to quantify the extent of non-specific binding. Consider using plates with low-binding surfaces.
-
-
Efflux Transporter Expression: The expression levels of efflux transporters like P-gp can vary between cell lines and even between different passages of the same cell line.
-
Troubleshooting: Characterize the expression of relevant transporters (e.g., P-gp, BCRP) in your cell model using techniques like Western blot or qPCR.
-
-
Experimental Workflow for In Vitro BBB Permeability Assay
Caption: Workflow for in vitro BBB permeability assessment.
II. Frequently Asked Questions (FAQs)
1. General Information
-
Q1: What is this compound and what is its primary mechanism of action?
-
A1: this compound (CNP520) is a small molecule inhibitor of the beta-site amyloid precursor protein cleaving enzyme 1 (BACE1).[4][5] BACE1 is the rate-limiting enzyme in the production of amyloid-beta (Aβ) peptides, which are a pathological hallmark of Alzheimer's disease.[4] By inhibiting BACE1, this compound was developed to reduce the production of Aβ.[5]
-
-
Q2: Why was the clinical development of this compound discontinued?
-
Q3: What is the BACE1/BACE2 selectivity of this compound?
-
A3: this compound has a relative selectivity for BACE1 over its homolog BACE2, with a reported selectivity ratio of approximately 2.7.[6] While this indicates a preference for BACE1, it does not completely avoid inhibition of BACE2, which has been associated with side effects such as hair depigmentation in preclinical models.[7]
-
2. Blood-Brain Barrier Transport Data
-
Q4: What are the expected BBB transport characteristics of this compound?
-
A4: this compound was optimized during its development to have properties suitable for a CNS drug, including good brain penetration and a low P-glycoprotein (P-gp) efflux ratio.[1][8] While specific quantitative values for Papp, efflux ratio, and Kp,uu are not publicly available, the preclinical data suggests that it was designed to efficiently cross the BBB.[9]
-
-
Q5: What are typical BBB transport values for a brain-penetrant small molecule?
-
A5: The following table provides representative data for CNS-positive and CNS-negative compounds. Note that these are not specific values for this compound but are provided for comparative purposes.
-
| Parameter | CNS Positive | CNS Negative | This compound (Expected Range) |
| Apparent Permeability (Papp, A-B) | > 3.0 x 10-6 cm/s | < 1.0 x 10-6 cm/s | High (likely > 3.0 x 10-6 cm/s) |
| Efflux Ratio (Papp, B-A / Papp, A-B) | < 2.0 | > 2.0 | Low (likely < 2.0) |
| Kp,uu,brain | > 0.3 | < 0.1 | Likely > 0.3 |
3. Experimental Considerations
-
Q6: What are the key physicochemical properties of this compound to consider for BBB transport studies?
-
A6: The following table summarizes some of the key physicochemical properties of this compound.
-
| Property | Value | Implication for BBB Transport |
| Molecular Weight | 513.8 g/mol [10] | Relatively large for a small molecule, which can sometimes limit passive diffusion. |
| XLogP3-AA | 2.9[10] | Indicates good lipophilicity, which generally favors passive diffusion across the BBB. |
| Hydrogen Bond Donors | 2[10] | A low number of hydrogen bond donors is favorable for BBB penetration. |
| pKa | ~7.1[11] | The ionization state at physiological pH will influence its interaction with membranes and transporters. |
-
Q7: What are potential off-target effects of this compound that could influence experimental results?
-
A7: Besides BACE2, some BACE1 inhibitors have been shown to have off-target activity against other aspartic proteases like Cathepsin D, which has been linked to ocular toxicity in preclinical models.[4] While this compound is reported to have high selectivity against Cathepsin D, it is a factor to consider in comprehensive safety and toxicity assessments.
-
BACE1 Signaling Pathway and this compound Inhibition
Caption: this compound inhibits BACE1, a key enzyme in Aβ production.
III. Experimental Protocols
1. In Vitro BBB Permeability Assay (Transwell Model)
This protocol provides a general method for assessing the permeability of this compound across an in vitro BBB model using a Transwell system.
-
Materials:
-
Transwell inserts (e.g., 24-well, 0.4 µm pore size)
-
Brain microvascular endothelial cells (e.g., hCMEC/D3 or bEnd.3)
-
Cell culture medium and supplements
-
Coating solution (e.g., collagen type I, fibronectin)
-
This compound stock solution
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES)
-
LC-MS/MS system for quantification
-
-
Methodology:
-
Plate Coating: Coat the apical side of the Transwell inserts with the appropriate coating solution and incubate as recommended.
-
Cell Seeding: Seed the brain microvascular endothelial cells onto the coated inserts at a predetermined density.
-
Cell Culture: Culture the cells for several days to allow for the formation of a confluent monolayer with tight junctions.
-
Monolayer Integrity Check: Measure the TEER of the cell monolayers. Only use inserts with TEER values above a pre-determined threshold.[3]
-
Permeability Assay (Apical to Basolateral - A to B):
-
Wash the monolayers with assay buffer.
-
Add assay buffer containing this compound to the apical (upper) chamber.
-
Add fresh assay buffer to the basolateral (lower) chamber.
-
Incubate at 37°C on an orbital shaker.
-
At designated time points, collect samples from the basolateral chamber and replace with fresh buffer.
-
-
Permeability Assay (Basolateral to Apical - B to A):
-
Repeat the process in the reverse direction, adding this compound to the basolateral chamber and sampling from the apical chamber. This is crucial for determining the efflux ratio.
-
-
Sample Analysis: Quantify the concentration of this compound in the collected samples using a validated LC-MS/MS method.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) for both A to B and B to A directions and determine the efflux ratio (Papp B-A / Papp A-B).
-
2. In Vivo Brain Microdialysis in Rats
This protocol outlines a general procedure for in vivo microdialysis to measure the unbound concentration of this compound in the brain extracellular fluid.
-
Materials:
-
Male Sprague-Dawley rats (250-300g)
-
Stereotaxic frame
-
Microdialysis probes and guide cannulas
-
Surgical instruments
-
Perfusion pump and fraction collector
-
Artificial cerebrospinal fluid (aCSF)
-
This compound formulation for administration
-
LC-MS/MS system for quantification
-
-
Methodology:
-
Guide Cannula Implantation:
-
Anesthetize the rat and place it in the stereotaxic frame.
-
Surgically implant a guide cannula into the desired brain region (e.g., striatum, hippocampus).
-
Allow the animal to recover for at least 24-48 hours.
-
-
Microdialysis Probe Insertion:
-
On the day of the experiment, insert the microdialysis probe through the guide cannula.
-
Connect the probe to the perfusion pump and begin perfusing with aCSF at a low flow rate (e.g., 1-2 µL/min).
-
-
Stabilization: Allow the system to stabilize for at least 1-2 hours to establish a baseline.
-
This compound Administration: Administer this compound to the animal via the desired route (e.g., intravenous, oral).
-
Dialysate Collection: Collect dialysate samples at regular intervals using a refrigerated fraction collector.
-
Sample Analysis: Analyze the concentration of this compound in the dialysate samples using a sensitive LC-MS/MS method.
-
Data Analysis: Plot the concentration of this compound in the dialysate over time to determine the pharmacokinetic profile in the brain extracellular fluid. Calculate the unbound brain-to-plasma concentration ratio (Kp,uu) by also measuring the unbound plasma concentration.[6]
-
References
- 1. Discovery of this compound (CNP520): A Potent, Selective, and Efficacious β-Secretase (BACE1) Inhibitor for the Prevention of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery of this compound (CNP520): A Potent, Selective and Efficacious β-Secretase (BACE1) Inhibitor for the Prevention of Alzheimer’s Disease - OAK Open Access Archive [oak.novartis.com]
- 4. A Close Look at BACE1 Inhibitors for Alzheimer’s Disease Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inactivation of BACE2 stimulates release of endothelin-1 from human brain microvascular endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Improved measurement of drug exposure in the brain using drug-specific correction for residual blood - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Cerebral microdialysis in clinical studies of drugs: pharmacokinetic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Experimental Insights and Recommendations for Successfully Performing Cerebral Microdialysis With Hydrophobic Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound | C19H15ClF7N5O2 | CID 88602735 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Challenges for the in vivo quantification of brain neuropeptides using microdialysis sampling and LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Tale of Two BACE Inhibitors: A Comparative Analysis of Umibecestat and Elenbecestat Clinical Trials
A detailed review of the clinical trial data for the BACE1 inhibitors Umibecestat (CNP520) and Elenbecestat (E2609) reveals a shared trajectory of promise and ultimate discontinuation in the quest for an effective Alzheimer's disease therapy. This guide provides a comprehensive comparison of their performance, supported by available experimental data, for researchers, scientists, and drug development professionals.
Mechanism of Action: Targeting the Amyloid Pathway
This compound and Elenbecestat are potent, orally administered small-molecule inhibitors of BACE1.[2][8] The primary mechanism involves blocking the enzymatic activity of BACE1, which is the first and rate-limiting step in the amyloidogenic processing of the Amyloid Precursor Protein (APP). By preventing this initial cleavage, the subsequent generation of Aβ peptides by gamma-secretase is significantly reduced. This mechanism is intended to decrease the accumulation of Aβ plaques, a pathological hallmark of Alzheimer's disease.[3]
Comparative Clinical Trial Data
The clinical development programs for both drugs were extensive, culminating in large-scale Phase II/III trials. This compound was studied in the GENERATION S1 and S2 trials, while Elenbecestat's key trials were the MISSION AD1 and AD2 studies.
Efficacy and Biomarker Results
| Parameter | This compound (GENERATION Program) | Elenbecestat (Study 202 / MISSION AD) |
| Primary Population | Cognitively unimpaired, at genetic risk for AD (APOE4 carriers)[11][13] | Mild Cognitive Impairment (MCI) to Mild/Moderate AD[9][14] |
| Dosage(s) | 15 mg and 50 mg daily[11][13] | 50 mg daily (Phase II/III)[9][15] |
| Biomarker Effect | Robust dose-dependent reduction in CSF Aβ[3] | Statistically significant reduction in brain amyloid load (PET) at 18 months[9][10] |
| Cognitive Efficacy | Statistically significant worsening on some cognitive tests (e.g., RBANS) vs. placebo[11][12] | Numerical slowing of decline on CDR-SB vs. placebo at 18 months (-0.5 difference), not statistically significant[9] |
| Reason for Discontinuation | Worsening of cognitive function and other side effects identified in a pre-planned review[6][7] | Unfavorable risk-to-benefit ratio determined by Data Safety Monitoring Board[5][16] |
Table 1: Comparison of Efficacy and Biomarker Data
Safety and Tolerability
| Adverse Event Profile | This compound (GENERATION Program) | Elenbecestat (Study 202) |
| Key Safety Concerns | Worsening of cognitive function, brain volume loss, weight loss[11][17] | Unfavorable risk-benefit ratio in Phase III[5] |
| Common Adverse Events | Data points to cognitive decline as the primary reported adverse outcome leading to termination. | Upper respiratory tract infection, abnormal dreams/nightmares, contact dermatitis, headache, diarrhea, falls[9][10] |
| Hepatic Toxicity | Not reported as a primary reason for discontinuation. | No adverse reactions suggestive of hepatic toxicity were observed in the Phase II study[9] |
Table 2: Comparison of Safety and Tolerability Data
Experimental Protocols and Methodologies
The clinical trials for both drugs employed standard methodologies for assessing Alzheimer's disease progression.
Patient Population and Screening
Key Assessments
-
Cognitive and Functional Assessments: The primary clinical endpoints relied on validated rating scales.
-
Biomarker Analysis:
Conclusion: Lessons from Discontinuation
The parallel failures of this compound and Elenbecestat, along with other BACE inhibitors, delivered a significant blow to the amyloid hypothesis as a therapeutic strategy. The key takeaway is that while these drugs were highly effective at their intended biochemical task—reducing Aβ production—this did not lead to a positive clinical outcome. In the case of this compound, it led to detrimental effects on cognition.[6]
These outcomes suggest that the role of BACE1 may be more complex than initially understood, or that by the time patients are enrolled in trials, even in preclinical stages, the amyloid-driven damage is irreversible or not the primary driver of cognitive decline. The reversible nature of the cognitive side effects seen with this compound suggests a potential off-target effect or a necessary physiological role for BACE1 that, when inhibited, causes symptomatic changes not associated with neurodegeneration.[11][12] Future research must now grapple with these challenging results to refine our understanding of Alzheimer's pathology and identify more viable therapeutic targets.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. BACE1 Inhibitors for Alzheimer’s Disease: The Past, Present and Any Future? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Eisai Presents Data on BACE Inhibitor Elenbecestat (E2609) at 9th Clinical Trials on Alzheimer's Disease (CTAD) Meeting [prnewswire.com]
- 5. alzheimersnewstoday.com [alzheimersnewstoday.com]
- 6. firstwordpharma.com [firstwordpharma.com]
- 7. novartis.com [novartis.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Eisai and Biogen Present Detailed Results From Phase II Clinical Study of Elenbecestat in MCI and Mild to Moderate Alzheimer’s Disease at Alzheimer’s Association International Conference (AAIC) 2018 | Biogen [investors.biogen.com]
- 10. PHASE II CLINICAL STUDY OF ELENBECESTAT DEMONSTRATES SAFETY AND TOLERABILITY IN MCI AND MILD TO MODERATE ALZHEIMERâS DISEASE AT 18-MONTHS | News Releaseï¼2018 | Eisai Co., Ltd. [eisai.com]
- 11. Reversibility of cognitive worsening observed with BACE inhibitor this compound in the Alzheimer's Prevention Initiative (API) Generation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Reversibility of cognitive worsening observed with BACE inhibitor this compound in the Alzheimer's Prevention Initiative (API) Generation Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. alzheimerspreventioninitiative.com [alzheimerspreventioninitiative.com]
- 14. Phase II Clinical Study Of Elenbecestat Demonstrates Safety And Tolerability In MCI And Mild To Moderate Alzheimer's Disease At 18-Months [prnewswire.com]
- 15. Eisai and Biogen end elenbecestat clinical trials in early AD [clinicaltrialsarena.com]
- 16. neurologylive.com [neurologylive.com]
- 17. Molecular and Therapeutic Targets for Amyloid-beta Plaques in Alzheimer's Disease: A Review Study - Basic and Clinical Neuroscience [bcn.iums.ac.ir]
The Shifting Landscape of BACE Inhibition: A Comparative Analysis of Umibecestat and Other BACE Inhibitors in Alzheimer's Disease Research
For researchers, scientists, and drug development professionals, the pursuit of effective Alzheimer's disease therapeutics has been a journey of both promise and setbacks. Among the promising targets, β-site amyloid precursor protein cleaving enzyme 1 (BACE1) has been a focal point for its critical role in the amyloid cascade. This guide provides a comparative analysis of the efficacy of umibecestat against other notable BACE inhibitors, supported by available experimental data from preclinical and clinical studies.
The central hypothesis behind BACE1 inhibition is that by blocking this enzyme, the production of amyloid-beta (Aβ) peptides, the primary component of amyloid plaques in Alzheimer's disease, can be reduced.[1] While this approach holds strong theoretical appeal and has shown success in reducing Aβ levels, the translation to clinical cognitive benefits has been fraught with challenges.[2][3] All BACE1 inhibitor clinical trials to date have been terminated due to lack of efficacy or safety concerns, including cognitive worsening and adverse events.[2][4]
Comparative Efficacy of BACE Inhibitors in Clinical Trials
The clinical development of several BACE inhibitors has been halted, providing a wealth of data for comparative analysis. The following tables summarize the key efficacy and safety findings from clinical trials of this compound and other prominent BACE inhibitors.
| Inhibitor | Key Clinical Trial(s) | Patient Population | Dosage(s) | Effect on Aβ Levels | Cognitive Efficacy Outcomes | Reason for Discontinuation |
| This compound (CNP520) | Generation Studies (API)[5][6] | Cognitively unimpaired individuals at genetic risk for AD | 15 mg and 50 mg daily | Robust, dose-dependent reduction in CSF Aβ.[7] | Statistically significant decline in performance on cognitive batteries (e.g., RBANS), which was reversible upon washout.[5][6] | Worsening in some measures of cognitive function.[8][9] |
| Verubecestat (MK-8931) | EPOCH, APECS[10][11][12] | Mild-to-moderate AD, Prodromal AD | 12 mg and 40 mg daily | Significant reduction in CSF and brain Aβ levels (over 75-90%).[11][13] | No cognitive or functional benefit; some measures suggested cognitive worsening.[10][11][12] | Futility; lack of efficacy.[10][12] |
| Lanabecestat (LY3314814) | AMARANTH, DAYBREAK-ALZ[14][15][16] | Early AD, Mild AD dementia | 20 mg and 50 mg daily | Estimated 55% and 75% reduction in CSF Aβ1-42 for 20 mg and 50 mg doses, respectively.[14] | Failed to slow cognitive or functional decline.[14][17] | Futility; unlikely to meet primary endpoints.[15][16] |
| Atabecestat (JNJ-54861911) | EARLY, ALZ2002/ALZ2004[18][19][20] | Preclinical AD, Early AD spectrum | 5 mg, 10 mg, 25 mg, and 50 mg daily | Dose-proportionate reduction in CSF Aβ fragments.[18][21] | Dose-related cognitive worsening.[19][22] | Liver enzyme elevations and cognitive worsening.[18][20] |
| Elenbecestat (E2609) | Study 202, MISSION AD1/2[23][24] | MCI due to AD, Mild-to-moderate AD | 5 mg, 15 mg, and 50 mg daily | Statistically significant reduction in brain amyloid levels as measured by amyloid-PET.[23][25] | Numerical slowing of decline on functional clinical scales, but not statistically significant.[23] | Unfavorable risk-benefit ratio.[24] |
Preclinical Efficacy of this compound
Prior to entering clinical trials, this compound demonstrated promising results in preclinical models.
| Animal Model | Dosage | Key Findings | Reference |
| Rats and Dogs | Not specified | Reduced levels of Aβ in the brain and cerebrospinal fluid (CSF). | [5] |
| APP-transgenic mice | Not specified | Slowed the deposition of Aβ plaques when administered prior to symptom onset, without apparent toxicity. | [5] |
| Mice and Rats | Not specified | Significantly reduced Aβ levels in acute and chronic treatment regimens without any side effects.[26][27][28] | [26][27][28] |
Experimental Methodologies
While detailed protocols for each clinical trial are extensive, the core methodologies for assessing efficacy and safety were consistent across the studies.
Cognitive Assessments
-
Repeatable Battery for the Assessment of Neuropsychological Status (RBANS): A series of subtests used to measure cognitive domains such as immediate and delayed memory, attention, language, and visuospatial skills.[5]
-
Alzheimer's Disease Assessment Scale-Cognitive Subscale (ADAS-Cog): A standardized tool to assess the severity of cognitive symptoms of dementia.[10][15]
-
Clinical Dementia Rating-Sum of Boxes (CDR-SB): A global scale to stage the severity of dementia.[5][12]
-
Preclinical Alzheimer Cognitive Composite (PACC): A composite score designed to detect early cognitive changes in preclinical Alzheimer's disease.[19]
Biomarker Analysis
-
Cerebrospinal Fluid (CSF) Analysis: Measurement of Aβ40, Aβ42, and other amyloid fragments to quantify the pharmacological effect of the BACE inhibitor.[13][18]
-
Amyloid Positron Emission Tomography (PET): An imaging technique using radiotracers to visualize and quantify amyloid plaque burden in the brain.[23][25]
Visualizing the Mechanism and Experimental Workflow
To better understand the underlying science and the clinical trial process, the following diagrams illustrate the BACE1 signaling pathway and a generalized experimental workflow for BACE inhibitor trials.
Caption: Mechanism of BACE1 in APP processing and Aβ production.
Caption: Generalized workflow of a BACE inhibitor clinical trial.
Conclusion
The trajectory of BACE inhibitors, including this compound, serves as a critical lesson in Alzheimer's disease drug development. While preclinical models demonstrated robust Aβ reduction, this did not translate into cognitive benefits in human trials. In fact, a consistent signal of cognitive worsening emerged across several BACE inhibitor programs, a finding that was unexpectedly reversible in the case of this compound.[5][6] These outcomes underscore the complexity of Alzheimer's disease and the challenge of targeting the amyloid pathway. Future research may need to explore lower doses of BACE inhibitors, different treatment windows, or combination therapies to unlock the potential of this therapeutic strategy.[1][2] The wealth of data from these discontinued trials provides an invaluable resource for the scientific community to refine future approaches to combat this devastating neurodegenerative disease.
References
- 1. BACE Inhibitor Clinical Trials for Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. BACE1 inhibitor drugs for the treatment of Alzheimer's disease: Lessons learned, challenges to overcome, and future prospects† - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Close Look at BACE1 Inhibitors for Alzheimer’s Disease Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 5. Reversibility of cognitive worsening observed with BACE inhibitor this compound in the Alzheimer's Prevention Initiative (API) Generation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reversibility of cognitive worsening observed with BACE inhibitor this compound in the Alzheimer's Prevention Initiative (API) Generation Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. BACE1 Inhibitors for Alzheimer’s Disease: The Past, Present and Any Future? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. firstwordpharma.com [firstwordpharma.com]
- 9. novartis.com [novartis.com]
- 10. blogs.the-hospitalist.org [blogs.the-hospitalist.org]
- 11. fmda.org [fmda.org]
- 12. Randomized Trial of Verubecestat for Prodromal Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Results of Beta Secretase-Inhibitor Clinical Trials Support Amyloid Precursor Protein-Independent Generation of Beta Amyloid in Sporadic Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Efficacy and Safety of Lanabecestat for Treatment of Early and Mild Alzheimer Disease: The AMARANTH and DAYBREAK-ALZ Randomized Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Update on Phase 3 Clinical Trials of Lanabecestat for Alzheimer's Disease [prnewswire.com]
- 16. Update on Phase III clinical trials of lanabecestat for Alzheimer’s disease [astrazeneca.com]
- 17. Efficacy and Safety of Lanabecestat for Treatment of Early and Mild Alzheimer Disease: The AMARANTH and DAYBREAK-ALZ Randomized Clinical Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Long-term safety and tolerability of atabecestat (JNJ-54861911), an oral BACE1 inhibitor, in early Alzheimer’s disease spectrum patients: a randomized, double-blind, placebo-controlled study and a two-period extension study - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Findings of Efficacy, Safety, and Biomarker Outcomes of Atabecestat in Preclinical Alzheimer Disease: A Truncated Randomized Phase 2b/3 Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 20. alzheimersnewstoday.com [alzheimersnewstoday.com]
- 21. Long-term safety and tolerability of atabecestat (JNJ-54861911), an oral BACE1 inhibitor, in early Alzheimer's disease spectrum patients: a randomized, double-blind, placebo-controlled study and a two-period extension study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Findings of Efficacy, Safety, and Biomarker Outcomes of Atabecestat in Preclinical Alzheimer Disease: A Truncated Randomized Phase 2b/3 Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Phase II Clinical Study Of Elenbecestat Demonstrates Safety And Tolerability In MCI And Mild To Moderate Alzheimer's Disease At 18-Months [prnewswire.com]
- 24. neurologylive.com [neurologylive.com]
- 25. eisai.com [eisai.com]
- 26. Discovery of this compound (CNP520): A Potent, Selective, and Efficacious β-Secretase (BACE1) Inhibitor for the Prevention of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. pubs.acs.org [pubs.acs.org]
- 28. Discovery of this compound (CNP520): A Potent, Selective and Efficacious β-Secretase (BACE1) Inhibitor for the Prevention of Alzheimer’s Disease - OAK Open Access Archive [oak.novartis.com]
A Head-to-Head Showdown: Umibecestat vs. Lanabecestat in the Pursuit of Alzheimer's Treatment
For researchers, scientists, and drug development professionals, the quest for an effective Alzheimer's disease therapy has been fraught with challenges. Among the promising targets was beta-secretase 1 (BACE1), an enzyme pivotal in the production of amyloid-beta (Aβ) peptides that form the hallmark plaques in the brains of Alzheimer's patients. This comparison guide provides an objective, data-driven analysis of two prominent BACE1 inhibitors, Umibecestat (CNP520) and Lanabecestat (AZD3293/LY3314814), whose clinical journeys, though ultimately unsuccessful, offer valuable insights for future drug development.
Both this compound, developed by Novartis and Amgen, and Lanabecestat, a collaboration between AstraZeneca and Eli Lilly, were potent, orally administered small molecules designed to penetrate the central nervous system and inhibit BACE1 activity.[1][2] Their development was halted in late-stage clinical trials, not for a lack of biological effect, but due to unfavorable risk-benefit profiles.[3][4] Lanabecestat's trials were discontinued for futility, as they were unlikely to meet their primary cognitive endpoints, a decision not driven by safety concerns.[3] In contrast, the this compound program was terminated after unblinded data revealed a worsening of cognitive function in some participants, suggesting the potential risks outweighed the benefits.[4]
This guide will delve into the quantitative preclinical and clinical data, experimental methodologies, and the underlying signaling pathways to provide a comprehensive head-to-head comparison of these two once-promising BACE1 inhibitors.
Quantitative Data Comparison
The following tables summarize the key quantitative data for this compound and Lanabecestat, offering a side-by-side comparison of their biochemical potency, pharmacokinetic properties, and clinical effects on biomarkers and cognitive endpoints.
Table 1: Preclinical and Biochemical Data
| Parameter | This compound (CNP520) | Lanabecestat (AZD3293) |
| Mechanism of Action | BACE1 Inhibitor[5] | BACE1 Inhibitor[6] |
| BACE1 IC50 | 11 nM (human), 10 nM (mouse) | Not explicitly stated in provided results |
| BACE1/BACE2 Selectivity | Superior BACE1/BACE2 selectivity[7][8] | Nonselective (BACE1: 0.6nM, BACE2: 0.9nM in binding assays)[6] |
| BACE1 Ki | Not explicitly stated in provided results | 0.4 nM (human)[9] |
| BACE2 Ki | Not explicitly stated in provided results | 0.8 nM (human)[9] |
| Cathepsin D Ki | Not explicitly stated in provided results | 3797 nM (human)[9] |
| Animal Model Aβ Reduction | Dose-dependent reduction in brain and CSF Aβ in rats.[2] | Significant reduction of soluble Aβ species in mouse, guinea pig, and dog.[10] |
Table 2: Pharmacokinetic Properties
| Parameter | This compound (CNP520) | Lanabecestat (AZD3293) |
| Route of Administration | Oral[5] | Oral[6] |
| CNS Penetrant | Yes[7] | Yes[6] |
| Half-life (t½) | Not explicitly stated in provided results | 12 to 17 hours in elderly subjects after multiple dosing.[11] |
Table 3: Clinical Trial Data
| Parameter | This compound (CNP520) | Lanabecestat (AZD3293) |
| Phase of Discontinuation | Phase II/III[4] | Phase III[3] |
| Reason for Discontinuation | Worsening in some measures of cognitive function.[4] | Unlikely to meet primary endpoints (futility).[3] |
| CSF Aβ Reduction | Up to 95% reduction at a 15 mg dose.[12] | 20 mg dose: 58.0% (Aβ1-40), 51.3% (Aβ1-42). 50 mg dose: 73.3% (Aβ1-40), 65.5% (Aβ1-42).[6] |
| Key Clinical Trials | Generation Program (Generation Study 1 & 2)[13] | AMARANTH, DAYBREAK-ALZ[14] |
| Primary Endpoint | Time to event (diagnosis of MCI or dementia due to AD) and change in API Preclinical Composite Cognitive (APCC) test score.[5] | Change from baseline on the 13-item Alzheimer's Disease Assessment Scale - Cognitive Subscale (ADAS-Cog13).[14] |
| Key Adverse Events | Worsening cognitive function, weight loss.[4][15] | Psychiatric adverse events, weight loss, hair color changes.[6][16] |
Experimental Protocols
A summary of the methodologies for the key clinical trials is provided below.
This compound: The Generation Program
The Alzheimer's Prevention Initiative (API) Generation Program consisted of two pivotal Phase II/III studies, Generation Study 1 and Generation Study 2.[13] These trials were designed to evaluate the efficacy and safety of this compound in cognitively unimpaired individuals at high risk for developing Alzheimer's disease based on age and APOE4 genotype.[17]
-
Study Design: The trials were randomized, double-blind, placebo-controlled studies.[5] Generation Study 1 included a cohort randomized to receive oral this compound 50 mg or placebo.[5] Generation Study 2 randomized participants to receive oral this compound 15 mg, 50 mg, or placebo.[13]
-
Participants: Cognitively unimpaired individuals aged 60-75 years who were APOE4 homozygotes or heterozygotes with elevated brain amyloid.[15][17]
-
Primary Outcome Measures: The dual primary endpoints were the time to event, defined as the diagnosis of mild cognitive impairment (MCI) or dementia due to Alzheimer's disease, and the change from baseline on the API Preclinical Composite Cognitive (APCC) test score.[5]
-
Biomarker Analysis: Cerebrospinal fluid (CSF) was collected to measure Aβ levels to assess the pharmacodynamic effect of this compound.[2]
Lanabecestat: The AMARANTH and DAYBREAK-ALZ Trials
The clinical development program for Lanabecestat included two key Phase III trials, AMARANTH and DAYBREAK-ALZ.[14]
-
Study Design: Both were multicenter, randomized, double-blind, placebo-controlled trials.[16][18] Participants were randomized 1:1:1 to receive once-daily oral doses of 20 mg Lanabecestat, 50 mg Lanabecestat, or placebo.[16]
-
Participants: The AMARANTH trial enrolled patients with early Alzheimer's disease, defined as the continuum from mild cognitive impairment due to Alzheimer's to mild Alzheimer's dementia.[14] The DAYBREAK-ALZ trial focused on patients with mild Alzheimer's disease dementia.[3] The presence of amyloid pathology was confirmed by PET scan or CSF analysis.[16]
-
Primary Outcome Measure: The primary endpoint for both trials was the change from baseline on the 13-item Alzheimer's Disease Assessment Scale-Cognitive Subscale (ADAS-Cog13).[3][14]
-
Biomarker Analysis: CSF samples were collected to measure Aβ1-40 and Aβ1-42 concentrations to evaluate the target engagement of Lanabecestat.[6] Neuroimaging with florbetapir PET was used to assess changes in amyloid plaque burden.[6][19]
Visualizing the Science
To better understand the context of this compound and Lanabecestat, the following diagrams illustrate the relevant biological pathway, a typical experimental workflow for evaluating BACE1 inhibitors, and a logical comparison of the two compounds.
References
- 1. alzheimersnewstoday.com [alzheimersnewstoday.com]
- 2. researchgate.net [researchgate.net]
- 3. Update on Phase 3 Clinical Trials of Lanabecestat for Alzheimer's Disease [prnewswire.com]
- 4. novartis.com [novartis.com]
- 5. The Alzheimer's Prevention Initiative Generation Program: Study design of two randomized controlled trials for individuals at risk for clinical onset of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lanabecestat [openinnovation.astrazeneca.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Discovery of this compound (CNP520): A Potent, Selective, and Efficacious β-Secretase (BACE1) Inhibitor for the Prevention of Alzheimer's Disease. | Semantic Scholar [semanticscholar.org]
- 9. A Close Look at BACE1 Inhibitors for Alzheimer’s Disease Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development Review of the BACE1 Inhibitor Lanabecestat (AZD3293/LY3314814) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. BACE1 Inhibitor Lanabecestat (AZD3293) in a Phase 1 Study of Healthy Japanese Subjects: Pharmacokinetics and Effects on Plasma and Cerebrospinal Fluid Aβ Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. alzheimerspreventioninitiative.com [alzheimerspreventioninitiative.com]
- 14. investor.lilly.com [investor.lilly.com]
- 15. iris.landspitali.is [iris.landspitali.is]
- 16. Efficacy and Safety of Lanabecestat for Treatment of Early and Mild Alzheimer Disease: The AMARANTH and DAYBREAK-ALZ Randomized Clinical Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The Alzheimer's Prevention Initiative Generation Program: Study design of two randomized controlled trials for individuals at risk for clinical onset of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Efficacy and Safety of Lanabecestat for Treatment of Early and Mild Alzheimer Disease: The AMARANTH and DAYBREAK-ALZ Randomized Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Lanabecestat: Neuroimaging results in early symptomatic Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Umibecestat's Cross-reactivity with Other Secretases
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the BACE1 inhibitor Umibecestat's cross-reactivity with other key secretases involved in amyloid precursor protein (APP) processing, namely α-secretase and γ-secretase. The data presented here is intended to assist researchers in evaluating the selectivity profile of this compound in the context of Alzheimer's disease drug development.
Introduction to Secretases and APP Processing
The processing of amyloid precursor protein (APP) is a critical pathway in the pathogenesis of Alzheimer's disease. Three main secretase enzymes are involved: α-secretase, β-secretase (BACE1), and γ-secretase. The amyloidogenic pathway, which leads to the production of the neurotoxic amyloid-β (Aβ) peptide, is initiated by the cleavage of APP by BACE1, followed by γ-secretase. The non-amyloidogenic pathway is initiated by α-secretase, which cleaves within the Aβ domain, preventing its formation. Therefore, selective inhibition of BACE1 is a key therapeutic strategy. However, off-target inhibition of other secretases can lead to undesirable side effects.
This compound: A Potent BACE1 Inhibitor
This compound (also known as CNP520) is a potent inhibitor of β-secretase 1 (BACE1).[1] It has been investigated in clinical trials for the prevention of Alzheimer's disease.[1] Understanding its selectivity is crucial for predicting its potential therapeutic window and side-effect profile.
Comparative Inhibitory Activity
The following table summarizes the available data on the inhibitory activity of this compound and other notable BACE1 inhibitors against BACE1 and its homolog BACE2. Data on cross-reactivity with α-secretase and γ-secretase is often not explicitly published in terms of IC50 values, reflecting the challenge in quantifying inhibitory activity against these enzymes with high selectivity.
| Compound | BACE1 IC50/Ki | BACE2 IC50/Ki | α-Secretase (ADAM10) Inhibition | γ-Secretase (Presenilin) Inhibition | Selectivity Notes |
| This compound | 11 nM (human)[2], 10 nM (mouse)[2], 3 nM (cellular) | BACE1/BACE2 ratio: 2.7[3] | Data not available | Data not available | Shows some selectivity for BACE1 over BACE2. |
| Verubecestat | 2.2 nM (IC50) | Data not available | Data not available | Data not available | 45,000-fold selective for BACE1 over Cathepsin D.[4] |
| Atabecestat | 9.8 nM (Ki)[5] | Data not available | Data not available | Data not available | Potent BACE1 inhibitor.[4][5] |
| Elenbecestat | 27 nM (IC50)[4] | 3.53-fold selective for BACE1 over BACE2[1] | Data not available | Data not available | Shows some selectivity for BACE1 over BACE2.[1] |
| Lanabecestat | 0.4 nM (Ki)[6] | Non-selective vs. BACE2[7] | Data not available | Data not available | Potent BACE1 inhibitor but lacks selectivity against BACE2.[7] |
Experimental Protocols
Detailed experimental protocols for assessing the selectivity of BACE1 inhibitors are crucial for the accurate interpretation of cross-reactivity data. Below are generalized protocols for biochemical and cell-based assays commonly used to determine inhibitor potency and selectivity against secretases.
Biochemical Secretase Activity Assay (FRET-based)
This assay measures the direct enzymatic activity of purified secretases in a cell-free system.
Principle: A synthetic peptide substrate containing the specific cleavage site for the secretase is labeled with a fluorescence resonance energy transfer (FRET) pair (a fluorophore and a quencher). In the intact substrate, the quencher suppresses the fluorescence of the fluorophore. Upon cleavage by the secretase, the fluorophore and quencher are separated, resulting in an increase in fluorescence that is proportional to the enzyme's activity.
Generalized Protocol:
-
Reagent Preparation:
-
Prepare a reaction buffer (e.g., 50 mM sodium acetate, pH 4.5 for BACE1).
-
Reconstitute the purified recombinant human secretase (BACE1, ADAM10, or a γ-secretase complex) in the appropriate assay buffer.
-
Prepare a stock solution of the FRET peptide substrate in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the test inhibitor (e.g., this compound) in the assay buffer.
-
-
Assay Procedure:
-
In a 96-well or 384-well microplate, add the reaction buffer, the secretase enzyme, and the inhibitor at various concentrations.
-
Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15-30 minutes) at the optimal temperature for the enzyme (e.g., 37°C).
-
Initiate the reaction by adding the FRET substrate.
-
Monitor the increase in fluorescence over time using a fluorescence plate reader at the appropriate excitation and emission wavelengths for the FRET pair.
-
-
Data Analysis:
-
Calculate the initial reaction rates from the linear phase of the fluorescence signal progression.
-
Determine the percent inhibition for each inhibitor concentration relative to a no-inhibitor control.
-
Calculate the IC50 value by fitting the dose-response data to a suitable sigmoidal curve.
-
Cell-Based Secretase Activity Assay
This assay measures the ability of an inhibitor to penetrate the cell membrane and inhibit secretase activity in a more physiologically relevant environment.
Principle: A cell line is engineered to overexpress APP or a reporter construct containing the secretase cleavage site. The level of secreted Aβ peptide or a reporter fragment in the cell culture medium is measured as an indicator of secretase activity.
Generalized Protocol:
-
Cell Culture:
-
Culture a suitable cell line (e.g., HEK293 or CHO cells) stably transfected with human APP.
-
-
Compound Treatment:
-
Plate the cells in a multi-well plate and allow them to adhere.
-
Treat the cells with various concentrations of the test inhibitor (e.g., this compound) for a specified duration (e.g., 24 hours).
-
-
Sample Collection and Analysis:
-
Collect the conditioned cell culture medium.
-
Measure the concentration of secreted Aβ40 and Aβ42 in the medium using a specific enzyme-linked immunosorbent assay (ELISA) or Meso Scale Discovery (MSD) assay.
-
-
Data Analysis:
-
Determine the percent inhibition of Aβ production for each inhibitor concentration compared to a vehicle-treated control.
-
Calculate the cellular IC50 value by fitting the dose-response data.
-
Signaling Pathways and Experimental Workflows
To visualize the complex interplay of secretases in APP processing and the general workflow for assessing inhibitor specificity, the following diagrams are provided.
Caption: Amyloid Precursor Protein (APP) processing pathways.
Caption: Experimental workflow for assessing secretase inhibitor specificity.
Conclusion
This compound is a potent BACE1 inhibitor with a degree of selectivity over BACE2. However, publicly available quantitative data on its cross-reactivity with α-secretase and γ-secretase is limited. Researchers and drug developers should conduct comprehensive selectivity profiling using both biochemical and cell-based assays to fully characterize the off-target effects of this compound and other BACE1 inhibitors. This information is critical for the development of safe and effective therapies for Alzheimer's disease.
References
- 1. BACE1 Inhibitors for Alzheimer’s Disease: The Past, Present and Any Future? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Measuring human beta-secretase (BACE1) activity using homogeneous time-resolved fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Reversibility of cognitive worsening observed with BACE inhibitor this compound in the Alzheimer's Prevention Initiative (API) Generation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BACE1: A Key Regulator in Alzheimer’s Disease Progression and Current Development of its Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Close Look at BACE1 Inhibitors for Alzheimer’s Disease Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cell-based assay for beta-secretase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of this compound (CNP520): A Potent, Selective, and Efficacious β-Secretase (BACE1) Inhibitor for the Prevention of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Umibecestat and the BACE1 Inhibition Landscape: A Comparative Analysis of Aβ40 and Aβ42 Modulation
For Researchers, Scientists, and Drug Development Professionals
The inhibition of β-site amyloid precursor protein cleaving enzyme 1 (BACE1) has been a focal point in the quest for disease-modifying therapies for Alzheimer's disease. By reducing the cleavage of amyloid precursor protein (APP), BACE1 inhibitors aim to decrease the production of amyloid-beta (Aβ) peptides, particularly the aggregation-prone Aβ42, thereby mitigating the amyloid cascade. Umibecestat (CNP520), a potent and selective BACE1 inhibitor, emerged as a promising candidate. However, its clinical development was halted due to observed cognitive worsening in participants.[1][2][3] This guide provides a comparative analysis of the effects of this compound and other notable BACE1 inhibitors on the crucial biomarkers Aβ40 and Aβ42, supported by available experimental data and methodologies.
Mechanism of Action: BACE1 Inhibition
BACE1 is the rate-limiting enzyme in the amyloidogenic pathway. It cleaves APP to generate the N-terminus of the Aβ peptide. Subsequent cleavage by γ-secretase at different positions produces Aβ peptides of varying lengths, primarily Aβ40 and Aβ42. An increased ratio of Aβ42 to Aβ40 is considered a critical factor in the initiation of amyloid plaque formation. BACE1 inhibitors are designed to block this initial cleavage step, thereby reducing the overall production of all Aβ species.
Comparative Efficacy on Aβ Levels
A 3-month Phase IIa study in healthy participants aged ≥60 years found that this compound was safe and well-tolerated and led to a robust and dose-dependent reduction in cerebrospinal fluid (CSF) Aβ.[5][6] Another publication concerning the Generation Program studies reported that plasma Aβ40 levels were lower for both the 15 mg and 50 mg doses of this compound compared to placebo.[6] However, it was noted that plasma Aβ42 was not assessed due to the lack of sufficiently sensitive assays at the time of the study.[6]
To provide a comparative context, the following tables summarize the reported effects of other prominent BACE1 inhibitors on Aβ levels in CSF.
Table 1: Effect of BACE1 Inhibitors on CSF Aβ40 Levels
| Drug | Dose | % Reduction from Baseline | Study Population |
| Verubecestat (MK-8931) | 12 mg | 57% | Patients with Mild-to-Moderate AD |
| 40 mg | 79% | Patients with Mild-to-Moderate AD | |
| 60 mg | 84% | Patients with Mild-to-Moderate AD | |
| Atabecestat (JNJ-54861911) | 10 mg | 67% | Elderly Healthy & Preclinical/MCI AD |
| 50 mg | 90% | Elderly Healthy & Preclinical/MCI AD |
Data sourced from publicly available clinical trial results.[7][8][9]
Table 2: Effect of BACE1 Inhibitors on CSF Aβ42 Levels
| Drug | Dose | % Reduction from Baseline | Study Population |
| Lanabecestat (AZD3293) | 15 mg | 63% | Healthy Japanese Subjects |
| 50 mg | 79% | Healthy Japanese Subjects | |
| Atabecestat (JNJ-54861911) | 10 mg, 50 mg | Similar reductions to Aβ40 | Elderly Healthy & Preclinical/MCI AD |
Data sourced from publicly available clinical trial results.[8][10]
These data collectively demonstrate that BACE1 inhibitors, as a class, potently reduce the levels of both Aβ40 and Aβ42 in the CSF. The magnitude of this reduction is generally dose-dependent.
Experimental Protocols
The quantification of Aβ peptides in clinical trials typically relies on immunoassays, with MesoScale Discovery (MSD) being a frequently mentioned platform. The following is a generalized workflow for the measurement of CSF Aβ40 and Aβ42.
Detailed Methodological Steps:
-
Cerebrospinal Fluid (CSF) Collection and Processing:
-
CSF is collected from study participants via lumbar puncture.
-
Samples are immediately placed on ice to prevent protein degradation.
-
The CSF is centrifuged at low speed (e.g., 2000 x g for 10 minutes at 4°C) to remove any cellular debris.
-
The supernatant is aliquoted into polypropylene tubes and stored at -80°C until analysis.
-
-
Immunoassay for Aβ40 and Aβ42 Quantification:
-
Commercial kits, such as those from MesoScale Discovery, are commonly used. These are often sandwich enzyme-linked immunosorbent assays (ELISAs) or electrochemiluminescence-based assays.
-
Plate Coating: 96-well plates are pre-coated with capture antibodies specific for the C-terminus of either Aβ40 or Aβ42.
-
Sample Incubation: CSF samples, along with a standard curve of known Aβ concentrations, are added to the wells and incubated to allow the Aβ peptides to bind to the capture antibodies.
-
Detection: A detection antibody, specific for the N-terminus of the Aβ peptides and labeled with an electrochemiluminescent tag (e.g., SULFO-TAG™), is added to the wells.
-
Signal Generation and Reading: After a final incubation and washing step, a read buffer is added, and the plate is read on a specialized instrument. The application of an electric current to the plate wells causes the tag on the detection antibody to emit light, and the intensity of this light is proportional to the amount of Aβ present.
-
-
Data Analysis:
-
A standard curve is generated by plotting the signal intensity versus the known concentrations of the Aβ standards.
-
The concentrations of Aβ40 and Aβ42 in the unknown CSF samples are then interpolated from this standard curve.
-
The Aβ42/Aβ40 ratio is calculated for each sample.
-
Conclusion and Future Perspectives
This compound, like other BACE1 inhibitors, demonstrated a clear pharmacodynamic effect by significantly reducing Aβ levels in the central nervous system. However, the clinical outcome of cognitive worsening across multiple BACE1 inhibitor trials, including that of this compound, has cast a shadow over this therapeutic strategy.[1][3][11] The findings suggest that either the amyloid hypothesis is more complex than initially thought, the timing of intervention is critical and may need to be much earlier, or that BACE1 has other essential physiological substrates whose inhibition leads to unforeseen adverse effects.
Further research is necessary to fully understand the reasons for the failure of BACE1 inhibitors in clinical trials. The detailed analysis of biomarker data, including the Aβ40 and Aβ42 ratios, from these studies remains crucial for unraveling the complex pathophysiology of Alzheimer's disease and for guiding the development of future therapeutic interventions.
References
- 1. Molecular and Therapeutic Targets for Amyloid-beta Plaques in Alzheimer's Disease: A Review Study - Basic and Clinical Neuroscience [bcn.iums.ac.ir]
- 2. Targeting the β secretase BACE1 for Alzheimer’s disease therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. neurologylive.com [neurologylive.com]
- 4. alzheimerspreventioninitiative.com [alzheimerspreventioninitiative.com]
- 5. The BACE‐1 inhibitor CNP520 for prevention trials in Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reversibility of cognitive worsening observed with BACE inhibitor this compound in the Alzheimer's Prevention Initiative (API) Generation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. merck.com [merck.com]
- 8. Long-term safety and tolerability of atabecestat (JNJ-54861911), an oral BACE1 inhibitor, in early Alzheimer’s disease spectrum patients: a randomized, double-blind, placebo-controlled study and a two-period extension study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Close Look at BACE1 Inhibitors for Alzheimer’s Disease Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. BACE1 Inhibitor Lanabecestat (AZD3293) in a Phase 1 Study of Healthy Japanese Subjects: Pharmacokinetics and Effects on Plasma and Cerebrospinal Fluid Aβ Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Findings of Efficacy, Safety, and Biomarker Outcomes of Atabecestat in Preclinical Alzheimer Disease: A Truncated Randomized Phase 2b/3 Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
Umibecestat in Alzheimer's Prevention: A Comparative Analysis of Clinical Trial Data
For Researchers, Scientists, and Drug Development Professionals
The landscape of preventative therapeutics for Alzheimer's disease (AD) is one of rigorous scientific inquiry, marked by both promising advancements and significant setbacks. The BACE1 (beta-site amyloid precursor protein cleaving enzyme 1) inhibitor, umibecestat, developed by Novartis and Amgen in collaboration with the Banner Alzheimer's Institute, was a key contender in this arena. Its journey through the Alzheimer's Prevention Initiative (API) Generation Program provides a valuable case study for the field. This guide offers a comprehensive comparison of the this compound clinical trial data with that of other BACE1 inhibitors and emerging anti-amyloid antibody therapies, supported by detailed experimental data and methodologies.
Executive Summary
The API Generation Program, which included the Generation Study 1 (NCT02565511) and Generation Study 2 (NCT03131453), investigated this compound in cognitively unimpaired individuals at high genetic risk for developing AD.[1][2] The trials were terminated prematurely due to an unexpected outcome: a small but statistically significant worsening of cognitive function in the this compound treatment arms compared to placebo.[3][4] This cognitive decline, however, was found to be reversible upon discontinuation of the drug.[3] This finding, while leading to the cessation of the this compound program, offers critical insights into the complex role of BACE1 and the nuances of targeting the amyloid pathway in preclinical AD.
This guide will delve into the quantitative data from the this compound trials and juxtapose it with data from other therapeutic candidates, providing a clear, data-driven comparison to inform future research and development in Alzheimer's prevention.
Comparative Data Analysis
The following tables summarize the key quantitative outcomes from the this compound API Generation studies and comparator clinical trials.
Table 1: Cognitive Outcomes of BACE1 Inhibitors in Preclinical and Early AD
| Drug | Trial(s) | Patient Population | Primary Cognitive Endpoint | Dosage(s) | Change from Baseline (Drug vs. Placebo) | Key Finding |
| This compound | API Generation Program (Generation Study 1 & 2) | Cognitively Unimpaired, High Genetic Risk (APOE4 carriers) | API Preclinical Composite Cognitive (APCC) test, Repeatable Battery for the Assessment of Neuropsychological Status (RBANS) | 15 mg, 50 mg daily | Statistically significant decline on RBANS and APCC. Effect size for RBANS worsening: 0.2-0.3.[5][6] | Cognitive worsening observed, which was reversible after washout.[3][6] |
| Verubecestat | APECS | Prodromal AD | Clinical Dementia Rating Scale-Sum of Boxes (CDR-SB) | 12 mg, 40 mg daily | Mean change in CDR-SB at 104 weeks: 1.65 (12mg), 2.02 (40mg), 1.58 (placebo). No significant improvement, with the 40mg dose suggesting a worse outcome (p=0.01).[7][8] | Failed to slow cognitive decline; higher dose associated with worse outcomes. |
| Lanabecestat | AMARANTH, DAYBREAK-ALZ | Early AD (MCI & Mild Dementia) | Alzheimer's Disease Assessment Scale-Cognitive Subscale (ADAS-Cog13) | 20 mg, 50 mg daily | No significant difference from placebo in slowing cognitive decline.[9][10] | Failed to show efficacy in slowing cognitive and functional decline. |
| Elenbecestat | MISSION AD1, MISSION AD2 | Early AD (MCI & Mild Dementia) | CDR-SB | 50 mg daily | No significant difference from placebo. Some transient cognitive worsening was observed at 6 months on ADAS-Cog subscales, which resolved by 12 months.[11][12] | No evidence of a treatment effect on primary cognitive endpoints. |
Table 2: Biomarker Outcomes of BACE1 Inhibitors in Preclinical and Early AD
| Drug | Trial(s) | Biomarker | Dosage(s) | Change from Baseline (Drug vs. Placebo) | Key Finding |
| This compound | API Generation Program | CSF Aβ | 15 mg, 50 mg daily | Doses were selected to achieve approximately 70% and 90% BACE inhibition, respectively, based on observed CSF Aβ1-40 reduction in a Phase 2a study.[3] | Demonstrated target engagement with reduction in CSF Aβ. |
| Verubecestat | EPOCH | CSF Aβ | 12 mg, 40 mg daily | Reduced CSF Aβ levels by 63% to 81%. | Robustly lowered CSF Aβ levels despite lack of clinical efficacy. |
| Lanabecestat | AMARANTH, DAYBREAK-ALZ | CSF Aβ1-42 | 20 mg, 50 mg daily | Estimated mean reduction of approximately 55% and 75%, respectively.[9] | Significant reduction in CSF Aβ1-42. |
| Elenbecestat | Study 202 | CSF Aβ(1-x) | 50 mg daily | Average of 69% decrease.[13] | Effective reduction of CSF Aβ. |
Table 3: Cognitive and Biomarker Outcomes of Anti-Amyloid Antibodies in Preclinical and Early AD
| Drug | Trial(s) | Patient Population | Primary Cognitive Endpoint | Change from Baseline (Drug vs. Placebo) | Biomarker Change (Amyloid PET) | Key Finding |
| Donanemab | TRAILBLAZER-ALZ 2 | Early Symptomatic AD | Integrated Alzheimer's Disease Rating Scale (iADRS) | Slowed decline by 32% (Difference of 3.20 on iADRS; p=0.04).[14][15] | 84 centiloid decrease at 76 weeks from a baseline of 108 centiloids.[15] | Significant slowing of cognitive decline and robust amyloid plaque clearance. |
| Lecanemab | Clarity AD | Early AD (MCI & Mild Dementia) | CDR-SB | Reduced clinical decline by 27% at 18 months (Difference of -0.45 on CDR-SB; p<0.001).[16][17] | Statistically significant reduction in brain amyloid levels. | Showed a statistically significant and clinically meaningful slowing of cognitive and functional decline. |
| Gantenerumab | DIAN-TU-001 | Dominantly Inherited AD | DIAN-TU Cognitive Composite | No significant cognitive benefit observed. | Significant reduction in amyloid plaques and CSF tau levels.[18] | Showed a biological effect on amyloid and tau pathology, but this did not translate to cognitive improvement in this population. |
Experimental Protocols and Methodologies
A defining feature of the API Generation Program was its focus on a preclinical population at high genetic risk.
API Generation Program (this compound)
-
Study Design : Two parallel, randomized, double-blind, placebo-controlled Phase II/III trials (Generation Study 1 and 2).[19][20]
-
Participants : Cognitively unimpaired individuals aged 60-75.
-
Intervention :
-
Primary Outcome Measures :
-
Key Secondary and Exploratory Outcome Measures :
Biomarker Analysis Methodologies
-
Cerebrospinal Fluid (CSF) Collection and Analysis : CSF samples are typically collected via lumbar puncture in the morning after overnight fasting. Standardized protocols recommend the use of low-binding polypropylene tubes for collection and storage at -80°C to minimize protein adsorption.[21][22] Analysis for Aβ and tau levels is commonly performed using enzyme-linked immunosorbent assays (ELISA) or mass spectrometry-based assays.[21]
-
Amyloid Positron Emission Tomography (PET) Imaging : Amyloid PET imaging involves the intravenous injection of a radiotracer that binds to amyloid plaques in the brain. Commonly used tracers include Florbetapir (¹⁸F), Flutemetamol (¹⁸F), and Florbetaben (¹⁸F).[23] Following a specific uptake period, a PET scan is acquired. Image analysis is often performed by visual read (positive or negative for significant amyloid deposition) and semi-quantitatively using the Centiloid scale, which provides a standardized measure of amyloid plaque burden.[24]
Visualizing the Science
To better understand the underlying mechanisms and experimental processes, the following diagrams have been generated.
Caption: Mechanism of BACE1 Inhibition by this compound.
References
- 1. alzheimerspreventioninitiative.com [alzheimerspreventioninitiative.com]
- 2. alzheimerspreventioninitiative.com [alzheimerspreventioninitiative.com]
- 3. Reversibility of cognitive worsening observed with BACE inhibitor this compound in the Alzheimer's Prevention Initiative (API) Generation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reversibility of cognitive worsening observed with BACE inhibitor this compound in the Alzheimer's Prevention Initiative (API) Generation Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Randomized Trial of Verubecestat for Prodromal Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. merck.com [merck.com]
- 9. Efficacy and Safety of Lanabecestat for Treatment of Early and Mild Alzheimer Disease: The AMARANTH and DAYBREAK-ALZ Randomized Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Update on Phase III clinical trials of lanabecestat for Alzheimer’s disease [astrazeneca.com]
- 11. 2021 Alzheimer's Association International Conference [alz.confex.com]
- 12. alzheimersnewstoday.com [alzheimersnewstoday.com]
- 13. AMYLOID AND APOE STATUS OF SCREENED SUBJECTS IN THE ELENBECESTAT MISSIONAD PHASE 3 PROGRAM • The Journal of Prevention of Alzheimer's Disease [jpreventionalzheimer.com]
- 14. neurologylive.com [neurologylive.com]
- 15. New Hope for Alzheimer's Patients as Lilly's Donanemab Shows Promise in Phase II - BioSpace [biospace.com]
- 16. neurologylive.com [neurologylive.com]
- 17. New Clinical Data Demonstrates Three Years of Continuous Treatment with Dual-Acting LEQEMBI® (lecanemab-irmb) Continues to Significantly Benefit Early Alzheimerâs Disease Patients Presented at AAIC 2024 | News Releaseï¼2024 | Eisai Co., Ltd. [eisai.com]
- 18. Downstream Biomarker Effects of Gantenerumab or Solanezumab in Dominantly Inherited Alzheimer Disease: The DIAN-TU-001 Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 19. The Alzheimer's Prevention Initiative Generation Program: Study design of two randomized controlled trials for individuals at risk for clinical onset of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 20. The Alzheimer's Prevention Initiative Generation Program: Evaluating CNP520 Efficacy in the Prevention of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Recommendations for cerebrospinal fluid collection for the analysis by ELISA of neurogranin trunc P75, α-synuclein, and total tau in combination with Aβ(1–42)/Aβ(1–40) - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Standardized Procedures for Blood and Cerebrospinal Fluid Collection and Storage in Neurodegenerative Biomarker Research: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 23. butler.org [butler.org]
- 24. snmmi.org [snmmi.org]
A Comparative Pharmacodynamic Analysis of Umibecestat
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacodynamics of Umibecestat, an investigational β-secretase 1 (BACE1) inhibitor, with other BACE1 inhibitors and amyloid-targeting therapies for Alzheimer's disease. The information is supported by experimental data to facilitate informed research and development decisions.
Introduction
This compound (also known as CNP520) is a potent, orally available small-molecule inhibitor of BACE1, the rate-limiting enzyme in the production of amyloid-beta (Aβ) peptides.[1][2][3] The accumulation of Aβ plaques is a central tenet of the amyloid cascade hypothesis for Alzheimer's disease (AD), making BACE1 a prime therapeutic target.[3][4] Despite showing robust Aβ reduction in preclinical and early clinical studies, the development of this compound and other BACE1 inhibitors has been challenging, with late-stage trials halted due to cognitive worsening or other adverse effects.[5][6][7][8] This guide analyzes the pharmacodynamic properties of this compound in comparison to other agents.
Comparative Pharmacodynamic Data
The following tables summarize key quantitative pharmacodynamic parameters for this compound and selected comparator compounds.
Table 1: In Vitro Potency and Selectivity of BACE1 Inhibitors
| Compound | Target(s) | IC50 / Ki (hBACE1) | Selectivity (BACE1 vs. BACE2) | Selectivity (BACE1 vs. Cathepsin D) | Reference(s) |
| This compound (CNP520) | BACE1 | 11 nM (IC50) / 11 nM (Ki) | ~2.7-fold (Ki hBACE2 = 30 nM) | >18,600-fold (Ki hCatD = 205,000 nM) | [1][3][6] |
| Verubecestat (MK-8931) | BACE1 / BACE2 | 2.2 nM (Ki) | ~0.15-fold (Ki hBACE2 = 0.34 nM) | >45,000-fold (Ki hCatD > 100,000 nM) | [3] |
| PF-06751979 | BACE1 | Not specified | 6.4 to 26.6-fold | ~2,500-fold | [9] |
Table 2: In Vivo and Clinical Pharmacodynamic Effects on Amyloid-Beta (Aβ)
| Compound | Model / Population | Dose | Primary Pharmacodynamic Effect | Reference(s) |
| This compound (CNP520) | Rat (Brain) | 2.4 mg/kg (ED50) | 50% reduction in Aβ40 | [1] |
| Dog (CSF) | 3.1 mg/kg (oral) | >75% reduction in Aβ40 and Aβ42 | [1] | |
| Healthy Elderly | 15 mg / 50 mg | Predicted ~70% / ~90% BACE inhibition | [6] | |
| Verubecestat (MK-8931) | Alzheimer's Patients (CSF) | 12-60 mg/day | 57-84% reduction in Aβ40 | [10] |
| PF-06751979 | Healthy Adults (CSF) | 275 mg/day | ~92% reduction in Aβ1-40 | [9] |
| Lecanemab | Early Alzheimer's Patients | 10 mg/kg biweekly | Substantial decrease in brain amyloid plaques | [11] |
| Aducanumab | Mild AD / MCI Patients | 3-10 mg/kg monthly | Significant, dose-dependent reduction in Aβ plaques | [12] |
Key Experimental Protocols
BACE1 Inhibition Assay (Fluorescence Resonance Energy Transfer - FRET)
This in vitro assay is used to determine the potency of compounds in inhibiting the enzymatic activity of BACE1.
-
Principle: The assay utilizes a synthetic peptide substrate containing a fluorescent donor and a quenching acceptor molecule. In its intact state, the quencher suppresses the donor's fluorescence. Upon cleavage by BACE1, the donor is separated from the quencher, resulting in an increase in fluorescence that is proportional to enzyme activity.[4]
-
Methodology:
-
Reagent Preparation: Recombinant human BACE1 enzyme is diluted in an assay buffer (e.g., 50 mM sodium acetate, pH 4.5). The FRET peptide substrate and test compounds are also diluted in the assay buffer.[4]
-
Reaction Setup: In a 96- or 384-well microplate, the test compound (at various concentrations) is pre-incubated with the BACE1 enzyme for a defined period at room temperature.[13][14]
-
Initiation: The reaction is initiated by adding the FRET substrate to the enzyme-inhibitor mixture.[13]
-
Measurement: The fluorescence intensity is measured kinetically over time (e.g., 60 minutes) using a microplate reader with appropriate excitation and emission wavelengths (e.g., Ex: 335-345 nm, Em: 485-510 nm).[4]
-
Data Analysis: The rate of increase in fluorescence is calculated. The percentage of inhibition is determined by comparing the reaction rate in the presence of the test compound to the rate of a control reaction (with vehicle/DMSO). IC50 values are then calculated by fitting the dose-response data to a suitable equation.
-
Quantification of Aβ Levels in Cerebrospinal Fluid (CSF)
This pharmacodynamic biomarker assay measures the direct downstream effect of BACE1 inhibition in vivo.
-
Principle: Enzyme-linked immunosorbent assays (ELISAs) or other immunoassays are used to specifically quantify the concentrations of Aβ isoforms (e.g., Aβ1-40, Aβ1-42) in CSF samples collected from preclinical models or clinical trial participants.
-
Methodology:
-
Sample Collection: CSF is collected via lumbar puncture from human subjects or via cisterna magna puncture from anesthetized animals at baseline and various time points after drug administration.
-
Assay Performance:
-
A microplate is coated with a capture antibody specific for one end of the Aβ peptide (e.g., the C-terminus of Aβ40).
-
CSF samples and standard calibrators of known Aβ concentration are added to the wells.
-
After incubation and washing, a detection antibody, specific to the other end of the peptide and conjugated to an enzyme (e.g., horseradish peroxidase), is added.
-
A substrate is added, which is converted by the enzyme to produce a colorimetric or chemiluminescent signal.
-
-
Data Analysis: The signal intensity is measured using a plate reader. A standard curve is generated from the calibrators, and the Aβ concentrations in the CSF samples are interpolated from this curve. The percentage reduction from baseline is calculated to determine the pharmacodynamic effect of the inhibitor.
-
Visualizations: Pathways and Workflows
Caption: Amyloid Precursor Protein (APP) processing pathways.
Caption: Workflow for a BACE1 FRET inhibitor screening assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. A Close Look at BACE1 Inhibitors for Alzheimer’s Disease Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. BACE1 Inhibitors for Alzheimer’s Disease: The Past, Present and Any Future? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reversibility of cognitive worsening observed with BACE inhibitor this compound in the Alzheimer's Prevention Initiative (API) Generation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. firstwordpharma.com [firstwordpharma.com]
- 8. biopharmadive.com [biopharmadive.com]
- 9. Safety, Tolerability, Pharmacokinetics, and Pharmacodynamic Effects of PF-06751979, a Potent and Selective Oral BACE1 Inhibitor: Results from Phase I Studies in Healthy Adults and Healthy Older Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. BACE1 inhibitor drugs in clinical trials for Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Novel anti-amyloid-beta (Aβ) monoclonal antibody lecanemab for Alzheimer’s disease: A systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Aducanumab, a Novel Anti-Amyloid Monoclonal Antibody, for the Treatment of Alzheimer’s Disease: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. assets.fishersci.com [assets.fishersci.com]
- 14. researchgate.net [researchgate.net]
Safety Operating Guide
Essential Procedures for the Safe Disposal of Umibecestat in a Laboratory Setting
For researchers, scientists, and drug development professionals, the proper disposal of investigational compounds like Umibecestat is a critical component of laboratory safety and environmental responsibility. Adherence to established protocols not only ensures regulatory compliance but also mitigates potential hazards to personnel and the ecosystem. This document provides a comprehensive, step-by-step guide for the safe handling and disposal of this compound, aligning with standard pharmaceutical waste management practices.
This compound: Key Safety and Hazard Information
This compound is classified as harmful if swallowed and is very toxic to aquatic life with long-lasting effects[1]. Therefore, preventing its release into the environment is of paramount importance. The following table summarizes key quantitative data for this compound.
| Property | Value | Source |
| Molecular Formula | C19H15ClF7N5O2 | DC Chemicals[1] |
| Molecular Weight | 513.8 g/mol | DC Chemicals[1] |
| CAS Number | 1387560-01-1 | DC Chemicals[1] |
| Hazard Statements | H302 (Harmful if swallowed), H410 (Very toxic to aquatic life with long lasting effects) | DC Chemicals[1] |
Experimental Protocols: Step-by-Step Disposal Procedures
The following protocols are designed to ensure the safe and compliant disposal of this compound from a research laboratory setting. These procedures are in line with general guidelines for pharmaceutical and chemical waste disposal[2][3][4][5].
1. Personal Protective Equipment (PPE) and Handling:
-
Before handling this compound, ensure appropriate PPE is worn, including safety goggles, a lab coat, and chemical-resistant gloves (nitrile or neoprene are suitable).
-
Avoid inhalation of dust or aerosols by working in a well-ventilated area, preferably within a chemical fume hood[1].
-
Wash hands thoroughly after handling the compound[1].
2. Waste Segregation and Collection:
-
Solid Waste:
-
Place any solid this compound waste, including contaminated consumables (e.g., weighing paper, pipette tips, gloves), into a dedicated, clearly labeled hazardous waste container.
-
The container should be robust, leak-proof, and have a secure lid.
-
Label the container as "Hazardous Waste - this compound" and include the primary hazard symbols (e.g., harmful, environmental hazard).
-
-
Liquid Waste:
-
Collect all solutions containing this compound in a designated, sealed, and shatter-resistant hazardous waste container.
-
Do not mix with other solvent waste streams unless compatibility has been confirmed to avoid unintended reactions[1].
-
Label the container clearly with "Hazardous Waste - this compound Solution" and list all solvent components.
-
-
Empty Containers:
-
Rinse empty this compound containers three times with an appropriate solvent (e.g., ethanol or acetone).
-
Collect the rinsate as hazardous liquid waste.
-
Deface the original label on the empty container before disposing of it in the appropriate laboratory glass or solid waste stream.
-
3. Storage of Waste:
-
Store hazardous waste containers in a designated satellite accumulation area within the laboratory.
-
Ensure the storage area is secure, well-ventilated, and away from drains and sources of ignition[1].
-
Keep containers tightly sealed when not in use[1].
4. Final Disposal:
-
Do not dispose of this compound down the drain or in the regular trash. Due to its high aquatic toxicity, this is strictly prohibited[1].
-
Arrange for the collection and disposal of the hazardous waste through a licensed and approved waste disposal contractor[1][5].
-
Ensure that the disposal vendor is compliant with all local, state, and federal regulations, such as those set by the Environmental Protection Agency (EPA) and the Resource Conservation and Recovery Act (RCRA)[2][3].
-
Maintain a detailed inventory and chain-of-custody documentation for all disposed this compound waste[2].
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
References
Safeguarding Researchers: A Comprehensive Guide to Handling Umibecestat
For Immediate Implementation by Laboratory and Clinical Research Personnel
This document provides essential safety and logistical information for the handling and disposal of Umibecestat, a BACE-1 inhibitor. The following procedures are designed to minimize exposure risk and ensure a safe laboratory environment for researchers, scientists, and drug development professionals. Adherence to these guidelines is critical for mitigating potential health hazards associated with this potent compound.
While specific Occupational Exposure Limits (OELs) for this compound are not publicly available, a conservative approach based on the principles of Occupational Exposure Banding (OEB) for novel pharmaceutical compounds is recommended. This involves treating the compound as highly potent and requiring stringent control measures to minimize any potential contact.
Personal Protective Equipment (PPE) for Handling this compound
Consistent and correct use of Personal Protective Equipment is the most critical line of defense against exposure to this compound. The following table summarizes the required PPE for various laboratory activities involving this compound.
| Activity | Required Personal Protective Equipment |
| Weighing and Compounding | - Disposable, low-permeability gown with closed front and cuffs- Double-gloving with chemotherapy-rated nitrile gloves- N95 or higher-rated respirator- Full-face shield and safety goggles |
| In Vitro/In Vivo Dosing | - Disposable, low-permeability gown- Double-gloving with chemotherapy-rated nitrile gloves- Safety goggles with side shields |
| Handling of Dosed Animals/Tissues | - Disposable gown- Nitrile gloves- Safety glasses |
| Waste Disposal | - Disposable gown- Heavy-duty nitrile gloves- Safety goggles |
Procedural Guidance for Safe Handling
Preparation and Weighing:
-
All weighing and preparation of this compound powder must be conducted within a certified chemical fume hood or a powder containment hood to prevent inhalation of airborne particles.
-
Use disposable equipment (e.g., weigh boats, spatulas) whenever possible to avoid cross-contamination.
-
Ensure a waste container for contaminated sharps and another for non-sharp solid waste are placed within the containment area before starting work.
Solubilization:
-
When dissolving this compound, add the solvent slowly to the powder to minimize aerosol generation.
-
Keep the container capped or covered as much as possible during the solubilization process.
Administration:
-
When performing in vivo studies, utilize closed systems or other engineering controls to minimize the release of the compound.
-
For in vitro studies, conduct all cell culture work involving this compound within a biological safety cabinet.
Operational and Disposal Plan
A clear and well-defined workflow for handling this compound from receipt to disposal is essential for maintaining a safe working environment.
Waste Disposal Protocol:
All waste generated from the handling of this compound must be treated as hazardous chemical waste.
-
Segregation:
-
Sharps: All needles, syringes, and other contaminated sharps must be placed directly into a designated, puncture-proof sharps container.
-
Solid Waste: Contaminated gloves, gowns, weigh boats, and other solid materials should be collected in a clearly labeled, leak-proof hazardous waste container.
-
Liquid Waste: Unused solutions containing this compound and contaminated media should be collected in a designated, sealed, and leak-proof hazardous liquid waste container.
-
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the name "this compound," and the date of accumulation.
-
Storage: Store waste containers in a designated and secure satellite accumulation area away from general laboratory traffic.
-
Disposal: Arrange for the pickup and disposal of all this compound waste through a licensed hazardous waste management vendor. Follow all institutional, local, and national regulations for hazardous waste disposal. It is recommended that investigational drug waste be incinerated.[1] Empty oral medication bottles that do not contain protected health information can be discarded in the regular trash.[1]
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
